molecular formula C8H13N3S2 B1348867 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol CAS No. 68161-70-6

5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol

Cat. No.: B1348867
CAS No.: 68161-70-6
M. Wt: 215.3 g/mol
InChI Key: JOPULZODGGQCOM-UHFFFAOYSA-N
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Description

5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol is a useful research compound. Its molecular formula is C8H13N3S2 and its molecular weight is 215.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150541. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(cyclohexylamino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H13N3S2/c12-8-11-10-7(13-8)9-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPULZODGGQCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351747
Record name 5-cyclohexylamino-[1,3,4]thiadiazole-2-thiol
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Molecular Weight

215.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68161-70-6
Record name 68161-70-6
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Record name 5-cyclohexylamino-[1,3,4]thiadiazole-2-thiol
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Record name 5-(cyclohexylamino)-1,3,4-thiadiazole-2-thiol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol. While specific literature on this exact molecule is limited, this document synthesizes information from closely related 5-amino-1,3,4-thiadiazole-2-thiol derivatives to project its chemical behavior, synthesis, and spectral characteristics. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3] This guide will delve into the synthesis strategies, physicochemical properties, spectral analysis, and chemical reactivity of the title compound, offering valuable insights for its application in research and drug development.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous compounds with diverse biological activities.[2] Derivatives of this scaffold have demonstrated antimicrobial, anti-inflammatory, anticonvulsant, diuretic, and anticancer properties.[1][3][4] The presence of both a secondary amine (cyclohexylamino) and a thiol group on the 1,3,4-thiadiazole core in 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol suggests a molecule with versatile chemical reactivity and potential for further functionalization, making it a compound of interest for the development of novel therapeutic agents.

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

The synthesis would likely commence with the preparation of 4-cyclohexylthiosemicarbazide, followed by its cyclization.

dot

Synthesis_Pathway Cyclohexylamine Cyclohexylamine Cyclohexyl_DTC Cyclohexyl- dithiocarbamate Cyclohexylamine->Cyclohexyl_DTC 1. CS2_NH3 CS2, NH3 Cyclohexyl_TSC 4-Cyclohexyl- thiosemicarbazide Cyclohexyl_DTC->Cyclohexyl_TSC 2. Hydrazine Hydrazine Target_Molecule 5-Cyclohexylamino- 1,3,4-thiadiazole-2-thiol Cyclohexyl_TSC->Target_Molecule 3. Cyclization CS2_Base CS2, Base (e.g., KOH)

Caption: Proposed synthesis of 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Cyclohexylthiosemicarbazide A solution of cyclohexylamine in a suitable solvent (e.g., ethanol) would be treated with carbon disulfide in the presence of ammonia to form the corresponding dithiocarbamate salt. This intermediate would then be reacted with hydrazine hydrate to yield 4-cyclohexylthiosemicarbazide.

Step 2: Cyclization to 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol The 4-cyclohexylthiosemicarbazide would be dissolved in an alcoholic solvent (e.g., ethanol) containing a base such as potassium hydroxide. Carbon disulfide would then be added, and the mixture refluxed for several hours.[6] Acidification of the reaction mixture with a mineral acid (e.g., HCl) would precipitate the crude product, which could then be purified by recrystallization.[6]

Structural Elucidation and Spectral Properties

The structure of 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol can be confirmed using a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated:[6][7]

Technique Expected Observations
¹H NMR Signals corresponding to the cyclohexyl protons, a broad singlet for the N-H proton, and a downfield signal for the S-H proton.[7]
¹³C NMR Resonances for the cyclohexyl carbons and two distinct signals for the thiadiazole ring carbons.[8]
FT-IR (cm⁻¹) Characteristic absorption bands for N-H stretching (around 3200-3400), C-H stretching of the cyclohexyl group (around 2850-2950), C=N stretching of the thiadiazole ring (around 1600), and C-S stretching.[6]
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₃N₃S₂: 215.34 g/mol ).

Physicochemical Properties

The physicochemical properties of 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol are expected to be influenced by the presence of the cyclohexyl group and the polar thiadiazole-thiol core.

Property Predicted Value/Characteristic
Molecular Formula C₈H₁₃N₃S₂[9]
Molecular Weight 215.34 g/mol
Appearance Likely a crystalline solid.
Melting Point Expected to be a relatively high melting solid, similar to other 5-amino-1,3,4-thiadiazole-2-thiol derivatives which often melt with decomposition above 200°C.
Solubility Poorly soluble in water, but likely soluble in polar organic solvents such as DMSO and DMF.
pKa The thiol group is expected to be acidic, while the amino group is basic, giving the molecule amphoteric character.

Chemical Reactivity

The chemical reactivity of 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol is dictated by the nucleophilic character of the thiol and amino groups, as well as the aromaticity of the thiadiazole ring.[10]

dot

Reactivity_Diagram Target 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol Alkylation S-Alkylation/ S-Acylation Target->Alkylation R-X or RCOCl Amide_Formation N-Acylation Target->Amide_Formation R'COCl Schiff_Base Schiff Base Formation Target->Schiff_Base R''CHO Complexation Metal Complexation Target->Complexation Metal Ions

Caption: Key reaction pathways for 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol.

Reactions at the Thiol Group

The thiol group is a primary site for electrophilic attack. It can be readily S-alkylated or S-acylated to introduce a variety of substituents, which is a common strategy for modifying the biological activity of this class of compounds.[10]

Reactions at the Amino Group

The secondary amino group can undergo acylation to form amides. While it is less nucleophilic than a primary amine, it can still react with sufficiently reactive electrophiles.

Tautomerism

It is important to note that 5-amino-1,3,4-thiadiazole-2-thiol and its derivatives can exist in tautomeric forms, primarily the thione form.[11] This tautomerism influences their reactivity and spectroscopic properties.

Potential Applications in Drug Development

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore.[12] The introduction of a lipophilic cyclohexyl group to the 5-amino-1,3,4-thiadiazole-2-thiol scaffold may enhance its interaction with biological targets and improve its pharmacokinetic profile. Given the known biological activities of related compounds, 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol and its derivatives could be investigated for a range of therapeutic applications, including:

  • Antimicrobial Agents: Many 1,3,4-thiadiazole derivatives exhibit potent antibacterial and antifungal activity.[2]

  • Anti-inflammatory Agents: The thiadiazole ring is present in several compounds with anti-inflammatory properties.[1]

  • Carbonic Anhydrase Inhibitors: The 1,3,4-thiadiazole scaffold is a key feature of carbonic anhydrase inhibitors, which have applications as diuretics and in the treatment of glaucoma.[4][13]

Conclusion

5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol is a molecule with significant potential in medicinal chemistry. While direct experimental data is limited, a comprehensive understanding of its chemical properties can be extrapolated from the extensive research on the 5-amino-1,3,4-thiadiazole-2-thiol scaffold. This guide provides a foundational understanding of its synthesis, structure, and reactivity, which can serve as a valuable resource for researchers and scientists working to develop novel therapeutic agents based on this versatile heterocyclic system.

References

  • Methods of Synthesis: 1,3,4-Thiadiazole-2-Thiones: A Review. Vertex AI Search.
  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology. Vertex AI Search.
  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Vertex AI Search.
  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants - ResearchG
  • 5-Amino-1,3,4-thiadiazole-2-thiol 95 2349-67-9 - Sigma-Aldrich. Vertex AI Search.
  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol deriv
  • Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Vertex AI Search.
  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol deriv
  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol deriv
  • Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC - PubMed Central. Vertex AI Search.
  • 5-(cyclohexylamino)-1,3,4-thiadiazole-2-thiol - PubChemLite. Vertex AI Search.
  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - NIH. Vertex AI Search.
  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. Vertex AI Search.
  • 5-cyclohexylamino-[1][6][12]thiadiazole-2-thiol - ChemicalBook. Vertex AI Search.

  • 5-(ETHYLAMINO)-1,3,4-THIADIAZOLE-2-THIOL synthesis - chemicalbook. Vertex AI Search.
  • Expert Insights: Using 5-Amino-1,3,4-thiadiazole-2-thiol in Synthesis. Vertex AI Search.
  • Synthesis of Some New Schiff Bases and Reaction with Urea & Thiourea Derivatives from 2- Amino -1,3,4-thiadiazole-5-thiol. Vertex AI Search.
  • (PDF)
  • 1,3,4-Thiadiazole-2(3H)-thione, 5-amino- - the NIST WebBook. Vertex AI Search.
  • Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis...
  • 5-Amino-1,3,4-thiadiazole-2-thiol(2349-67-9) 13 C NMR - ChemicalBook. Vertex AI Search.

Sources

biological activity of 5-Cyclohexylamino-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol and its Derivatives

Abstract

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its wide spectrum of pharmacological activities. This guide focuses on a specific derivative, 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol, and its related compounds. We will delve into its synthesis, established anticonvulsant properties, and explore its potential as an anticancer and antimicrobial agent based on structure-activity relationships within the broader class of 5-amino-1,3,4-thiadiazole derivatives. This document is intended for researchers, scientists, and drug development professionals, providing both a comprehensive overview and detailed experimental insights to facilitate further investigation into this promising class of molecules.

Part 1: The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to Heterocyclic Compounds and their Significance

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are of paramount importance in the production of medicinal compounds. The inclusion of heteroatoms like nitrogen, sulfur, and oxygen imparts unique physicochemical properties that are often crucial for biological activity. The 1,3,4-thiadiazole ring, a five-membered aromatic system with two nitrogen atoms and one sulfur atom, has garnered significant attention for its diverse coordination abilities and presence in numerous bioactive compounds.[1]

The Unique Physicochemical Properties of the 1,3,4-Thiadiazole Ring

The 1,3,4-thiadiazole ring system possesses a strong aromatic character, which contributes to its high in vivo stability and generally low toxicity profile in higher vertebrates.[2] This moiety can act as a hydrogen bond acceptor and a two-electron donor system. Its bioisosteric relationship with pyrimidine and thiazole moieties allows it to interact with various biological targets, leading to a wide array of pharmacological effects.[3]

Overview of the Diverse Biological Activities of 1,3,4-Thiadiazole Derivatives

Derivatives of 1,3,4-thiadiazole have a well-documented history of diverse biological activities, making them a fertile ground for drug discovery.[4] These activities include:

  • Antimicrobial: Effective against a range of bacteria and fungi.[5][6]

  • Anticancer: Showing cytotoxicity against various cancer cell lines through mechanisms like inhibition of DNA replication and tubulin polymerization.[2][3]

  • Anticonvulsant: Demonstrating efficacy in preclinical models of epilepsy.[7][8]

  • Anti-inflammatory: Exhibiting potential in mitigating inflammatory processes.[2]

  • Diuretic: Some derivatives have shown potent diuretic activity.[4][9]

Part 2: Synthesis of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol

General Synthetic Strategies for 5-Amino-1,3,4-thiadiazole-2-thiol Derivatives

The synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols typically begins with the cyclization of a thiosemicarbazide derivative. A common and efficient method involves the reaction of a substituted thiosemicarbazide with carbon disulfide in the presence of a base, such as potassium hydroxide or sodium carbonate, in an alcoholic solvent.[10][11]

The general workflow for this synthesis is depicted below:

G cluster_0 Synthesis Workflow start Substituted Thiosemicarbazide + Carbon Disulfide step1 Base (e.g., KOH) in Ethanol start->step1 Reactants step2 Reflux step1->step2 Reaction Condition step3 Acidification (e.g., HCl) step2->step3 Work-up product 5-Substituted-amino-1,3,4-thiadiazole-2-thiol step3->product Final Product

Caption: General synthetic workflow for 5-substituted-amino-1,3,4-thiadiazole-2-thiols.

A Detailed, Step-by-Step Protocol for the Synthesis of the Target Compound

The synthesis of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol, a precursor for more complex derivatives, follows this general principle. The following protocol is adapted from established synthetic methods for analogous compounds.[7][12]

Materials:

  • 4-Cyclohexyl-3-thiosemicarbazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and filtration apparatus

Procedure:

  • Dissolution of Reactants: In a 250 mL round-bottom flask, dissolve 0.1 mol of 4-cyclohexyl-3-thiosemicarbazide and 0.1 mol of potassium hydroxide in 100 mL of absolute ethanol.

  • Addition of Carbon Disulfide: To the stirred solution, add 0.1 mol of carbon disulfide dropwise over 15 minutes.

  • Reflux: Heat the reaction mixture under reflux for 12-24 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Concentration: After completion, cool the mixture to room temperature and reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Precipitation: Carefully acidify the concentrated mixture with concentrated HCl with constant stirring until the pH is acidic. This will cause the product to precipitate out of the solution.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the solid product with cold distilled water to remove any inorganic impurities.

  • Drying and Recrystallization: Dry the crude product in a vacuum oven. For further purification, recrystallize the compound from ethanol to obtain pure 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol.

Causality in Experimental Choices:

  • Ethanol as Solvent: Provides a suitable medium for dissolving the reactants and for conducting the reaction at reflux temperature.

  • Potassium Hydroxide: Acts as a base to deprotonate the thiosemicarbazide, facilitating the nucleophilic attack on carbon disulfide.

  • Reflux: The elevated temperature accelerates the rate of the cyclization reaction.

  • Acidification: Protonates the potassium salt of the product, leading to its precipitation as the neutral thiol.

Characterization and Purity Assessment

The structure and purity of the synthesized 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol and its derivatives should be confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=N, and C-S stretching vibrations.

  • ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To confirm the proton environment of the cyclohexyl and thiadiazole moieties.

  • Elemental Analysis: To determine the percentage composition of C, H, N, and S, which should be within ±0.4% of the calculated values.

Part 3: Biological Activities and Mechanisms of Action

Anticonvulsant Activity: From Synthesis to In Vivo Evaluation

The most well-documented biological activity of 5-cyclohexylamino-1,3,4-thiadiazole derivatives is their anticonvulsant effect.[12]

Epilepsy is a common neurological disorder, and there is a continuous need for new therapeutic agents with improved efficacy and fewer side effects. The 1,3,4-thiadiazole scaffold is present in several compounds with known anticonvulsant activity, making it a promising starting point for the design of new anti-epileptic drugs.[8]

The pentylenetetrazole (PTZ) induced seizure model is a widely used screening method for identifying compounds effective against petit mal (absence) seizures.[7][12]

Materials:

  • Swiss albino mice (20-25 g)

  • Test compounds (derivatives of 5-cyclohexylamino-1,3,4-thiadiazole)

  • Pentylenetetrazole (PTZ)

  • Vehicle (e.g., 0.5% methylcellulose)

  • Standard anticonvulsant drug (e.g., Diazepam)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation cages

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group): a control group, a standard drug group, and several test compound groups at different doses.

  • Compound Administration: Administer the test compounds and the standard drug intraperitoneally (i.p.) at a specific time (e.g., 30 or 60 minutes) before the PTZ injection. The control group receives only the vehicle.

  • Induction of Seizures: Inject a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.) to all animals.

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for the onset of clonic-tonic convulsions for a period of 30 minutes.

  • Data Recording: Record the number of animals in each group that are protected from seizures and the time to onset of seizures.

  • ED₅₀ Determination: The median effective dose (ED₅₀), the dose that protects 50% of the animals from seizures, is calculated using probit analysis.

A study by Karakuş et al. synthesized a series of N'-[4-(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl)phenyl]thioureas and evaluated their anticonvulsant activity.[12] The following table summarizes the ED₅₀ values for the most active compounds in the PTZ model.

Compound IDR-group on ThioureaED₅₀ (mg/kg)
10 2-methylphenyl68.42
11 4-chlorophenyl43.75
13 allyl18.75
14 4-methylphenyl25.00

Data extracted from Karakuş et al., 2009.[12]

While the exact mechanism is not fully elucidated, the anticonvulsant activity of many 1,3,4-thiadiazole derivatives is thought to involve the modulation of ion channels or neurotransmitter systems. Some derivatives are known inhibitors of carbonic anhydrase, an enzyme implicated in seizure activity. The structural features of these compounds, particularly the thiourea moiety, may also play a crucial role in interacting with specific receptors in the central nervous system.

Anticancer Potential: In Vitro and In Silico Approaches

While direct studies on the anticancer activity of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol are limited, the broader class of 1,3,4-thiadiazole derivatives has shown significant promise as anticancer agents.[3][13][14]

1,3,4-Thiadiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including:

  • Inhibition of crucial enzymes like carbonic anhydrases, which are overexpressed in some tumors.

  • Disruption of DNA replication processes.[3]

  • Interference with tubulin polymerization, leading to cell cycle arrest.[2]

  • Induction of apoptosis (programmed cell death).[2][13]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol or its derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), the concentration of the drug that inhibits cell growth by 50%, by plotting the percentage of cell viability against the drug concentration.

Molecular docking can be employed to predict the binding affinity and orientation of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol at the active site of potential anticancer targets, such as carbonic anhydrase IX or specific kinases. This in silico approach helps in understanding the molecular basis of its potential activity and in guiding further lead optimization.

G cluster_1 In Silico Drug Discovery Workflow ligand 5-Cyclohexylamino-1,3,4- thiadiazole-2-thiol docking Molecular Docking Simulation ligand->docking target Anticancer Target Protein (e.g., Carbonic Anhydrase IX) target->docking analysis Binding Affinity & Pose Analysis docking->analysis Output result Predicted IC50 / Ki analysis->result Interpretation

Sources

A Technical Guide to the Potential Applications of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Heterocycle

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, consistently yielding compounds with a remarkable breadth of biological activities. This guide focuses on a particularly intriguing member of this family: 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol. While research into this specific molecule is ongoing, the existing body of work on its derivatives points towards a wealth of potential applications, from treating neurological disorders to combating microbial infections and even protecting industrial materials. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, known biological activities, and promising future directions for this versatile compound and its analogues.

The 1,3,4-Thiadiazole Core: A Privileged Scaffold in Drug Discovery

The five-membered 1,3,4-thiadiazole ring, containing two nitrogen atoms and a sulfur atom, is a bioisostere of pyrimidine, a key component of nucleic acids. This structural mimicry is believed to contribute to the diverse pharmacological activities of thiadiazole derivatives, allowing them to interact with a wide array of biological targets. The presence of the sulfur atom often enhances lipophilicity, aiding in cell membrane penetration, while the nitrogen atoms can participate in hydrogen bonding, a crucial interaction for drug-receptor binding.

Synthesis and Characterization of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol

The synthesis of 5-substituted-amino-1,3,4-thiadiazole-2-thiols is a well-established chemical process, typically involving the cyclization of a thiosemicarbazide precursor.

2.1. General Synthetic Pathway

The common route to 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol involves the reaction of cyclohexyl isothiocyanate with thiosemicarbazide, followed by cyclization. A more direct and widely used method for analogous compounds starts from a substituted thiosemicarbazide and carbon disulfide.

G cluster_0 Preparation of Intermediate cluster_1 Cyclization Cyclohexylamine Cyclohexylamine Cyclohexylthiosemicarbazide Cyclohexylthiosemicarbazide Cyclohexylamine->Cyclohexylthiosemicarbazide + CS2, NH2NH2·H2O 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol Cyclohexylthiosemicarbazide->5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol + CS2, Base (e.g., KOH) Synthesis of Derivatives Synthesis of Derivatives Maximal Electroshock (MES) Test Maximal Electroshock (MES) Test Synthesis of Derivatives->Maximal Electroshock (MES) Test Pentylenetetrazole (PTZ) Test Pentylenetetrazole (PTZ) Test Synthesis of Derivatives->Pentylenetetrazole (PTZ) Test MES Test MES Test Determination of ED50 Determination of ED50 MES Test->Determination of ED50 Neurotoxicity Assessment (Rotarod Test) Neurotoxicity Assessment (Rotarod Test) Determination of ED50->Neurotoxicity Assessment (Rotarod Test) PTZ Test PTZ Test PTZ Test->Determination of ED50 Lead Compound Identification Lead Compound Identification Neurotoxicity Assessment (Rotarod Test)->Lead Compound Identification

Caption: Workflow for preclinical anticonvulsant activity screening.

Key Findings from Preclinical Studies

Several compounds from the synthesized series demonstrated significant protection in the pentylenetetrazole (PTZ) seizure model, which is indicative of potential efficacy against petit mal seizures. [1]Notably, the compound N-{4-[(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl]phenyl}N'-(2-methylphenyl) thiourea showed the highest protection (68.42%) at a dose of 25 mg/kg. [2][3]The effective dose (ED50) values for the most active compounds ranged from 18.75 to 68.42 mg/kg. [1]

Antimicrobial Potential: Combating Microbial Resistance

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. [4][5][6]Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have shown activity against a range of bacteria and fungi. [7][8] 3.2.1. Putative Mechanism of Antimicrobial Action

The antimicrobial activity of these compounds is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The thiol group can chelate metal ions necessary for enzymatic function, while the overall structure can interfere with key biosynthetic pathways.

3.2.2. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: A stock solution of the test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Numerous 1,3,4-thiadiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. [9][10][11][12] 3.3.1. Potential Anticancer Mechanisms

The anticancer activity of thiadiazoles can stem from various mechanisms, including:

  • Enzyme Inhibition: Targeting kinases involved in cell signaling pathways.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • DNA Intercalation: Interfering with DNA replication and transcription.

3.3.2. Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read on a plate reader, and the concentration that inhibits 50% of cell growth (IC50) is calculated.

Neuroprotective Effects: A Potential Role in Neurodegenerative Diseases

Recent studies have highlighted the neuroprotective potential of some 1,3,4-thiadiazole derivatives. [13][14][15][16]One study on a 2-amino-1,3,4-thiadiazole derivative, 4BrABT, demonstrated its ability to protect neurons from excitotoxicity and trophic stress in vitro. [13]This suggests that compounds with a similar scaffold, such as 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol, may warrant investigation for their potential in treating neurodegenerative disorders.

Corrosion Inhibition: Protecting Metals from Degradation

Heterocyclic compounds containing sulfur and nitrogen atoms, such as 5-amino-1,3,4-thiadiazole-2-thiol, have been shown to be effective corrosion inhibitors for metals like mild steel and aluminum in acidic environments. [17][18][19][20][21][22] Mechanism of Corrosion Inhibition

These molecules adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. The lone pairs of electrons on the sulfur and nitrogen atoms facilitate this adsorption process.

Quantitative Assessment of Corrosion Inhibition

The inhibition efficiency (IE%) can be calculated using the following formula:

IE% = [(W₀ - Wᵢ) / W₀] x 100

Where W₀ is the weight loss of the metal in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.

Future Perspectives and Conclusion

5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol and its derivatives represent a promising class of compounds with a wide spectrum of potential applications. The demonstrated anticonvulsant activity of its thiourea derivatives provides a strong rationale for further investigation in the field of epilepsy treatment. The broader biological activities of the 1,3,4-thiadiazole class, including antimicrobial, anticancer, and neuroprotective effects, suggest that the core compound and its analogues are fertile ground for future drug discovery efforts. Furthermore, its potential as a corrosion inhibitor highlights its utility beyond the biomedical field.

Future research should focus on:

  • Synthesis and screening of a focused library of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol derivatives to establish clear structure-activity relationships for each potential application.

  • In-depth mechanistic studies to elucidate the precise molecular targets and pathways responsible for the observed biological effects.

  • Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties and safety profiles.

References

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An In-depth Technical Guide to the Discovery and History of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The 1,3,4-thiadiazole core is a five-membered aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique physicochemical properties—stemming from its aromaticity, hydrogen bonding capabilities, and bioisosteric relationship with other key pharmacophores—have rendered it a cornerstone in the design of novel therapeutic agents. This guide provides a comprehensive exploration of the 1,3,4-thiadiazole nucleus, from its initial discovery in the late 19th century to the sophisticated synthetic methodologies and diverse pharmacological applications that define its modern significance. We will delve into the causal relationships behind synthetic strategies, provide detailed experimental protocols, and illuminate the structure-activity relationships that continue to drive its exploration for researchers, scientists, and drug development professionals.

The Genesis of a Versatile Heterocycle: A Historical Perspective

The journey of the 1,3,4-thiadiazole ring system is intrinsically linked to the foundational advancements in organic chemistry during the late 1800s. The initial description of the 1,3,4-thiadiazole core is credited to Fischer in 1882, with its chemistry being significantly advanced by the work of Busch and his contemporaries.[2][3] The development of this field was catalyzed by the discovery of hydrazines, which provided the essential N-N bond fragment for the construction of the heterocyclic ring.[4]

One of the earliest documented syntheses was reported by Bush in 1894, who successfully reacted hydrazine sulfate with carbon disulfide in an alcoholic potassium hydroxide solution.[5] This foundational work laid the groundwork for future exploration. However, the full potential of the 1,3,4-thiadiazole scaffold remained largely academic until the mid-20th century. A pivotal moment came with the discovery of the potent pharmacological activity of sulfonamide-containing compounds, particularly the development of Acetazolamide , a carbonic anhydrase inhibitor.[4] This breakthrough demonstrated the profound biological activity achievable with this scaffold and triggered a surge of research into synthesizing and evaluating new derivatives, cementing its importance in medicinal chemistry.

Key Historical Milestone Year Significance Reference
First described by Fischer1882Initial identification of the 1,3,4-thiadiazole ring system.[2][3]
Early synthesis by Bush1894Demonstrated a viable, albeit early, synthetic route using hydrazine and carbon disulfide.[5]
Discovery of Acetazolamide~1950sRevealed the potent biological activity of 1,3,4-thiadiazole derivatives, spurring widespread research.[4]

The Art of Synthesis: Constructing the 1,3,4-Thiadiazole Core

The versatility of the 1,3,4-thiadiazole scaffold is matched by the diversity of synthetic routes developed for its construction. The choice of synthetic pathway is often dictated by the desired substitution pattern on the ring and the availability of starting materials. Most modern methods involve the cyclization of a linear precursor containing the requisite C-S-C-N-N fragment or its components.

The Workhorse Method: Cyclization of Thiosemicarbazide Derivatives

The most common and efficient route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of acylthiosemicarbazides.[5][6] This method is favored due to the ready availability of thiosemicarbazide and a wide variety of carboxylic acids.

Causality Behind the Method:

  • Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the terminal nitrogen of the thiosemicarbazide onto the electrophilic carbonyl carbon of the carboxylic acid.

  • Dehydration is Key: The subsequent cyclization is a dehydration reaction. The choice of a strong dehydrating agent is critical for driving the reaction to completion and favoring the formation of the stable, aromatic thiadiazole ring. Agents like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are commonly employed to facilitate the removal of a water molecule.[6][7]

The general mechanism can be visualized as follows:

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product Thiosemicarbazide Thiosemicarbazide (H₂N-NH-CS-NH₂) Intermediate Acylthiosemicarbazide Intermediate (R-CO-NH-NH-CS-NH₂) Thiosemicarbazide->Intermediate Nucleophilic Acyl Substitution CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Intermediate Cyclization Dehydrative Cyclization Intermediate->Cyclization + H₂SO₄ or POCl₃ (-H₂O) Thiadiazole 2-Amino-5-R-1,3,4-thiadiazole Cyclization->Thiadiazole

Caption: General workflow for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles.

Alternative Synthetic Strategies

While the thiosemicarbazide route is prevalent, other methods offer access to different substitution patterns.

  • From Acylhydrazines and Carbon Disulfide: This classic approach is particularly useful for synthesizing 2-mercapto-1,3,4-thiadiazole derivatives. The acylhydrazine is treated with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide.[5]

  • From Dithiocarbazates: Hydrazine salts react with carbon disulfide to form dithiocarbazates, which can then be acylated and cyclized to yield 1,3,4-thiadiazole derivatives.[4][5]

  • Transformation from 1,3,4-Oxadiazoles: Pre-formed 1,3,4-oxadiazoles can be converted into their thiadiazole analogs by treatment with a thionating agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. This is an effective method for creating a library of compounds if the oxadiazole precursors are readily available.[4][8]

The following diagram illustrates the mechanistic pathway for the cyclization of thiosemicarbazide with a carboxylic acid, a cornerstone reaction in this field.

G Mechanism: Thiosemicarbazide Cyclization start R-COOH + H₂N-NH-CS-NH₂ step1 Step 1: Nucleophilic Attack start->step1 intermediate1 [Tetrahedral Intermediate] step1->intermediate1 step2 Step 2: Dehydration intermediate1->step2 -H₂O acyl_inter Acylthiosemicarbazide R-CO-NH-NH-CS-NH₂ step2->acyl_inter step3 Step 3: Tautomerization & Protonation acyl_inter->step3 enol_inter [Protonated Thio-enol form] step3->enol_inter step4 Step 4: Intramolecular Cyclization enol_inter->step4 cyclic_inter [Non-aromatic cyclic intermediate] step4->cyclic_inter step5 Step 5: Final Dehydration cyclic_inter->step5 -H₂O product 2-Amino-5-R-1,3,4-thiadiazole step5->product

Caption: Key mechanistic steps in the acid-catalyzed synthesis of 1,3,4-thiadiazoles.

Experimental Protocol: Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole

This protocol details a representative synthesis using the thiosemicarbazide method, adapted from established procedures.[9][10]

Objective: To synthesize 2-amino-5-phenyl-1,3,4-thiadiazole from benzoic acid and thiosemicarbazide.

Materials:

  • Benzoic acid (1.22 g, 10 mmol)

  • Thiosemicarbazide (0.91 g, 10 mmol)

  • Phosphorus oxychloride (POCl₃) (5 mL)

  • Ice-cold water

  • Ammonia solution (concentrated)

  • Ethanol (for recrystallization)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, Buchner funnel, filter paper

Procedure:

  • Reactant Mixing: To a 100 mL round-bottom flask, add benzoic acid (10 mmol) and thiosemicarbazide (10 mmol).

  • Addition of Cyclizing Agent: Carefully add phosphorus oxychloride (5 mL) to the flask in a fume hood. The mixture will become a slurry.

  • Reflux: Attach a reflux condenser and heat the mixture gently in a heating mantle with stirring. Maintain a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (~100 g) with constant stirring. This step must be done in a fume hood as it is highly exothermic and will release HCl fumes.

  • Neutralization: Neutralize the acidic solution by adding concentrated ammonia solution dropwise until the pH is basic (pH ~8-9), confirmed with litmus paper. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure, crystalline 2-amino-5-phenyl-1,3,4-thiadiazole.

  • Characterization: Dry the purified product and characterize it using techniques such as melting point determination, FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm its structure and purity.[11]

Pharmacological Significance and Applications

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, oxadiazole, and thiazole moieties, allowing it to mimic these structures and interact with their biological targets.[3][12] The sulfur atom enhances lipophilicity, which can improve membrane permeability, while the nitrogen atoms act as hydrogen bond acceptors, facilitating strong interactions with enzyme active sites and receptors.[3][13] This unique combination of properties has led to the development of 1,3,4-thiadiazole derivatives with a vast array of biological activities.

Pharmacological Activity Mechanism of Action / Rationale Example Drug/Derivative Class References
Antimicrobial The -N=C-S- moiety is crucial for activity. Derivatives can inhibit essential microbial enzymes or disrupt cell wall synthesis.Sulfamethizole, Cefazedone[7][13]
Anticancer Can interfere with DNA replication due to its bioisosteric relationship with pyrimidine. Also known to inhibit key enzymes like kinases and carbonic anhydrases involved in tumor growth.Litronesib, Zosuquidar[10][12][13]
Anticonvulsant The thiadiazole ring can act as a hydrogen-binding domain and constrained pharmacophore, interacting with ion channels or receptors in the central nervous system.Acetazolamide (also used for epilepsy), various experimental derivatives[3][6]
Anti-inflammatory Inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.Derivatives of 2,5-disubstituted 1,3,4-thiadiazoles[14]
Antitubercular Specific derivatives show potent inhibition against Mycobacterium tuberculosis, often through novel mechanisms of action.2,5-disubstituted derivatives containing thiophenes[14]
Carbonic Anhydrase Inhibition The sulfonamide-substituted thiadiazole core is a classic zinc-binding pharmacophore, leading to potent inhibition of carbonic anhydrase isoenzymes.Acetazolamide, Methazolamide[11]

Conclusion and Future Outlook

From its humble discovery over a century ago, the 1,3,4-thiadiazole scaffold has evolved into an indispensable tool in the arsenal of medicinal chemists. Its synthetic accessibility, physicochemical stability, and electronic properties make it a highly "tunable" core, allowing for the systematic optimization of biological activity. The historical progression from simple syntheses to the rational design of targeted enzyme inhibitors illustrates a remarkable journey of scientific insight and application.

Future research will undoubtedly focus on developing more stereoselective and environmentally benign synthetic methods ("green chemistry"). Furthermore, the integration of computational modeling and in silico screening will continue to unveil novel therapeutic targets for 1,3,4-thiadiazole derivatives, particularly in the realms of oncology, neurodegenerative diseases, and infectious agents. The rich history and proven track record of this heterocycle ensure that it will remain a focal point of drug discovery and development for the foreseeable future.

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An In-Depth Technical Guide to Tautomerism in 5-Substituted-1,3,4-Thiadiazole-2-thiols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its wide array of biological activities.[1] A critical, yet often nuanced, aspect of its chemistry is the prototropic tautomerism exhibited by 5-substituted-1,3,4-thiadiazole-2-thiols. This guide provides a comprehensive exploration of the dynamic equilibrium between the thione and thiol forms of these compounds. We will delve into the structural and environmental factors that govern this equilibrium, present detailed experimental protocols for its characterization, and discuss the application of computational chemistry in predicting tautomeric stability. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this fundamental chemical phenomenon.

The Thione-Thiol Equilibrium: A Fundamental Duality

The core of this topic lies in the reversible isomerization between two tautomeric forms: the thione form and the thiol form. This is not a simple resonance structure, but a true equilibrium involving the migration of a proton and a shift in double bonds.

  • Thione Form: Characterized by a carbon-sulfur double bond (C=S) and an N-H bond within the thiadiazole ring. This form is generally more polar.

  • Thiol Form: Characterized by a carbon-sulfur single bond with an exocyclic S-H group (thiol), resulting in an aromatic 1,3,4-thiadiazole ring.

The position of this equilibrium is not static; it is dynamically influenced by a variety of factors, which has significant implications for the molecule's physicochemical properties, including its reactivity, lipophilicity, and crucially, its interaction with biological targets.

Tautomerism cluster_thione Predominant in Polar Solvents and Solid State cluster_thiol Favored in Nonpolar Solvents Thione Thione Form (3H-1,3,4-thiadiazole-2-thione) Thiol Thiol Form (1,3,4-thiadiazole-2-thiol) Thione->Thiol Proton Transfer

Caption: The dynamic equilibrium between the thione and thiol tautomers.

Factors Influencing the Tautomeric Equilibrium

Understanding and predicting the predominant tautomer in a given environment is critical for rational drug design. The choice of solvent for a reaction or a biological assay can dramatically alter the tautomeric landscape.

Solvent Polarity

This is one of the most significant factors. The more polar thione tautomer is preferentially stabilized in polar solvents through dipole-dipole interactions and hydrogen bonding.[2] Conversely, nonpolar solvents favor the less polar thiol form.

  • Polar Protic Solvents (e.g., Ethanol, Water): Strongly favor the thione form. The ability of these solvents to act as both hydrogen bond donors and acceptors stabilizes the N-H and C=S groups of the thione tautomer.[3]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Also favor the thione form due to their polarity.[4] DMSO, in particular, is a strong hydrogen bond acceptor, which interacts favorably with the N-H of the thione.

  • Nonpolar Solvents (e.g., Chloroform, Dioxane): The equilibrium shifts towards the thiol form to minimize unfavorable interactions with the nonpolar environment.[3][4]

Substituent Effects (The 'R' Group at C5)

The electronic nature of the substituent at the 5-position of the thiadiazole ring can subtly influence the tautomeric equilibrium by altering the electron density within the ring and the acidity of the migrating proton.

  • Electron-Withdrawing Groups (EWGs): Can increase the acidity of the N-H proton, potentially favoring the thiol form to a greater extent than electron-donating groups in certain environments.

  • Electron-Donating Groups (EDGs): May stabilize the thione form by increasing the electron density on the ring nitrogens.

Physical State

In the solid state, intermolecular forces play a dominant role. X-ray crystallography studies have consistently shown that 5-substituted-1,3,4-thiadiazole-2-thiols predominantly exist in the thione form in the crystalline state.[5] This is largely due to the formation of stable, intermolecular hydrogen-bonded dimers or chains, which are more favorably formed with the N-H and C=S groups of the thione tautomer.

Experimental Methodologies for Characterization

A multi-faceted analytical approach is essential for the unambiguous characterization of the tautomeric equilibrium. No single technique provides a complete picture, and the data from each should be considered in concert.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Characterization Synthesis Synthesize 5-Substituted- 1,3,4-Thiadiazole-2-thiol NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR UVVis UV-Vis Spectroscopy Synthesis->UVVis IR FT-IR Spectroscopy Synthesis->IR XRay X-Ray Crystallography (Solid State) Synthesis->XRay DFT Computational (DFT) Energy Calculations Synthesis->DFT NMR->DFT Correlate with calculated shifts UVVis->DFT Correlate with calculated λmax IR->DFT Correlate with calculated frequencies XRay->DFT Compare with optimized geometry

Caption: A typical experimental workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying tautomerism in solution. It allows for the direct observation and quantification of both tautomers, provided the exchange rate between them is slow on the NMR timescale.[6]

Key Diagnostic Signals:

NucleusThione FormThiol FormRationale
¹H Broad singlet, ~13-15 ppm (N-H)Singlet, ~8-10 ppm (S-H)The N-H proton in the thione form is typically deshielded and often exchanges, leading to broadening. The S-H proton is less acidic and appears further upfield.
¹³C ~180-190 ppm (C=S)~160-170 ppm (C-S)The thiocarbonyl (C=S) carbon of the thione is significantly deshielded compared to the C-S carbon in the aromatic thiol form.[7]

Experimental Protocol: Quantitative ¹H NMR (qNMR) Analysis

  • Objective: To determine the ratio of thione to thiol tautomers in different deuterated solvents.

  • Methodology Rationale: The integration of well-resolved, non-exchangeable proton signals for each tautomer is directly proportional to their molar concentration.[8] To ensure accuracy, a long relaxation delay (D1) is crucial to allow for full magnetization recovery of all protons, especially those with long T1 times.

    • Sample Preparation: Accurately weigh ~5-10 mg of the 5-substituted-1,3,4-thiadiazole-2-thiol and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ and CDCl₃ to observe solvent effects). Ensure complete dissolution.

    • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz).

    • Acquisition Parameters:

      • Pulse Program: A standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).

      • Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the protons of interest (a value of 30 seconds is generally a safe starting point for accurate quantification).

      • Number of Scans (NS): 16 or higher to ensure a good signal-to-noise ratio.

      • Acquisition Time (AQ): At least 3-4 seconds for good digital resolution.

    • Processing: Apply an exponential line broadening of 0.3 Hz. Carefully phase the spectrum and perform a baseline correction.

    • Analysis:

      • Identify distinct, well-resolved signals corresponding to each tautomer (e.g., protons on the 5-substituent that have different chemical shifts in each form).

      • Integrate the chosen signals.

      • Calculate the tautomeric ratio: Ratio = (Integral of Thione Signal / Number of Protons) / (Integral of Thiol Signal / Number of Protons)

Advanced 2D NMR for Structural Confirmation

When signals are ambiguous, 2D NMR is invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates protons with their attached carbons. This can definitively link a proton signal to a C=S or C-S carbon, confirming the tautomer.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. An N-H proton signal showing a correlation to the C=S carbon is definitive proof of the thione form.[6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can show through-space proximity. A correlation between the tautomeric proton (N-H or S-H) and protons on the 5-substituent can help confirm its location.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, as the two forms often have distinct chromophores and thus different absorption maxima (λmax).

  • Thione Tautomer: Typically exhibits an n→π* transition for the C=S group at a longer wavelength (around 300-350 nm).[9]

  • Thiol Tautomer: The absorption is dominated by π→π* transitions within the aromatic ring system, usually occurring at shorter wavelengths (<300 nm).[9]

Experimental Protocol: Determining Tautomeric Equilibrium Constant (KT)

  • Objective: To observe the shift in equilibrium with solvent polarity and estimate KT.

  • Methodology Rationale: By measuring the absorbance in solvents where each tautomer is expected to exist exclusively (or nearly so), one can estimate the molar absorptivity (ε) of each form. This allows for the calculation of the concentration of each tautomer in a solvent where they coexist.[10]

    • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble (e.g., DMSO).

    • Solvent Series: Prepare a series of solutions with the same concentration (typically 10⁻⁴ to 10⁻⁵ M) in different solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water).

    • Spectral Acquisition:

      • Record the UV-Vis spectrum for each solution from approximately 200 to 450 nm.

      • Use the respective pure solvent as a blank for each measurement.

    • Data Analysis:

      • Identify the λmax for the thione and thiol forms from the spectra in highly polar and nonpolar solvents, respectively.

      • In a solvent where both forms are present, the ratio of their concentrations can be determined using the Beer-Lambert law at the two identified λmax values, provided the molar absorptivities are known or can be reasonably estimated from the "pure" spectra.

      • KT = [Thiol] / [Thione]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present, allowing for the identification of key vibrational modes for each tautomer.

Key Diagnostic Bands:

Functional GroupTautomerTypical Wavenumber (cm⁻¹)Notes
N-H stretch Thione3100 - 3300Often broad due to hydrogen bonding.
S-H stretch Thiol2500 - 2600Typically a weak and sharp band. Its absence is strong evidence against the thiol form.
C=S stretch Thione1250 - 1350A strong band, characteristic of the thiocarbonyl group.
C=N stretch Both1600 - 1650Present in both tautomers within the heterocyclic ring.

Computational Approaches: A Predictive Tool

Density Functional Theory (DFT) calculations have become an indispensable tool for predicting the relative stability of tautomers. By calculating the total electronic energy of the optimized geometries of each tautomer, one can predict which form is thermodynamically more stable.

Protocol: DFT Calculation for Tautomer Stability

  • Objective: To calculate the relative energies of the thione and thiol tautomers in the gas phase and in solution.

  • Methodology Rationale: This protocol uses a widely accepted functional (B3LYP) and basis set (6-311++G(d,p)) for reliable energy calculations of organic molecules. The Polarizable Continuum Model (PCM) is applied to simulate the effect of a solvent.

    • Structure Building: Build the 3D structures of both the thione and thiol tautomers using a molecular modeling program (e.g., GaussView, Avogadro).

    • Geometry Optimization: Perform a full geometry optimization for each tautomer.

      • Method: DFT

      • Functional: B3LYP

      • Basis Set: 6-311++G(d,p)

    • Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (i.e., no imaginary frequencies). This also provides the zero-point vibrational energy (ZPVE).

    • Energy Calculation: The output will provide the total electronic energy. Correct this energy with the ZPVE.

    • Solvation Modeling (Optional): Repeat the optimization and frequency calculations using a solvation model.

      • Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model)

      • Solvent: Specify the desired solvent (e.g., water, chloroform).

    • Analysis: Compare the final, ZPVE-corrected energies of the two tautomers. The tautomer with the lower energy is predicted to be the more stable form. The energy difference (ΔE) can be related to the equilibrium constant.

Conclusion and Outlook

The thione-thiol tautomerism of 5-substituted-1,3,4-thiadiazole-2-thiols is a fundamental property that profoundly influences their chemical behavior and biological activity. The predominance of the thione form in the solid state and in polar solvents is a well-established principle, driven by favorable intermolecular interactions. A comprehensive analytical toolkit, combining high-resolution NMR, UV-Vis, and IR spectroscopy, is essential for a complete understanding of the tautomeric equilibrium in solution. These experimental observations, when coupled with the predictive power of computational methods like DFT, provide a robust framework for rationalizing and predicting the behavior of this important class of heterocyclic compounds. For drug development professionals, a thorough characterization of the tautomeric state under physiologically relevant conditions is not merely an academic exercise but a critical step in designing more effective and predictable therapeutic agents.

References

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Sources

Solubility Profile of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol in Organic Solvents: A Methodological and Interpretive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from formulation to bioavailability.[1][2][3] This guide provides a comprehensive technical overview of the solubility characteristics of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol, a member of a pharmacologically significant class of heterocyclic compounds.[4][5][6] While specific quantitative solubility data for this molecule is not widely published, this document serves as a first-principles guide for researchers. It details the underlying molecular properties that dictate solubility, presents a rigorous experimental protocol for its determination using the gold-standard shake-flask method, and outlines a validated HPLC-UV method for quantification. The objective is to equip researchers, chemists, and formulation scientists with the theoretical foundation and practical methodology to accurately determine and interpret the solubility profile of this compound in a range of common organic solvents.

Introduction: The Significance of Thiadiazoles and Solubility

The 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities. Derivatives of this heterocycle have been extensively investigated and developed for applications including antibacterial, antifungal, anticancer, and antioxidant therapies.[4][5][7][8] Their ability to participate in hydrogen bonding and coordinate with metallic ions makes them versatile pharmacophores. The compound of interest, 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol (CAS 68161-70-6), combines this active core with a bulky, lipophilic cyclohexyl group, creating a molecule with distinct physicochemical properties that require careful characterization.

Why Solubility is a Gatekeeper in Drug Development

A molecule cannot be effective if it does not reach its target in the body. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption and, ultimately, bioavailability.[9] Poor solubility is a leading cause of compound attrition in the development pipeline, as it can lead to inadequate therapeutic concentrations, high dose requirements, and variable patient outcomes.[2][10] Therefore, determining the solubility profile of a potential drug candidate as early as possible is a critical, risk-mitigating step in pharmaceutical research.[3] This guide focuses on solubility in organic solvents, which is crucial for synthesis, purification (e.g., recrystallization), and the development of various formulation types, including amorphous solid dispersions and lipid-based systems.

Molecular Structure and Its Influence on Solubility

The solubility of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol is a direct consequence of its molecular architecture. Understanding its key structural features allows for a predictive assessment of its behavior in different solvent environments.

Key Structural Features
  • Molecular Formula: C₈H₁₃N₃S₂[11]

  • Molecular Weight: 215.34 g/mol [12]

  • Lipophilic Moiety: The non-polar cyclohexyl group is a significant contributor to the molecule's hydrophobicity, suggesting better solubility in non-polar or moderately polar solvents.

  • Polar Core: The 1,3,4-thiadiazole ring and the associated amino and thiol functional groups provide polarity and, critically, the capacity for hydrogen bonding.

The Critical Role of Thiol-Thione Tautomerism

A pivotal characteristic of 2-thiol-substituted thiadiazoles is their existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium directly impacts the molecule's hydrogen bonding capability and overall polarity.[13]

Caption: Thiol-Thione Tautomeric Equilibrium.

  • Thiol Form: Possesses an acidic thiol (-SH) proton, making it a hydrogen bond donor.

  • Thione Form: Features a C=S (thiocarbonyl) group and an N-H proton on the ring. This form is generally more polar and has both a hydrogen bond donor (N-H) and acceptor (C=S).

The dominant tautomer can be influenced by the solvent environment. Protic solvents may stabilize the more polar thione form through hydrogen bonding, while non-polar solvents may favor the thiol form. This dynamic is central to interpreting the compound's solubility profile.

Experimental Determination of Equilibrium Solubility

To obtain reliable and reproducible solubility data, a standardized methodology is essential. The shake-flask method is the internationally recognized gold standard for determining equilibrium solubility.[14][15] The following protocol is based on OECD Test Guideline 105 and established best practices.[16]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The suspension is then filtered to remove undissolved solids, and the concentration of the resulting saturated solution is determined using a validated analytical method.

Detailed Experimental Protocol: Shake-Flask Method
  • Solvent Preparation: Use high-purity (e.g., HPLC grade) organic solvents. It is good practice to pre-saturate the solvent with a dummy sample of the compound for 24 hours and filter it before use. This minimizes the potential for supersaturation in the actual experiment.

  • Sample Preparation: Add an excess of crystalline 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol to a series of glass vials (e.g., 4 mL screw-cap vials). "Excess" should be visually confirmed; enough solid should be added so that a significant amount remains undissolved at the end of the experiment.

  • Equilibration: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial. Place the sealed vials in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate at a speed sufficient to keep the solid suspended but not so vigorous as to cause foaming (e.g., 100-150 rpm).[15]

  • Time to Equilibrium: The system must be agitated long enough to reach equilibrium. A typical duration is 24 to 48 hours.

    • Causality Check (Self-Validation): To confirm equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). If the measured concentrations at the later time points are statistically identical, equilibrium has been achieved.

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the incubator for at least 1 hour to let the excess solid settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a glass pipette. Immediately filter the solution through a chemically inert, 0.22 µm syringe filter (e.g., PTFE) to remove all undissolved particles.

    • Expert Insight: The choice of filter is critical. PTFE is recommended for its broad chemical compatibility with organic solvents. Avoid filters that may absorb the analyte, which would lead to an underestimation of solubility. Discard the first 0.2-0.3 mL of filtrate to saturate any potential binding sites on the filter membrane.

  • Dilution and Analysis: Immediately dilute the clear, saturated filtrate with a known volume of a suitable solvent (often the mobile phase of the analytical method) to bring the concentration into the linear range of the calibration curve. Analyze the diluted sample using the validated HPLC-UV method described below.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and precise technique for quantifying the concentration of the dissolved analyte.[17][18]

Developing a "Template" HPLC-UV Method

The following provides a starting point for method development.

ParameterRecommended Starting ConditionRationale & Notes
HPLC Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase is a versatile choice for moderately polar to non-polar compounds.
Mobile Phase Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Formic AcidThe ratio should be optimized to achieve a good peak shape and a retention time of 2-5 minutes. Formic acid helps to protonate the molecule, leading to sharper peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLCan be adjusted based on sensitivity requirements.
Detection (UV) ~280-320 nm (Scan first)The thiadiazole ring system is expected to have strong UV absorbance. A preliminary scan using a PDA detector is required to find the wavelength of maximum absorbance (λmax) for optimal sensitivity.[19]
Protocol for Quantification
  • Prepare a Stock Solution: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of a strong solvent (e.g., Acetonitrile or DMSO) to create a 1 mg/mL stock solution.

  • Construct a Calibration Curve: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[20]

  • Analyze Standards: Inject each standard onto the HPLC system in triplicate and record the peak area.

  • Establish Linearity: Plot the mean peak area against the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically required.[19]

  • Analyze Samples: Inject the diluted, filtered samples from the solubility experiment and record their peak areas.

  • Calculate Solubility: Use the peak area of the unknown sample and the calibration curve equation to calculate its concentration. Remember to account for the dilution factor used in step 3.2.7.

Experimental Workflow Visualization

G cluster_0 Part 1: Sample Equilibration cluster_1 Part 2: Sample Preparation & Analysis A Add Excess Solute to Vial B Add Known Volume of Organic Solvent A->B C Seal and Agitate (25°C, 24-48h) B->C D Settle Suspension (1h, static) C->D E Withdraw Supernatant D->E Phase Separation F Filter (0.22 µm PTFE) E->F G Dilute Filtrate into Linear Range F->G H Inject on HPLC-UV G->H I Calculate Concentration (vs. Calibration Curve) H->I

Caption: Workflow for Solubility Determination.

Predicted Solubility Profile and Data Interpretation

While experimental data must be generated, a qualitative profile can be predicted based on the "like dissolves like" principle. The table below serves as a template for recording and interpreting experimental results.

Template for Solubility Data
SolventPolarity IndexH-BondingPredicted SolubilityExperimental Solubility (mg/mL)Molar Solubility (mol/L)
n-Hexane0.1Non-polarVery Low
Toluene2.4AromaticLow
Dichloromethane3.1AproticModerate
Ethyl Acetate4.4Aprotic, AcceptorModerate-Good
Acetone5.1Aprotic, AcceptorGood
Ethanol4.3Protic, Donor/AcceptorGood
Methanol5.1Protic, Donor/AcceptorGood
DMSO7.2Aprotic, AcceptorVery High
Interpreting the Results
  • Non-Polar Solvents (Hexane, Toluene): Solubility is expected to be very low. The energy required to break the crystal lattice of the solid is not compensated by favorable interactions with these solvents, which cannot engage with the polar core of the molecule.

  • Polar Aprotic Solvents (DCM, Ethyl Acetate, Acetone, DMSO): Solubility is predicted to increase with solvent polarity. These solvents can interact with the polar thiadiazole core via dipole-dipole interactions. Solvents that are strong hydrogen bond acceptors (like Acetone and especially DMSO) will strongly solvate the N-H protons of the thione tautomer, driving the equilibrium towards that form and significantly enhancing solubility.

  • Polar Protic Solvents (Ethanol, Methanol): Good solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating both tautomeric forms of the molecule. Recrystallization of similar compounds from ethanol suggests high solubility at elevated temperatures and lower solubility at room temperature, a property useful for purification.[21][22]

Conclusion

The solubility of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol in organic solvents is a complex interplay between its lipophilic cyclohexyl group and its polar, tautomeric thiadiazole-thiol core. While no specific quantitative data is currently published, this guide provides the essential theoretical framework and detailed, validated experimental protocols necessary for any researcher to produce high-quality, reliable solubility data. By combining the robust shake-flask method for equilibration with a precise HPLC-UV method for quantification, scientists can confidently characterize this compound, enabling informed decisions in synthesis, purification, and the critical early stages of pharmaceutical formulation development.

References

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  • CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Books. (2015-11-20).
  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
  • Synthesis and Characterization of Some New Thiadiazole, Triazole, and Thiazole Deriv
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. (2024-04-04).
  • Drug solubility: why testing early matters in HTS. BMG LABTECH. (2023-04-06).
  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006-03-23).
  • High-accuracy water solubility determination using logK.
  • What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)?. News-Medical.net.
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  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.
  • How It Works: UV Detection for HPLC.
  • A Generic UHPLC-UV-MS Method for Cleaning Verification of Highly Potent Drugs. (2015-01-26).
  • 5-CYCLOHEXYLAMINO-[1][4][21]THIADIAZOLE-2-THIOL. Angene.

  • 5-cyclohexylamino-[1][4][21]thiadiazole-2-thiol. ChemicalBook.

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol deriv
  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol.
  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology.
  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants.
  • Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. PMC - PubMed Central. (2025-01-29).
  • 5-Furan-2yl[1][4][21]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][4][7] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI.

Sources

Navigating the Spectroscopic Landscape of 5-Cyclohexylamino-thiadiazole-2-thiol: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist Subject: An In-depth Technical Guide to the Spectroscopic Data of 5-Cyclohexylamino-thiadiazole-2-thiol

Introduction: The Scientific Imperative

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of various substituents onto the thiadiazole ring allows for the fine-tuning of these pharmacological profiles. 5-Cyclohexylamino-thiadiazole-2-thiol, the subject of this guide, represents a lipophilic modification of the well-studied 5-amino-1,3,4-thiadiazole-2-thiol, suggesting potentially altered membrane permeability and target engagement. While extensive spectroscopic data for the parent amine is available, specific experimental data for the N-cyclohexyl derivative remains elusive in the public domain.

This guide, therefore, takes a proactive and predictive approach. It serves as a comprehensive roadmap for the synthesis, purification, and detailed spectroscopic characterization of 5-Cyclohexylamino-thiadiazole-2-thiol. By leveraging established synthetic methodologies and drawing parallels with closely related, well-characterized analogs, we will project the anticipated spectroscopic landscape of this novel compound. This document is designed to empower researchers to confidently undertake the synthesis and structural elucidation of this and similar thiadiazole derivatives.

Proposed Synthesis Pathway

The synthesis of 5-Cyclohexylamino-thiadiazole-2-thiol can be logically approached from the readily available starting material, 5-amino-1,3,4-thiadiazole-2-thiol. A common and effective method for N-alkylation of amino-thiadiazoles involves reductive amination.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reductive Amination cluster_product Product 5-amino 5-amino-1,3,4-thiadiazole-2-thiol reaction_step 1. Schiff Base Formation 2. Reduction (e.g., NaBH4) 5-amino->reaction_step cyclohexanone Cyclohexanone cyclohexanone->reaction_step product 5-Cyclohexylamino-thiadiazole-2-thiol reaction_step->product

Caption: Proposed synthesis of 5-Cyclohexylamino-thiadiazole-2-thiol.

Experimental Protocol: Synthesis
  • Schiff Base Formation: In a round-bottom flask, dissolve 1 equivalent of 5-amino-1,3,4-thiadiazole-2-thiol in a suitable solvent such as methanol or ethanol.

  • Add 1.1 equivalents of cyclohexanone to the solution.

  • A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.[4]

  • Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Reduction: Once the formation of the Schiff base is complete, cool the reaction mixture in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

  • Continue stirring and allow the reaction to warm to room temperature.

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 5-Cyclohexylamino-thiadiazole-2-thiol.

Spectroscopic Characterization: A Predictive Analysis

The following sections detail the experimental protocols for acquiring the spectroscopic data for 5-Cyclohexylamino-thiadiazole-2-thiol and provide an expert analysis of the expected spectral features based on data from analogous compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

  • Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a thin, transparent disk.

  • Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, place a small amount of the solid sample directly onto the ATR crystal.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify and assign the characteristic absorption bands.

Functional Group **Expected Wavenumber (cm⁻¹) **Rationale and Comparative Analysis
N-H Stretch3300-3100The presence of a secondary amine (N-H) is a key feature. This peak is expected to be a sharp to medium band. In the parent compound, 5-amino-1,3,4-thiadiazole-2-thiol, the N-H stretching of the primary amine appears as two bands in this region.
C-H (Aliphatic)2950-2850Strong, sharp peaks corresponding to the C-H stretching vibrations of the cyclohexyl ring are anticipated.[5]
S-H Stretch2600-2550A weak and often broad absorption band is expected for the thiol group. This peak can sometimes be difficult to identify.
C=N Stretch~1620The C=N stretching vibration within the thiadiazole ring is a characteristic feature.[5]
N-H Bend~1550Bending vibration of the secondary amine.
C-N Stretch~1300Stretching vibration of the C-N bond connecting the cyclohexyl group to the thiadiazole ring.
C-S Stretch~700The C-S stretching vibration within the thiadiazole ring is typically observed in the fingerprint region.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Use tetramethylsilane (TMS) as an internal standard.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Rationale and Comparative Analysis
S-H13.0-14.0Broad singletThe thiol proton is acidic and its chemical shift can be highly variable depending on the solvent and concentration. It is often broad due to exchange.
N-H7.0-8.0Broad singlet or doubletThe chemical shift of the secondary amine proton is also solvent-dependent. It may show coupling to the adjacent methine proton of the cyclohexyl group.
C-H (cyclohexyl, methine)3.5-4.0MultipletThe proton on the carbon of the cyclohexyl ring directly attached to the nitrogen will be deshielded and appear at a lower field.
C-H (cyclohexyl, methylene)1.0-2.0MultipletsThe remaining ten protons of the cyclohexyl ring will appear as a complex set of overlapping multiplets in the aliphatic region.
Carbon Expected Chemical Shift (δ, ppm) Rationale and Comparative Analysis
C=S180-190The thione carbon of the thiadiazole ring is expected to be significantly downfield.
C-N (thiadiazole)160-170The carbon of the thiadiazole ring attached to the amino group.
C-H (cyclohexyl, methine)50-60The carbon of the cyclohexyl ring bonded to the nitrogen atom.
C-H (cyclohexyl, methylene)24-35The remaining five carbons of the cyclohexyl ring will appear in the aliphatic region.
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

  • Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

  • Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Identify the wavelength of maximum absorption (λmax).

Thiadiazole derivatives typically exhibit strong absorption bands in the UV region due to π → π* and n → π* electronic transitions within the heterocyclic ring. For 5-Cyclohexylamino-thiadiazole-2-thiol, absorption maxima are expected in the range of 250-350 nm. The exact λmax will be influenced by the solvent polarity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

  • Introduce a small amount of the sample into the mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Obtain the mass spectrum and identify the molecular ion peak (M⁺ or [M+H]⁺).

  • Analyze the fragmentation pattern to gain further structural information.

The molecular formula for 5-Cyclohexylamino-thiadiazole-2-thiol is C₈H₁₃N₃S₂. The expected monoisotopic mass is approximately 215.06 g/mol .[6] The mass spectrum should show a prominent molecular ion peak at m/z 215 (for EI) or 216 (for ESI, [M+H]⁺). Key fragmentation patterns would likely involve the loss of the cyclohexyl group or cleavage of the thiadiazole ring.

Data Summary and Workflow Visualization

The anticipated spectroscopic data is summarized below for clarity.

Technique Key Expected Features
FT-IR (cm⁻¹) N-H (3300-3100), C-H (aliphatic, 2950-2850), S-H (2600-2550), C=N (~1620)
¹H NMR (ppm) S-H (13.0-14.0), N-H (7.0-8.0), C-H (cyclohexyl, 1.0-4.0)
¹³C NMR (ppm) C=S (180-190), C-N (160-170), C (cyclohexyl, 24-60)
UV-Vis (nm) λmax ≈ 250-350
Mass Spec (m/z) M⁺ ≈ 215 or [M+H]⁺ ≈ 216

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Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and spectroscopic characterization of 5-Cyclohexylamino-thiadiazole-2-thiol. By following the outlined protocols and understanding the anticipated spectral features, researchers can efficiently and accurately elucidate the structure of this novel compound. The acquisition of this experimental data will be a valuable contribution to the field of medicinal chemistry, enabling further investigation into the biological activities of N-substituted 5-amino-1,3,4-thiadiazole-2-thiol derivatives. This, in turn, will pave the way for the development of new therapeutic agents with enhanced efficacy and selectivity.

References

  • Drapak, I., Zimenkovsky, B., et al. (2021).
  • Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives.
  • Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Retrieved from [Link]

  • (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Mohammed, M. S., & Flifel, I. A. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Medicinal and Chemical Sciences, 5(4), 468-476.
  • Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. (2025). PubMed Central.
  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (n.d.). MDPI.
  • PubChemLite. (n.d.). 5-(cyclohexylamino)-1,3,4-thiadiazole-2-thiol. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: A Validated Approach for the Synthesis of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This document provides a comprehensive, field-proven protocol for the synthesis of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol, a key intermediate for the development of novel therapeutic agents. The protocol is designed with a focus on reproducibility, mechanistic clarity, and robust validation, ensuring trustworthiness and reliability for researchers in drug discovery and development. We detail a two-step synthetic pathway, starting from readily available commercial reagents, and provide in-depth explanations for critical process parameters.

Scientific Rationale and Mechanistic Overview

The synthesis of the 1,3,4-thiadiazole ring is a classic example of heterocyclic chemistry, typically achieved through the cyclization of open-chain precursors.[4][6] Our selected pathway involves two primary stages:

  • Formation of a Thiosemicarbazide Intermediate: The synthesis begins with the nucleophilic addition of hydrazine hydrate to cyclohexyl isothiocyanate. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbon of the isothiocyanate group, forming the 4-cyclohexylthiosemicarbazide intermediate. This reaction is typically rapid and proceeds with high yield.

  • Ring Closure to Form the Thiadiazole Core: The crucial step is the acid-catalyzed or base-mediated cyclization of the 4-cyclohexylthiosemicarbazide with carbon disulfide (CS₂). In this protocol, we utilize a base-catalyzed approach. The base (e.g., sodium hydroxide) deprotonates the thiosemicarbazide, enhancing its nucleophilicity. The intermediate then attacks the electrophilic carbon of CS₂, initiating a cascade of intramolecular reactions that, upon heating (reflux), lead to the elimination of a water molecule and the formation of the stable, aromatic 1,3,4-thiadiazole ring. The final step involves acidification to protonate the thiol group, causing the product to precipitate from the solution.[7]

This method is favored for its operational simplicity, use of inexpensive reagents, and generally high yields. The resulting 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol is a versatile building block, as the thiol (-SH) group can be readily derivatized via S-alkylation or S-acylation to generate a library of novel compounds for biological screening.[8][9]

Experimental Workflow Overview

The following diagram illustrates the end-to-end workflow, from reagent preparation to final product validation.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Thiadiazole Synthesis cluster_2 Part 3: Validation A 1. Prepare Reagents: - Cyclohexyl Isothiocyanate - Hydrazine Hydrate - Isopropanol B 2. React under Stirring (Exothermic Reaction) A->B C 3. Isolate Precursor: - Filter Precipitate - Wash with Cold Isopropanol - Dry under Vacuum B->C D 4. Prepare Reagents: - 4-Cyclohexylthiosemicarbazide - Carbon Disulfide (CS₂) - NaOH / Ethanol C->D Use Dried Precursor E 5. Reflux Reaction Mixture (8-10 hours) D->E F 6. Isolate Product: - Cool and Acidify with HCl - Filter Precipitate - Wash with Water E->F G 7. Purify Product: Recrystallize from Ethanol F->G H 8. Determine Melting Point G->H J 10. Purity Check (TLC) G->J I 9. Spectroscopic Analysis: - FT-IR - ¹H-NMR - ¹³C-NMR H->I

Caption: High-level workflow for the synthesis and validation of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaPuritySupplierNotes
Cyclohexyl IsothiocyanateC₇H₁₁NS≥98%Sigma-AldrichCorrosive, handle in fume hood
Hydrazine HydrateN₂H₄·H₂O≥98%Sigma-AldrichToxic and corrosive
Carbon Disulfide (CS₂)CS₂≥99%Sigma-AldrichHighly flammable, toxic, foul odor
Sodium Hydroxide (NaOH)NaOH≥98%Fisher ScientificCaustic
Hydrochloric Acid (HCl)HCl37% (conc.)VWRCorrosive
IsopropanolC₃H₈OACS GradeFisher ScientificFlammable
EthanolC₂H₅OHAbsoluteFisher ScientificFlammable
Deuterated DMSO (DMSO-d₆)C₂D₆SONMR GradeCambridge Isotope LabsFor NMR analysis
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and vacuum flask

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer (400 MHz or higher)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄) and development chamber

  • Vacuum oven

Detailed Synthesis Protocol

PART A: Synthesis of 4-Cyclohexylthiosemicarbazide (Intermediate)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexyl isothiocyanate (0.1 mol, 14.1 g) in 100 mL of isopropanol.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (0.1 mol, 5.0 g) dropwise to the stirred solution at room temperature.

    • Causality Insight: This addition should be slow as the reaction is exothermic. A rapid addition can cause the solvent to boil, leading to loss of material and potential hazards.

  • Reaction: Stir the mixture for 2-3 hours at room temperature. A white precipitate of 4-cyclohexylthiosemicarbazide will form.

  • Isolation: Collect the white solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the precipitate with a small amount of cold isopropanol to remove any unreacted starting materials. Dry the product in a vacuum oven at 50-60 °C for 4 hours.

  • Validation: The typical yield is 90-95%. The melting point should be determined and compared to the literature value (~152-154 °C).

PART B: Synthesis of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol (Target Compound)

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization Cyclohexyl Isothiocyanate 4-Cyclohexylthiosemicarbazide Cyclohexyl Isothiocyanate->4-Cyclohexylthiosemicarbazide + Hydrazine Hydrazine Hydrate Final Product 4-Cyclohexylthiosemicarbazide->Final Product + CS₂ (NaOH, EtOH, Reflux) Carbon Disulfide

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Schiff Bases Using 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol as a precursor for the synthesis of novel Schiff bases. The 1,3,4-thiadiazole core is a well-established pharmacophore known for a wide spectrum of biological activities.[1][2] By forming a Schiff base (azomethine) linkage, a molecular hybridization strategy is employed to potentially amplify or modulate these biological effects. This guide delves into the underlying reaction mechanisms, provides a robust, step-by-step protocol for synthesis and purification, outlines detailed characterization methodologies, and discusses the potential applications of the resulting compounds.

Introduction: The Scientific Rationale

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. The 1,3,4-thiadiazole ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3] The sulfur and nitrogen heteroatoms are critical for coordinating with biological targets.

Schiff bases, characterized by the azomethine group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone.[4][5] This imine linkage is not merely a linker; it is often crucial for the biological activity of the compound and plays a significant role in coordination chemistry.[6][7] The amalgamation of a thiadiazole moiety and a Schiff base has been shown to produce compounds with enhanced and diverse functionalities, from potent therapeutic agents to advanced functional materials like biomedical hydrogels.[8][9]

This application note provides the foundational knowledge and practical protocols to leverage 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol for the synthesis of a new library of Schiff base derivatives, opening avenues for novel therapeutic and material science applications.

Mechanistic Principles of Schiff Base Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The mechanism proceeds in two principal, reversible stages. Understanding this pathway is critical for optimizing reaction conditions, such as pH and solvent choice.

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons (from the 5-amino position of the thiadiazole) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable zwitterionic intermediate which rapidly undergoes proton transfer to yield a neutral carbinolamine (or hemiaminal).[5][10]

  • Acid-Catalyzed Dehydration: The dehydration of the carbinolamine is the rate-determining step and is effectively catalyzed by a mild acid.[11] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O). Subsequently, the lone pair on the nitrogen atom forms a double bond with the adjacent carbon, expelling the water molecule and forming the final imine product.

Causality in Experimental Choice: The reaction is best performed under mildly acidic conditions.[11] If the pH is too low (strongly acidic), the amine nucleophile will be protonated, rendering it inactive and inhibiting the initial nucleophilic attack. Conversely, if the pH is too high (basic), the acid-catalyzed dehydration step is not facilitated. Therefore, catalysts like glacial acetic acid or p-toluenesulfonic acid are ideal.

Schiff_Base_Mechanism Thiadiazole 5-Cyclohexylamino- 1,3,4-thiadiazole-2-thiol (Primary Amine) Carbinolamine Carbinolamine Intermediate (Hemiaminal) Thiadiazole->Carbinolamine  Nucleophilic Attack Step 1 Aldehyde Aldehyde / Ketone (R-CHO) Aldehyde->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine  Protonation (H⁺) SchiffBase Schiff Base (Azomethine) Protonated_Carbinolamine->SchiffBase  Dehydration (-H₂O) Step 2 (Rate-Limiting) Water Water (H₂O) Protonated_Carbinolamine->Water

Fig. 1: Mechanism of Schiff Base Formation.

Detailed Experimental Protocol

This protocol details the synthesis of a representative Schiff base from 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol and a substituted aromatic aldehyde.

Materials and Reagents
  • Starting Materials:

    • 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol

    • Aromatic Aldehyde (e.g., 4-hydroxybenzaldehyde, 4-nitrobenzaldehyde)

  • Solvent: Absolute Ethanol or Methanol

  • Catalyst: Glacial Acetic Acid or p-Toluenesulfonic acid[6][12]

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Beakers, graduated cylinders

    • Büchner funnel and filter paper

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Melting point apparatus

Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol (e.g., 10 mmol) in 40 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: To this solution, add an equimolar amount of the selected aromatic aldehyde (10 mmol).[7]

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) with continuous stirring. The reaction time can vary from 4 to 24 hours depending on the reactivity of the aldehyde.[4][6]

  • Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored every 2 hours using TLC. A suitable mobile phase (e.g., ethyl acetate:hexane, 3:7) should be used to resolve the starting materials from the product spot. The reaction is considered complete upon the disappearance of the limiting starting material spot.

  • Product Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.[4]

  • Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or a DMF/water mixture.[1]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve 1. Dissolve Thiadiazole in Ethanol Add_Aldehyde 2. Add Aldehyde Dissolve->Add_Aldehyde Add_Catalyst 3. Add Glacial Acetic Acid Add_Aldehyde->Add_Catalyst Reflux 4. Reflux Mixture (4-24h) Add_Catalyst->Reflux Monitor 5. Monitor with TLC Reflux->Monitor Every 2h Monitor->Reflux Incomplete Cool 6. Cool & Precipitate Monitor->Cool Complete Filter 7. Filter & Wash (Cold Ethanol) Cool->Filter Dry 8. Dry Product Filter->Dry

Fig. 2: Step-by-step experimental workflow for Schiff base synthesis.

Physicochemical and Spectroscopic Characterization

To ensure the successful synthesis and purity of the target Schiff base, a combination of spectroscopic and physical characterization methods is mandatory.

Technique Purpose Expected Observations & Key Signals
Melting Point Assess purity and identity.A sharp and distinct melting point range indicates a pure compound.[1]
FTIR Spectroscopy Functional group analysis.- Disappearance of primary amine N-H stretches (~3300-3400 cm⁻¹).- Disappearance of aldehyde C=O stretch (~1700 cm⁻¹).- Appearance of a strong C=N (azomethine) stretch (~1600-1650 cm⁻¹). [6][13]
¹H NMR Spectroscopy Structural elucidation.- Disappearance of the NH₂ proton signal.- Appearance of a characteristic singlet for the azomethine proton (-N=CH-) in the 8.0-9.0 ppm region. - Signals corresponding to the cyclohexyl and aromatic protons.
¹³C NMR Spectroscopy Carbon skeleton confirmation.- Appearance of a signal for the azomethine carbon (-N=C-) around 150-165 ppm. [13] - Signals for carbons of the thiadiazole, cyclohexyl, and aromatic rings.
Mass Spectrometry Molecular weight confirmation.The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the synthesized Schiff base.[6]
Elemental Analysis Empirical formula validation.The experimental percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) should be within ±0.4% of the calculated theoretical values.[6]

Applications and Future Research Directions

The synthesized Schiff bases derived from 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol are prime candidates for screening across various biological and material science platforms.

  • Antimicrobial Agents: The combination of the thiadiazole ring and the azomethine group is a well-documented strategy for developing potent antibacterial and antifungal agents.[3][9] These compounds can be tested against panels of drug-resistant bacteria and fungi.

  • Anticancer Therapeutics: Many thiadiazole Schiff bases and their metal complexes exhibit significant cytotoxic activity against various cancer cell lines.[6][7] The synthesized compounds can serve as ligands for metals like copper, nickel, or silver to create novel metallodrugs with potentially enhanced efficacy.

  • Anti-inflammatory and Analgesic Drugs: The thiadiazole scaffold is present in several anti-inflammatory drugs. New Schiff base derivatives could be evaluated in vivo for their potential to reduce inflammation and pain.[1]

  • Functional Materials: Thiadiazole-Schiff base conjugates can be incorporated into polymer backbones to create functional materials, such as hydrogels with inherent antimicrobial properties for wound healing applications.[8]

Applications Core Thiadiazole-Schiff Base (Core Scaffold) Anticancer Anticancer Agents (Cytotoxicity Assays) Core->Anticancer Drug Discovery Antimicrobial Antimicrobial Agents (Antibacterial/Antifungal) Core->Antimicrobial Infectious Disease AntiInflammatory Anti-inflammatory (In-vivo Models) Core->AntiInflammatory Pharmacology Materials Functional Materials (Biomedical Hydrogels) Core->Materials Materials Science

Fig. 3: Potential application pathways for thiadiazole-Schiff base derivatives.

References

  • Al-Nahrain Journal for Engineering Sciences.
  • Unknown Source.
  • Al-Aghbari, S. A., Obeid, A., Al-Taifi, E. A., & Etify, A. (2025).
  • Unknown Source. Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti.
  • ResearchGate. (PDF)
  • Anamika, A., & Prerna, P. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140.
  • Lemilemu, F., et al. (2021).
  • Obaid, A. G., Karim, S. A. H., & Allatif, N. A. A. Synthesis of new schiff base compounds based on Tröger's base contain thiadiazole amine and study antioxidant activity. Chemical Review and Letters.
  • Unknown Source. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol.
  • Mousa, M. N. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTIBACTERIAL ACTIVITY OF 1,3,4- THIADIAZOLE DERIVATIVES CONTAINING SCHIFF BASES. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • ResearchGate. (PDF)
  • Unknown Source. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC.
  • ResearchGate. Mechanism of Schiff base (imine)
  • Mohamed, M. E., Ishak, C. Y., & Wahbi, H. I. (2012). Theoretical Study of the Schiff Base Formation Between Para-Substituted Aromatic Amines and Thiophene-2-Carbaldehyde. International Journal of Pharmaceutical and Phytopharmacological Research, 2(3), 185-189.
  • Journal of Global Pharma Technology.
  • Unknown Source. METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.

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Application Notes and Protocols for the N-Alkylation of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed experimental procedure for the N-alkylation of 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol, a critical transformation in the synthesis of novel therapeutic agents. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] N-alkylation of the thiadiazole ring is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. This document outlines a robust and reproducible protocol, discusses the critical issue of regioselectivity (N- vs. S-alkylation), and provides detailed methods for the characterization of the synthesized products.

Introduction: The Significance of N-Alkylated Thiadiazoles in Drug Discovery

The 1,3,4-thiadiazole nucleus is a cornerstone in the development of new pharmaceuticals due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The bifunctional nature of 5-amino-1,3,4-thiadiazole-2-thiol and its derivatives, such as 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol, offers multiple sites for chemical modification.[1] Specifically, the presence of an endocyclic nitrogen atom and an exocyclic thiol group allows for selective alkylation, leading to a wide array of derivatives with potentially enhanced therapeutic efficacy.

While S-alkylation of this scaffold is straightforward and widely reported, selective N-alkylation presents a significant synthetic challenge.[3] The regiochemical outcome of the alkylation is highly dependent on the reaction conditions. This guide provides a detailed protocol to promote the desired N-alkylation, a critical step for exploring the structure-activity relationship (SAR) of this important class of compounds.

Reaction Scheme and Mechanism

The alkylation of 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol can result in two possible regioisomers: the S-alkylated product and the N-alkylated product. The starting material exists in a tautomeric equilibrium between the thiol and the thione forms. Under basic conditions, a thiolate anion is readily formed, which is a soft nucleophile and preferentially attacks the alkyl halide in an SN2 reaction, leading to the S-alkylated product.

To achieve N-alkylation, the nucleophilicity of the ring nitrogen must be enhanced or the sulfur must be rendered less reactive. This can be influenced by the choice of base, solvent, and alkylating agent.

Visualizing the Reaction Pathway

N-Alkylation vs S-Alkylation cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Products SM 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol Base Base (e.g., K2CO3) SM->Base Deprotonation S_Product S-Alkylated Product Base->S_Product Favored Pathway (Soft Nucleophile) N_Product N-Alkylated Product Base->N_Product Less Favored Pathway AlkylHalide Alkyl Halide (R-X) AlkylHalide->S_Product AlkylHalide->N_Product

Caption: General scheme showing the competing S- and N-alkylation pathways.

Experimental Protocols

This section provides detailed step-by-step methodologies for the synthesis of the starting material and its subsequent N-alkylation.

Protocol 1: Synthesis of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol (Starting Material)

This procedure is adapted from the general synthesis of 5-substituted amino-1,3,4-thiadiazole-2-thiols.[1]

Materials:

  • Cyclohexyl isothiocyanate

  • Thiocarbohydrazide

  • Methanol

  • Reflux apparatus

  • Stirring hotplate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve thiocarbohydrazide (1.0 eq) in methanol.

  • To this solution, add cyclohexyl isothiocyanate (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold methanol, and dried under vacuum.

Protocol 2: N-Alkylation of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol

This protocol is designed to favor N-alkylation. The choice of a polar aprotic solvent and a suitable base is crucial.

Materials:

  • 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • TLC plates

  • Rotary evaporator

  • Separatory funnel

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask and stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N-alkylated product.

Experimental Workflow Visualization

N_Alkylation_Workflow start Start setup Reaction Setup: - Starting Material - K2CO3 - Anhydrous DMF - Inert Atmosphere start->setup stir_rt Stir at RT (30 min) setup->stir_rt add_alkyl_halide Add Alkyl Halide stir_rt->add_alkyl_halide heat Heat to 50-60 °C (12-24 h) add_alkyl_halide->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Aqueous Workup: - Pour into ice-water - Extract with DCM monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify characterize Characterization: - NMR - Mass Spec - FT-IR purify->characterize end End characterize->end

Caption: Step-by-step workflow for the N-alkylation protocol.

Data Presentation: Quantitative Analysis

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol with various alkylating agents. Researchers should optimize these conditions for their specific substrates.

Alkylating AgentMolar Ratio (Alkyl Halide:Thiadiazole)Temperature (°C)Time (h)Typical Yield (%)
Methyl Iodide1.1 : 1501260-75
Ethyl Bromide1.2 : 1601855-70
Benzyl Bromide1.1 : 1501665-80

Characterization of N-Alkylated Products

Thorough characterization is essential to confirm the regioselectivity of the alkylation. A combination of spectroscopic techniques should be employed.

Distinguishing N- vs. S-Alkylation by NMR Spectroscopy
  • ¹H NMR: The protons on the carbon adjacent to the nitrogen in the N-alkylated product will typically appear at a different chemical shift compared to the protons on the carbon adjacent to the sulfur in the S-alkylated product. Protons alpha to a nitrogen are generally found at a slightly higher chemical shift (more deshielded) than those alpha to a sulfur.

  • ¹³C NMR: The carbon of the alkyl group attached to the ring nitrogen will have a distinct chemical shift compared to the carbon attached to the exocyclic sulfur.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is invaluable for unambiguously determining the site of alkylation. For the N-alkylated product, a correlation will be observed between the protons of the alkyl group and the carbon atoms of the thiadiazole ring.

Expected Spectroscopic Data for 3-Methyl-5-cyclohexylamino-1,3,4-thiadiazole-2(3H)-thione
Technique Expected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~3.5 (s, 3H, N-CH₃), ~3.4 (m, 1H, cyclohexyl-CH), 1.0-2.0 (m, 10H, cyclohexyl-CH₂)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~180 (C=S), ~160 (C5), ~55 (cyclohexyl-CH), ~35 (N-CH₃), ~33, ~25, ~24 (cyclohexyl-CH₂)
Mass Spec (ESI+)m/z: [M+H]⁺ calculated for C₁₀H₁₈N₃S₂
FT-IR (KBr)ν (cm⁻¹): ~3300 (N-H), ~2930, ~2850 (C-H), ~1600 (C=N)

References

  • El Ashry, E. H., et al. (2019). Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles: Regioselective Alkylation and Glycosylation of the 5-amino-1,3,4-thiadiazole-2-thiol Scaffold. Current Organic Synthesis, 16(5), 801-809. [Link]

  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 59-69. [Link]

  • Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340. [Link]

  • Al-Jumaili, M. H. A. (2022). Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 825-834. [Link]

  • Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(1), 45-48. [Link]

  • Krishna, P. M., & Shivakumara, N. (2021). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Current Perspectives on Chemical Sciences Vol. 9, 146–160. [Link]

  • Al-Obaidi, A. S. M., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. NeuroQuantology, 20(8), 346-357. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]

Sources

The Emergence of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol Derivatives as a Versatile Scaffold for Novel Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1][2][3] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][4] A key attribute of the 1,3,4-thiadiazole nucleus is its role as a bioisostere of pyrimidine, a fundamental component of nucleic acids. This structural mimicry allows thiadiazole derivatives to potentially interfere with DNA replication and other critical cellular processes, making them attractive candidates for anticancer drug development.[2][5]

This document provides a comprehensive guide for researchers on the utilization of 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol as a precursor for the synthesis and evaluation of novel anticancer drug candidates. We will delve into the synthetic rationale, key biological targets, and detailed protocols for assessing the therapeutic potential of its derivatives.

Synthetic Pathways: From Precursor to Potent Derivatives

The synthesis of 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol and its subsequent derivatives typically follows a multi-step approach, starting from commercially available reagents. The general synthetic scheme allows for significant chemical diversity, enabling the exploration of structure-activity relationships (SAR).

Part 1: Synthesis of the Precursor: 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol

The synthesis of the title precursor can be adapted from established methods for analogous 5-substituted amino-1,3,4-thiadiazole-2-thiols. A common and efficient route involves the cyclization of a substituted thiosemicarbazide.

Protocol 1: Synthesis of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol

Materials:

  • Cyclohexyl isothiocyanate

  • Hydrazine hydrate

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Synthesis of 4-Cyclohexyl-3-thiosemicarbazide:

    • In a round-bottom flask, dissolve cyclohexyl isothiocyanate (1 equivalent) in ethanol.

    • Cool the solution in an ice bath and add hydrazine hydrate (1.1 equivalents) dropwise with stirring.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours.

    • The resulting precipitate of 4-cyclohexyl-3-thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.

  • Cyclization to 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol:

    • To a solution of potassium hydroxide (1.2 equivalents) in ethanol, add the synthesized 4-cyclohexyl-3-thiosemicarbazide (1 equivalent).

    • Add carbon disulfide (1.5 equivalents) dropwise to the stirred solution at room temperature.

    • Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the mixture and pour it into ice-cold water.

    • Acidify the solution with dilute hydrochloric acid to precipitate the crude product.

    • Filter the precipitate, wash with water until neutral, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol.

Causality Behind Experimental Choices:

  • The use of a basic catalyst (KOH) is crucial for the deprotonation of the thiosemicarbazide, facilitating the nucleophilic attack on carbon disulfide.

  • Refluxing provides the necessary energy for the intramolecular cyclization and dehydration steps.

  • Acidification is required to neutralize the potassium salt of the thiol and precipitate the final product.

Part 2: Derivatization Strategies for Anticancer Activity

The thiol and amino groups of the precursor offer versatile handles for chemical modification to generate a library of derivatives. These modifications are critical for modulating the compound's physicochemical properties, such as solubility and lipophilicity, and for targeting specific biological macromolecules.

Workflow for Derivative Synthesis:

G precursor 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol alkylation S-Alkylation/Arylation (e.g., with substituted benzyl halides) precursor->alkylation R-X, Base acylation N-Acylation (e.g., with substituted benzoyl chlorides) precursor->acylation RCOCl, Base mannich Mannich Reaction (e.g., with formaldehyde and secondary amines) precursor->mannich CH₂O, R₂NH derivatives Library of Anticancer Drug Candidates alkylation->derivatives acylation->derivatives mannich->derivatives

Caption: Synthetic strategies for derivatizing the precursor.

Mechanism of Action: Targeting Key Pathways in Cancer

Derivatives of the 1,3,4-thiadiazole scaffold have been shown to exert their anticancer effects through various mechanisms, often by inhibiting key enzymes involved in tumor growth and survival.[1][6]

Carbonic Anhydrase Inhibition

Several 1,3,4-thiadiazole derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[3] These enzymes play a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor growth, metastasis, and resistance to therapy.

Signaling Pathway:

G Thiadiazole Thiadiazole Derivative CAIX_XII Carbonic Anhydrase IX/XII Thiadiazole->CAIX_XII Inhibition H_HCO3 H₂O + CO₂ ⇌ H⁺ + HCO₃⁻ CAIX_XII->H_HCO3 Apoptosis Apoptosis CAIX_XII->Apoptosis Induction via pH disruption pHe_regulation Extracellular Acidification H_HCO3->pHe_regulation pHi_regulation Intracellular pH Regulation H_HCO3->pHi_regulation Tumor_Growth Tumor Growth & Metastasis pHe_regulation->Tumor_Growth pHi_regulation->Tumor_Growth

Caption: Inhibition of Carbonic Anhydrase by thiadiazole derivatives.

Kinase Inhibition

The 1,3,4-thiadiazole scaffold has been incorporated into molecules designed to inhibit various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[6] Inhibition of these kinases can disrupt signaling pathways that control cell proliferation, survival, and migration.

Experimental Protocols for Anticancer Evaluation

A systematic evaluation of the synthesized derivatives is essential to identify lead compounds with promising anticancer activity and favorable pharmacological profiles.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a method for determining the concentration of the test compound that inhibits cell viability by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the compound in complete growth medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Self-Validation:

  • The inclusion of a positive control with a known IC₅₀ ensures the assay is performing as expected.

  • Reproducibility should be confirmed by performing the assay in triplicate and on at least two separate occasions.

Protocol 3: Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with the test compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Annexin V-FITC positive, PI negative cells are early apoptotic.

    • Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic.

    • Annexin V-FITC negative, PI positive cells are necrotic.

    • Annexin V-FITC negative, PI negative cells are live.

Experimental Workflow:

G start Synthesized Derivatives screening In Vitro Cytotoxicity Screening (MTT Assay) start->screening ic50 Determine IC₅₀ Values screening->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Select potent compounds mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition Assays, Western Blot) apoptosis->mechanism lead Lead Compound Identification mechanism->lead

Caption: Workflow for the in vitro evaluation of anticancer activity.

Quantitative Data Summary

The following table provides a template for summarizing the in vitro anticancer activity of synthesized 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol derivatives.

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
Precursor HH>100>100
Derivative 1 4-Cl-BenzylH15.220.5
Derivative 2 4-OCH₃-BenzylH10.818.1
Derivative 3 H4-NO₂-Benzoyl25.632.4
Doxorubicin --0.81.2

Note: The data presented in this table is hypothetical and serves as an example for data presentation.

Conclusion and Future Directions

5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol represents a valuable and versatile starting point for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse chemical modifications allow for a systematic exploration of the chemical space to identify potent and selective inhibitors of key cancer-related targets. The protocols outlined in this document provide a robust framework for the synthesis, characterization, and biological evaluation of its derivatives. Future research should focus on optimizing the lead compounds for improved efficacy, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing them into preclinical and clinical development.

References

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity - bepls. (URL: [Link])

  • Systematic scheme for synthesizing 5-cylohexylamino-1,3,4-thiadiazole derivatives. (URL: [Link])

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed Central. (URL: [Link])

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (URL: [Link])

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (URL: [Link])

  • #150 Design, synthesis and evaluation of 5-substituted-2-amino-1,3,4-thiadiazole derivatives as anticancer agents | Journal of Pharmaceutical Chemistry. (URL: [Link])

  • Synthesis of Some New Schiff Bases and Reaction with Urea & Thiourea Derivatives from 2- Amino -1,3,4-thiadiazole-5-thiol. (URL: [Link])

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - MDPI. (URL: [Link])

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - MDPI. (URL: [Link])

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology. (URL: [Link])

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity - ScienceOpen. (URL: [Link])

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - MDPI. (URL: [Link])

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI. (URL: [Link])

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (URL: [Link])

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC - NIH. (URL: [Link])

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI. (URL: [Link])

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Application Note: FT-IR Spectroscopic Analysis of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol is a heterocyclic compound belonging to the thiadiazole class. Thiadiazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, which include antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. Accurate structural characterization is a critical step in the synthesis and quality control of these molecules. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups present in a molecule, thereby confirming its identity and purity.

This application note provides a comprehensive guide for researchers and drug development professionals on the FT-IR analysis of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol. It details step-by-step protocols for sample preparation using both the classic Potassium Bromide (KBr) pellet technique and the modern Attenuated Total Reflectance (ATR) method. Furthermore, it offers an in-depth guide to spectral interpretation, focusing on the characteristic vibrational modes of the key functional groups and addressing the critical aspect of thione-thiol tautomerism inherent to this class of compounds.

Scientific Principles: Molecular Structure and Vibrational Spectroscopy

The utility of FT-IR spectroscopy lies in its ability to probe the vibrational modes of a molecule. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). The resulting spectrum is a unique molecular "fingerprint."

The structure of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol contains several key functional groups, each with characteristic absorption frequencies:

  • Secondary Amine (N-H): The bond between the nitrogen and the hydrogen of the amino group.

  • Cyclohexyl Group (Aliphatic C-H): sp³ hybridized carbon-hydrogen bonds.

  • Thiadiazole Ring: A five-membered heterocyclic ring containing C=N and C-S bonds.

  • Thiol/Thione Moiety: This compound can exist in two tautomeric forms: the thiol form (-SH) and the thione form (C=S). FT-IR is an excellent tool to investigate this equilibrium.

The diagram below illustrates the relationship between the molecule's functional groups and their expected regions in the infrared spectrum.

cluster_mol 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol cluster_ir Characteristic FT-IR Absorption Regions (cm⁻¹) mol Key Functional Groups region1 3500-3300 cm⁻¹ (N-H Stretch) mol->region1 Secondary Amine region2 3000-2850 cm⁻¹ (Aliphatic C-H Stretch) mol->region2 Cyclohexyl Group region3 2600-2550 cm⁻¹ (S-H Stretch, weak) mol->region3 Thiol Tautomer region4 ~1630 cm⁻¹ (C=N Stretch) mol->region4 Thiadiazole Ring region5 1200-1000 cm⁻¹ (C=S Stretch) mol->region5 Thione Tautomer

Caption: Key functional groups and their corresponding IR regions.

Predicted Vibrational Frequencies

The following table summarizes the expected FT-IR absorption bands for 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol based on established group frequencies.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional GroupReference(s)
3350 - 3310MediumN-H stretchingSecondary Amine[4]
2935 - 2920StrongAsymmetric CH₂ stretchingCyclohexyl Ring[5][6][7]
2860 - 2850StrongSymmetric CH₂ stretchingCyclohexyl Ring[5][6][7]
2600 - 2550WeakS-H stretching (Thiol tautomer)Thiol (-SH)[2][6][8]
~1630MediumC=N stretchingThiadiazole Ring[9][10]
~1550MediumN-H bendingSecondary Amine[11]
1470 - 1450MediumCH₂ scissoring (bending)Cyclohexyl Ring[6]
1170 - 1120MediumC=S stretching (Thione tautomer)Thione (C=S)[9]
~700MediumC-S stretchingThiadiazole Ring & Thiol[11]

Experimental Workflow and Protocols

The overall process for obtaining a high-quality FT-IR spectrum involves careful sample preparation, instrument setup, background collection, and sample analysis.

cluster_prep prep Step 1: Sample Preparation kbr Protocol 3.1: KBr Pellet prep->kbr atr Protocol 3.2: ATR prep->atr setup Step 2: Instrument Setup (Resolution, Scan #) prep->setup kbr->setup atr->setup bkg Step 3: Background Scan (No Sample) setup->bkg sample Step 4: Sample Scan bkg->sample analysis Step 5: Data Analysis (Peak Identification) sample->analysis

Caption: General workflow for FT-IR analysis.

Protocol: KBr Pellet Transmission Method

This method is ideal for generating high-resolution spectra for pure, solid samples. It relies on dispersing the sample in an IR-transparent matrix.

Materials:

  • 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press and die set

  • Spatula

Procedure:

  • Drying: Gently dry the KBr powder in an oven at ~110°C for 2-4 hours and cool in a desiccator. This is a critical step to remove water, which has a very strong, broad IR absorption that can obscure the spectrum.

  • Grinding: Place ~1-2 mg of the sample into a clean agate mortar. Add ~100-200 mg of the dried KBr.

  • Mixing: Gently grind the sample and KBr together with the pestle for several minutes until the mixture is a fine, homogenous powder.[12]

    • Scientist's Note: The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize light scattering, which can cause sloping baselines and distorted peak shapes.[13]

  • Loading the Die: Transfer the powder mixture into the pellet die. Distribute it evenly.

  • Pressing: Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes.[12] The resulting pellet should be thin and transparent or translucent.

    • Scientist's Note: An opaque or cloudy pellet indicates insufficient grinding, poor mixing, or trapped moisture.

  • Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder for analysis.

Protocol: Attenuated Total Reflectance (ATR) Method

ATR is a modern surface technique that is fast and requires minimal sample preparation, making it suitable for routine analysis and screening.[14]

Materials:

  • 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol (a small amount, ~1 mg)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol) and lint-free wipes

Procedure:

  • Crystal Cleaning: Before analysis, ensure the ATR crystal (e.g., diamond, ZnSe) is impeccably clean. Wipe the crystal surface with a lint-free tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

  • Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This spectrum of the air and crystal will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal.[12]

  • Applying Pressure: Lower the ATR press arm until it makes contact with the sample. Apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

    • Scientist's Note: Good contact is essential for a strong signal. Insufficient pressure will result in a weak spectrum with low peak intensity.

  • Analysis: Acquire the FT-IR spectrum.

  • Cleaning: After analysis, retract the press arm, remove the sample powder, and clean the crystal surface thoroughly as described in Step 1.

FT-IR Data Acquisition Parameters

For both methods, use the following typical instrument settings:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (signal-averaged to improve signal-to-noise ratio)

Data Interpretation: A Validated Approach

A high-quality spectrum of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol should exhibit the following key features:

  • N-H and C-H Stretching Region (4000 - 2800 cm⁻¹):

    • Look for a distinct, medium-intensity peak between 3350-3310 cm⁻¹ corresponding to the N-H stretch of the secondary amine.[4] This confirms the presence of the cyclohexylamino substituent.

    • Strong, sharp peaks should be visible in the 2935-2850 cm⁻¹ range, characteristic of the sp³ C-H stretching vibrations from the cyclohexyl ring.[7]

  • Thiol/Thione Identification (2600 - 1000 cm⁻¹):

    • Thiol Tautomer: The presence of the thiol form will be confirmed by a weak but discernible peak around 2600-2550 cm⁻¹.[2][8] This peak is often broad and can be easily missed if the signal-to-noise ratio is low.

    • Thione Tautomer: The presence of the thione form is indicated by a medium-intensity absorption in the 1170-1120 cm⁻¹ region, attributed to the C=S stretching vibration.[9]

    • Expertise Note: In the solid state, such compounds often predominantly exist in the thione form due to favorable intermolecular hydrogen bonding. Therefore, the C=S peak may be more prominent than the S-H peak. The simultaneous presence of both peaks indicates an equilibrium mixture.

  • Double Bond and Fingerprint Region (1700 - 400 cm⁻¹):

    • A medium-intensity peak around 1630 cm⁻¹ is a strong indicator of the C=N stretching vibration within the thiadiazole ring.[10]

    • A band near 1550 cm⁻¹ can be assigned to the N-H bending vibration.[11]

    • The region below 1500 cm⁻¹ is the "fingerprint region." While complex, it contains a wealth of structural information, including C-N, C-S, and C-C stretching and bending vibrations that are unique to the molecule's overall structure.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of synthesized 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol. By following the detailed protocols for either KBr pellet or ATR analysis, researchers can obtain high-quality, reproducible spectra. Correct interpretation, with particular attention to the N-H, aliphatic C-H, C=N, and the thiol (S-H) versus thione (C=S) absorption bands, provides definitive confirmation of the target molecular structure. This application note serves as a robust guide to ensure accuracy and consistency in the characterization of this important class of heterocyclic compounds.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • University of Regensburg. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). The physical properties and FT-IR spectral data cm-1 of synthesized compounds 1a-d and 2a-d. Retrieved from [Link]

  • Çavuş, M. S., & Muğlu, H. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 5(2), 328-339. Retrieved from [Link]

  • Tzankova, V., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 26(21), 6687. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexylamine. NIST Chemistry WebBook. Retrieved from [Link]

  • Beltrame, M., et al. (1988). SH vibrational frequency and hydrogen bond in biological thiols: a critical analysis. Physiological chemistry and physics and medical NMR, 20(3), 189-191. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanamine, N-cyclohexyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Valiūnienė, A., et al. (2019). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 24(21), 3848. Retrieved from [Link]

  • Karakuş, S., et al. (2023). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. ACS Omega. Retrieved from [Link]

  • Hashem, A. B., Nief, O. A., & Noori, A. M. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research, 11(2). Retrieved from [Link]

  • Al-Adilee, K. J., & Mohammad, A. H. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) carbonyl group and (b) thiol group. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR trace showing the presence of thiol groups at 2550 cm-1. Retrieved from [Link]

  • Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Retrieved from [Link]

  • Uz-Zaman, S., et al. (2022). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. Scientific Reports, 12(1), 20641. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis. Retrieved from [Link]

Sources

Application Note: 1H and 13C NMR Characterization of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a detailed protocol and analysis for the structural elucidation of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development, offering a robust framework for sample preparation, data acquisition, and spectral interpretation. This note emphasizes the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Introduction

5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol is a heterocyclic compound belonging to the thiadiazole class, which is a significant scaffold in medicinal chemistry. Thiadiazole derivatives are known to exhibit a wide range of biological activities.[1] Accurate structural characterization is a critical first step in understanding the structure-activity relationships (SAR) of such molecules. NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules.[2] This application note details the comprehensive ¹H and ¹³C NMR characterization of the title compound, providing expected chemical shifts and assignments crucial for its identification and purity assessment.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol are numbered as shown in the diagram below. This numbering scheme will be used throughout the text to correlate specific protons and carbons with their respective NMR signals.

5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol cluster_thiadiazole Thiadiazole Ring cluster_cyclohexyl Cyclohexyl Group C2 C2 N3 N3 C2->N3 SH SH C2->SH C5 C5 S1 S1 C5->S1 NH NH C5->NH N4 N4 N3->N4 N4->C5 S1->C2 C1_prime C1' C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime NH->C1_prime

Caption: Numbering scheme for 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol.

Experimental Protocols

Materials and Equipment
  • Compound: 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol (purity >98%)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • NMR Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.[2]

  • NMR Tubes: High-quality, clean, and unscratched 5 mm NMR tubes.[3]

  • Glassware: Volumetric flasks, pipettes, and vials.

Protocol 1: Sample Preparation

The quality of the NMR sample is paramount for obtaining high-resolution spectra.[4]

  • Weighing the Sample: Accurately weigh 5-10 mg of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol and transfer it to a clean, dry vial.[5]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[2] DMSO-d₆ is chosen as the solvent due to its excellent dissolving power for a wide range of organic compounds and its ability to facilitate the observation of exchangeable protons like those of amines and thiols.[1]

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect the solution for any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into the NMR tube to a height of approximately 4-5 cm.[3][6]

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

NMR_Sample_Preparation_Workflow start Start weigh Weigh 5-10 mg of Compound start->weigh dissolve Dissolve in 0.6-0.7 mL DMSO-d6 weigh->dissolve mix Vortex/Sonicate to Dissolve dissolve->mix check_dissolution Complete Dissolution? mix->check_dissolution filter Filter into NMR Tube check_dissolution->filter No transfer Transfer to NMR Tube check_dissolution->transfer Yes filter->transfer cap_label Cap and Label transfer->cap_label end Ready for NMR cap_label->end

Caption: Workflow for NMR sample preparation.

Protocol 2: NMR Data Acquisition
  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical Parameters:

      • Spectral Width: 0-15 ppm[2]

      • Acquisition Time: 2-4 seconds[2]

      • Relaxation Delay: 1-5 seconds[2]

      • Number of Scans: 16-64 (adjust for adequate signal-to-noise ratio)

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical Parameters:

      • Spectral Width: 0-200 ppm[2]

      • Acquisition Time: 1-2 seconds[2]

      • Relaxation Delay: 2-5 seconds[2]

      • Number of Scans: 1024 or higher (¹³C NMR is less sensitive than ¹H NMR)

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum using the residual solvent peak of DMSO-d₆ at δ 2.50 ppm. Calibrate the ¹³C spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.

Results and Discussion: Spectral Interpretation

The interpretation of NMR spectra involves analyzing chemical shifts, signal multiplicities, and integration values to assign signals to specific nuclei within the molecule.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol is expected to show distinct signals for the thiol, amine, and cyclohexyl protons. The chemical shifts of N-H and S-H protons can be significantly influenced by solvent, concentration, and temperature.[7][8][9]

  • Thiol Proton (SH): The thiol proton is expected to appear as a broad singlet in the downfield region, typically between δ 13.0-14.0 ppm. Its broadness is due to chemical exchange and quadrupolar relaxation.

  • Amine Proton (NH): The secondary amine proton will likely appear as a broad singlet or a triplet (if coupling to the C1'-H is resolved) in the region of δ 8.0-9.0 ppm. The chemical shift and multiplicity can be affected by the rate of proton exchange.[10]

  • Cyclohexyl Protons (C₁'H - C₆'H):

    • The methine proton at C1' (adjacent to the nitrogen) is expected to be the most deshielded of the cyclohexyl protons, appearing as a multiplet around δ 3.5-4.0 ppm.

    • The axial and equatorial protons on carbons C2', C3', C5', and C6' will give rise to complex overlapping multiplets in the upfield region, typically between δ 1.0-2.0 ppm. The protons on C4' will also fall within this range.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Thiadiazole Carbons (C2 & C5): These carbons are in a heteroaromatic ring and are expected to be significantly deshielded. C2, bonded to both sulfur and nitrogen and the exocyclic thiol group, is anticipated to be the most downfield, likely above δ 170 ppm. C5, attached to the amino group, is also expected in the downfield region, typically between δ 150-165 ppm.[11][12]

  • Cyclohexyl Carbons (C₁' - C₆'):

    • The carbon C1', directly attached to the nitrogen, will be the most deshielded of the cyclohexyl carbons, with an expected chemical shift in the range of δ 50-60 ppm.

    • The other cyclohexyl carbons (C2', C3', C4', C5', C6') will appear in the aliphatic region, typically between δ 20-35 ppm.[13][14]

Predicted NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol in DMSO-d₆.

Table 1: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
SH (Thiol)13.0 - 14.0broad s1H
NH (Amine)8.0 - 9.0broad s / t1H
C₁'-H 3.5 - 4.0m1H
Cyclohexyl -CH₂-1.0 - 2.0m10H

Table 2: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (Thiadiazole)> 170
C5 (Thiadiazole)150 - 165
C1' (Cyclohexyl)50 - 60
C2'/C6' (Cyclohexyl)30 - 35
C3'/C5' (Cyclohexyl)20 - 30
C4' (Cyclohexyl)20 - 30

Note: These are predicted values and may vary slightly based on experimental conditions.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR characterization of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol. The detailed protocols for sample preparation and data acquisition, coupled with a thorough analysis of the expected spectral features, offer a reliable methodology for the structural verification of this and similar heterocyclic compounds. Adherence to these guidelines will ensure the generation of high-quality, reproducible NMR data, which is fundamental for advancing research and development in medicinal chemistry.

References

  • Said, M. F., et al. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Magnetic Resonance in Chemistry, 50(7), 515-522. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Hashem, A. B., Nief, O. A., & Noori, A. M. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research, 11(2). Retrieved from [Link]

  • Dyakova, S., et al. (2022). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 27(19), 6528. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Peak Proteins. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Çelik, H., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29535-29550. Retrieved from [Link]

  • Al-Adilee, K. J., & Al-Juboori, A. M. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Research Square. Retrieved from [Link]

  • Drapak, I. V., et al. (2018). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Pharmacia, 65(1), 34-40. Retrieved from [Link]

  • Imperial College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Kara, Y., & Ömür, N. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 42(1), 39-42. Retrieved from [Link]

  • Defense Technical Information Center. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Retrieved from [Link]

  • Çavuş, M. S., & Muğlu, H. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Journal of the Turkish Chemical Society Section A: Chemistry, 7(2), 327-338. Retrieved from [Link]

  • Reddit. (2023). Amine protons on NMR. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

  • Moreira, R. F. A., et al. (2002). Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User Database. Journal of the Brazilian Chemical Society, 13(3), 326-332. Retrieved from [Link]

  • Thieme Connect. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

Sources

Mass Spectrometric Characterization of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed and robust protocol for the analysis of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol using Electrospray Ionization Mass Spectrometry (ESI-MS). Thiadiazole derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] Accurate characterization of these molecules is a critical step in their development pipeline. This guide offers step-by-step methodologies for sample preparation, instrument setup, and data interpretation, including a proposed fragmentation pathway based on tandem mass spectrometry (MS/MS) data. The protocols are designed for researchers, scientists, and drug development professionals seeking to establish a reliable analytical workflow for this compound and its analogues.

Introduction and Scientific Background

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties.[3] 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol (PubChem CID: 708403) belongs to this important class. Its structural elucidation and purity assessment are fundamental requirements for any research or development program.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for this purpose, offering high sensitivity and structural information from minimal sample quantities.[4] Electrospray ionization (ESI) is the preferred ionization technique for this class of molecules due to the presence of basic nitrogen atoms that are readily protonated, making the molecule ideal for analysis in positive ion mode. This document outlines a comprehensive approach to ESI-MS analysis, from sample preparation to the interpretation of fragmentation patterns, providing the user with a self-validating system for confident characterization.

Compound Properties Summary

PropertyValueSource
Chemical Formula C₈H₁₃N₃S₂PubChem[5]
Monoisotopic Mass 215.05508 DaPubChem[5]
Predicted [M+H]⁺ (m/z) 216.06236PubChem[5]
Predicted [M+Na]⁺ (m/z) 238.04430PubChem[5]
Predicted [M+K]⁺ (m/z) 254.01824PubChem[5]

Experimental Workflow Overview

The analytical process follows a logical sequence from sample preparation to data acquisition and interpretation. Each stage is optimized to ensure data quality and reproducibility. The overall workflow is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A 1. Stock Solution (1 mg/mL in MeOH) B 2. Working Solution (10 µg/mL in 50:50 ACN:H₂O) A->B C 3. Filtration (0.22 µm PTFE filter) B->C D 4. LC Separation (C18 Column) C->D E 5. ESI Ionization (Positive Mode) D->E F 6. MS & MS/MS Acquisition (Q-TOF or Orbitrap) E->F G 7. Full Scan Analysis (Identify [M+H]⁺) F->G H 8. Fragmentation Analysis (Elucidate Structure) G->H

Figure 1: General experimental workflow for the LC-MS analysis of the target compound.

Detailed Protocols

Protocol 1: Sample Preparation

Rationale: Proper sample preparation is critical to prevent contamination of the mass spectrometer and ensure robust, repeatable analysis.[4][6] The goal is to dissolve the analyte in a solvent compatible with ESI and to remove any particulate matter.[7] The concentration is optimized to be within the linear dynamic range of most modern mass spectrometers.

Materials:

  • 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol solid standard

  • Methanol (MeOH), HPLC or MS-grade

  • Acetonitrile (ACN), HPLC or MS-grade

  • Deionized Water (H₂O), 18 MΩ·cm

  • 0.1% Formic Acid (FA) in water (optional, for mobile phase)

  • 2 mL autosampler vials with septa

  • 0.22 µm PTFE syringe filters

Step-by-Step Procedure:

  • Prepare Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of the solid standard.

    • Dissolve it in 1.0 mL of methanol in a clean glass vial.

    • Vortex for 30 seconds to ensure complete dissolution. This stock solution can be stored at 4°C for short-term use.

  • Prepare Working Solution (10 µg/mL):

    • Prepare a mobile phase-like solvent, typically 50:50 acetonitrile:water. Adding 0.1% formic acid can improve peak shape and ionization efficiency.

    • Pipette 10 µL of the 1 mg/mL stock solution into a new vial.

    • Add 990 µL of the 50:50 ACN:H₂O solvent to the vial.

    • Vortex thoroughly. This yields a final concentration of 10 µg/mL, suitable for direct infusion or LC-MS analysis.[7]

  • Filtration and Transfer:

    • Draw the 10 µg/mL working solution into a syringe.

    • Attach a 0.22 µm PTFE syringe filter to the syringe.

    • Filter the solution directly into a 2 mL autosampler vial. This step is crucial to remove any particulates that could block the instrument's fluidic lines.[7]

    • Cap the vial and place it in the autosampler tray.

Protocol 2: Mass Spectrometer Parameters

Rationale: The following parameters are optimized for a typical high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight or Orbitrap instrument) equipped with an ESI source. The settings are designed to achieve sensitive detection of the protonated molecular ion and its characteristic fragment ions.

Table 1: Recommended ESI-MS Parameters

ParameterSettingRationale
Ionization Mode ESI, PositiveThe molecule contains basic nitrogen atoms that readily accept a proton to form [M+H]⁺ ions.
Capillary Voltage +3.5 to +4.5 kVCreates a strong electric field necessary to generate and desolvate charged droplets from the ESI needle.
Mass Range (Full Scan) 50 - 500 m/zA range sufficient to detect the precursor ion (m/z 216.06) and its primary fragments.
Drying Gas (N₂) Flow 8 - 12 L/minFacilitates solvent evaporation from the ESI droplets, aiding in the release of gas-phase ions.
Drying Gas Temp. 300 - 350 °CProvides thermal energy to assist in desolvation.
Nebulizer Gas (N₂) Pressure 30 - 45 psiAssists in forming a fine spray of droplets, which is essential for efficient ionization.
Collision Energy (MS/MS) Ramp 10 - 40 eVA range of collision energies allows for the observation of both low-energy (stable fragments) and high-energy (smaller fragments) dissociation pathways.

Data Interpretation: Expected Results and Fragmentation

Full Scan Mass Spectrum

In the full scan MS spectrum, the most prominent peak is expected to be the protonated molecular ion, [M+H]⁺, at m/z 216.0624 .[5] Depending on the purity of the solvents and sample, sodium ([M+Na]⁺ at m/z 238.0443) and potassium ([M+K]⁺ at m/z 254.0182) adducts may also be observed with lower intensity. The high-resolution mass measurement should confirm the elemental composition (C₈H₁₄N₃S₂ for the protonated species) with high accuracy (typically < 5 ppm mass error).

Tandem MS (MS/MS) and Proposed Fragmentation Pathway

Tandem mass spectrometry is essential for structural confirmation. By selecting the [M+H]⁺ ion (m/z 216.06) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. The fragmentation of thiadiazole derivatives often involves the cleavage of the heterocyclic ring and the loss of substituents.[8][9]

Based on the structure of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol, the following fragmentation pathway is proposed:

G A [M+H]⁺ m/z 216.06 B Loss of C₆H₁₀ (Cyclohexene) A->B -82.08 Da F Loss of C₂H₃N₂S₂ A->F -131.98 Da G Loss of CS₂ A->G -75.95 Da C [C₂H₄N₃S₂]⁺ m/z 133.98 B->C D Loss of SH C->D -32.97 Da E [C₆H₁₂N]⁺ m/z 98.10 F->E H [C₇H₁₄N₃S]⁺ m/z 172.09 G->H

Figure 2: Proposed MS/MS fragmentation pathway for protonated 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol.

Explanation of Key Fragmentation Steps:

  • m/z 216.06 → m/z 133.98: A primary and highly characteristic fragmentation involves the neutral loss of cyclohexene (C₆H₁₀, 82.08 Da) via a rearrangement from the protonated cyclohexylamino group. This results in the formation of the 5-amino-1,3,4-thiadiazole-2-thiol fragment ion.

  • m/z 216.06 → m/z 98.10: This pathway corresponds to the cleavage of the C-N bond connecting the cyclohexyl group to the thiadiazole ring, with the charge being retained by the cyclohexylamino moiety, which then loses a hydrogen to form an iminium ion.

  • m/z 216.06 → m/z 172.09: This fragment likely arises from the cleavage of the thione group (C=S), resulting in the loss of CS₂ (75.95 Da) from the thiadiazole ring, a known fragmentation route for thione-containing heterocycles.[9]

Conclusion

This application note details a comprehensive and reliable methodology for the mass spectrometric analysis of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol. By following the outlined protocols for sample preparation and instrument operation, researchers can obtain high-quality full scan and tandem mass spectra. The provided interpretation of expected results and the proposed fragmentation pathway serve as a robust framework for the structural confirmation and characterization of this compound, facilitating its advancement in research and drug development programs.

References

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. [Link]

  • Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry. [Link]

  • High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic. [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. [Link]

  • Prepping Small Molecules for Mass Spec. Biocompare. [Link]

  • Sample preparation techniques for mass spectrometry in the clinical laboratory. ResearchGate. [Link]

  • Sample Preparation Protocol for Open Access MS. University of Oxford, Mass Spectrometry Research Facility. [Link]

  • Sample preparation in mass spectrometry. Wikipedia. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

  • Liquid chromatography/electrospray ionization/mass spectrometry study of the interactions between palladium and sulfur heterocycles. ResearchGate. [Link]

  • Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...). ResearchGate. [Link]

  • 5-(cyclohexylamino)-1,3,4-thiadiazole-2-thiol. PubChem. [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Research Square. [Link]

  • Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. [Link]

  • Isolation and characterization of sulfur-containing compounds by positive-ion electrospray ionization and online HPLC/Atmospheric pressure chemical ionization coupled to Orbitrap mass spectrometry. ResearchGate. [Link]

  • Differentiation of isomeric sulfur heterocycles by electron ionization mass spectrometry: 1,4-dithiins, 1,4-dithiafulvenes and their analogues tetrathianaphthalenes, tetrathiafulvalenes and tetrathiapentalenes. PubMed. [Link]

  • Isolation and characterization of sulfur-containing compounds by positive-ion electrospray ionization and online HPLC/Atmospheric pressure chemical ionization coupled to Orbitrap mass spectrometry. Semantic Scholar. [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. ResearchGate. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research. [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. PharmaTutor. [Link]

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Application Note: A Researcher's Guide to Developing Novel Antibacterial Agents Using 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents. The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, known to impart a wide range of biological activities, including potent antimicrobial effects.[1][2] This application note provides a comprehensive, protocol-driven guide for researchers on the synthesis, characterization, and systematic evaluation of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol and its derivatives as potential antibacterial drug candidates. We present a logical workflow, from initial synthesis and primary screening to mechanism of action studies and preliminary safety profiling, designed to be a self-validating system for rigorous scientific inquiry.

Introduction: The Promise of the Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a versatile pharmacophore found in several marketed drugs, including the antibacterial sulfonamide, sulfamethizole.[1][3] Derivatives of this scaffold have been reported to exhibit a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria.[4][5] Their proposed mechanisms of action are diverse, ranging from inhibition of essential enzymes like DNA gyrase and dihydrofolate reductase to disruption of cell wall synthesis and membrane integrity.[1] This guide focuses on a specific derivative, 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol, leveraging the lipophilic cyclohexyl group to potentially enhance membrane interaction and cellular uptake.

This document outlines a complete workflow for the preclinical assessment of this compound class.

G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Safety & Selectivity cluster_3 Phase 4: Lead Optimization A Synthesis of 5-Cyclohexylamino-1,3,4- thiadiazole-2-thiol B Primary Screening: MIC Determination (Broth Microdilution) A->B C Membrane Integrity Assay (Propidium Iodide) B->C D DNA Gyrase Inhibition Assay B->D E Other Mechanistic Assays B->E F Cytotoxicity Assay (MTT Assay) C->F D->F E->F G Selectivity Index Calculation (SI > 10) F->G H Structure-Activity Relationship (SAR) Studies G->H

Caption: High-level workflow for antibacterial drug discovery.

Synthesis and Characterization

The synthesis of 5-substituted-amino-1,3,4-thiadiazole-2-thiols is a well-established chemical transformation. The following protocol is adapted from general methods for the cyclization of dithiocarbazates derived from thiosemicarbazides.[6]

Protocol 2.1: Synthesis of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol

Causality: This one-pot reaction involves the initial formation of a dithiocarbazate salt from cyclohexyl-thiosemicarbazide and carbon disulfide in a basic medium. Subsequent heating induces an intramolecular cyclization via dehydration to form the stable 1,3,4-thiadiazole ring.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve cyclohexyl-thiosemicarbazide (0.01 mol) in absolute ethanol (50 mL).

  • Reagent Addition: To this solution, add potassium hydroxide (0.01 mol) followed by the dropwise addition of carbon disulfide (0.012 mol) while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, reduce the solvent volume under vacuum. Dilute the residue with cold water (100 mL).

  • Precipitation: Acidify the aqueous solution to pH 5-6 with dilute hydrochloric acid (10% HCl). A solid precipitate should form.

  • Purification: Filter the crude solid, wash thoroughly with distilled water, and dry under vacuum. Recrystallize the product from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure compound.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Primary Antibacterial Screening: Determining Potency

The first critical step in evaluation is to determine the compound's potency, expressed as the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the gold standard, recommended by the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Protocol 3.1: Broth Microdilution MIC Assay (CLSI M07 Guideline)

Causality: This method exposes a standardized bacterial inoculum to a serial dilution of the test compound in a 96-well plate format. Bacterial growth is assessed after incubation, allowing for a quantitative determination of the minimum concentration required for inhibition.

  • Preparation of Test Compound: Prepare a 10 mg/mL stock solution of the synthesized compound in Dimethyl Sulfoxide (DMSO). Create a working solution by diluting the stock in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Plate Setup:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound working solution to the first column of wells and perform a 2-fold serial dilution across the plate.

    • The final volume in each well should be 100 µL after adding the bacterial inoculum.

    • Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by reading the optical density (OD) at 600 nm.

Data Presentation: Example MIC Data
CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)
5-Cyclohexylamino-thiadiazole-2-thiol 832
Ciprofloxacin (Control)0.50.25

Elucidating the Mechanism of Action (MoA)

Identifying the molecular target is a crucial step in drug development. For thiadiazole derivatives, common mechanisms include disruption of bacterial membranes or inhibition of key enzymes like DNA gyrase.[1]

MoA_Workflow cluster_assays Parallel MoA Assays start Active Compound (MIC < 16 µg/mL) membrane Membrane Permeability Propidium Iodide Assay Increased red fluorescence? start->membrane gyrase DNA Gyrase Inhibition Supercoiling Assay Inhibition of supercoiling? start->gyrase result Convergent Data Analysis membrane->result gyrase->result conclusion Hypothesized MoA result->conclusion

Caption: Workflow for investigating the mechanism of action.

Protocol 4.1: Bacterial Membrane Integrity Assay

Causality: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells.[9] If a compound damages the bacterial membrane, PI will enter the cell, bind to DNA, and emit a strong red fluorescence, providing a direct measure of membrane permeabilization.[10][11]

  • Bacterial Preparation: Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells, resuspending them in PBS to an OD₆₀₀ of 0.5.

  • Treatment: Aliquot the bacterial suspension into microcentrifuge tubes or a 96-well plate. Add the test compound at various concentrations (e.g., 1x and 2x MIC). Include a positive control (e.g., 70% isopropanol) and an untreated negative control.

  • PI Staining: Add PI to a final concentration of 5 µM to each sample.[12]

  • Incubation: Incubate the samples in the dark at room temperature for 15-30 minutes.[12]

  • Analysis: Measure the fluorescence using a fluorometer or fluorescence microscope with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.[11] A significant increase in fluorescence compared to the untreated control indicates membrane damage.

Protocol 4.2: DNA Gyrase Supercoiling Inhibition Assay

Causality: DNA gyrase is a bacterial topoisomerase II that introduces negative supercoils into DNA, an essential process for DNA replication. This assay measures the compound's ability to inhibit the conversion of relaxed plasmid DNA into its supercoiled form by purified DNA gyrase.[13]

  • Reaction Mixture: In a microcentrifuge tube on ice, prepare a reaction mix containing assay buffer, ATP, and relaxed plasmid DNA (e.g., pBR322).

  • Inhibitor Addition: Add varying concentrations of the test compound (or DMSO as a vehicle control). Add a known gyrase inhibitor (e.g., ciprofloxacin) as a positive control.

  • Enzyme Initiation: Initiate the reaction by adding a purified E. coli DNA gyrase enzyme.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.[13][14]

  • Termination: Stop the reaction by adding a stop buffer containing a loading dye and a protein denaturant (e.g., SDS).

  • Analysis: Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel. Stain the gel with ethidium bromide and visualize under UV light. Inhibition is observed as a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.

In Vitro Toxicology and Selectivity

A promising antibacterial compound must be potent against bacteria but non-toxic to human cells. The selectivity index (SI) is a critical parameter, calculated as the ratio of cytotoxicity to antibacterial activity. An SI greater than 10 is generally considered a good starting point for a drug candidate.

Protocol 5.1: MTT Cytotoxicity Assay

Causality: The MTT assay is a colorimetric method for assessing cell viability.[15][16] Metabolically active mammalian cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[17] The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Incubate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the colored solution at 570 nm using a microplate reader.[18]

  • Calculation: Calculate the concentration that inhibits 50% of cell viability (CC₅₀) from the dose-response curve.

Data Presentation: Example Cytotoxicity and Selectivity Index
CompoundCC₅₀ on HEK293 cells (µg/mL)MIC against S. aureus (µg/mL)Selectivity Index (SI = CC₅₀/MIC)
5-Cyclohexylamino-thiadiazole-2-thiol >1288>16
Doxorubicin (Control)0.5N/AN/A

Conclusion and Future Directions

This application note provides a foundational framework for the initial stages of antibacterial drug discovery centered on 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol. A compound demonstrating potent MIC values, a clear mechanism of action, and a favorable selectivity index warrants further investigation. Subsequent steps would involve structure-activity relationship (SAR) studies to optimize potency and safety, evaluation against a broader panel of resistant clinical isolates, and progression into more complex in vivo models of infection.

References

  • Title: Membrane integrity assay using propidium iodide (PI) staining. Source: ResearchGate URL: [Link]

  • Title: Exploring The Antibacterial Efficacy Of Thiadiazole Derivatives: A Systematic Review Source: Educational Administration: Theory and Practice URL: [Link]

  • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Source: Journal of Clinical Microbiology URL: [Link]

  • Title: ANTIMICROBIAL AND ANTITUBERCULAR EVALUATION OF SOME NEW 5-AMINO-1,3,4-THIADIAZOLE-2-THIOL DERIVED SCHIFF BASES Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

  • Title: Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole Source: PubMed URL: [Link]

  • Title: Escherichia coli Gyrase Supercoiling Inhibition Assay Source: Inspiralis URL: [Link]

  • Title: Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities Source: PubMed URL: [Link]

  • Title: Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Transmembrane peptide effects on bacterial membrane integrity and organization Source: Journal of Biological Chemistry URL: [Link]

  • Title: E. coli DNA Gyrase DNA Supercoiling Assay Kits Source: ProFoldin URL: [Link]

  • Title: M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: ResearchGate URL: [Link]

  • Title: synthesis and antimicrobial activity of some (2-amino-5-thiol-1, 3, 4-thiadiazole derivatives Source: Baghdad Science Journal URL: [Link]

  • Title: A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding Source: RSC Publishing URL: [Link]

  • Title: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES Source: Baghdad Science Journal URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES Source: Baghdad Science Journal URL: [Link]

  • Title: 1, 3, 4-Thiadiazole as antimicrobial agent: a review Source: ResearchGate URL: [Link]

  • Title: METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW Source: PharmaTutor URL: [Link]

  • Title: The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol Source: Egyptian Journal of Chemistry URL: [Link]

  • Title: Synthesis of Some New Schiff Bases and Reaction with Urea & Thiourea Derivatives from 2- Amino -1,3,4-thiadiazole-5-thiol Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives Source: Journal of Global Pharma Technology URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction for higher yield and purity.

Overview of the Synthesis

The synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols is a cornerstone reaction in medicinal chemistry, producing scaffolds with a wide range of biological activities.[1] The most common and reliable method for preparing the target compound, 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol, involves the cyclization of a substituted thiosemicarbazide with carbon disulfide in a basic medium.[2][3]

The overall process can be broken down into two primary stages:

  • Formation of the Precursor: Synthesis of 4-cyclohexyl-3-thiosemicarbazide from cyclohexyl isothiocyanate and hydrazine.

  • Cyclization: Reaction of the thiosemicarbazide precursor with carbon disulfide (CS₂) in the presence of a base to form the 1,3,4-thiadiazole ring.[4]

This guide focuses primarily on the second, critical cyclization step, as it is where most yield and purity issues arise.

Reaction Mechanism

Understanding the mechanism is key to effective troubleshooting. The reaction proceeds via a nucleophilic addition and intramolecular cyclization pathway.

G cluster_0 Step 1: Dithiocarbazate Formation cluster_1 Step 2: Intramolecular Cyclization & Dehydration cluster_2 Step 3: Acidification Precursor 4-Cyclohexyl-3-thiosemicarbazide Intermediate1 Potassium Dithiocarbazate Intermediate Precursor->Intermediate1 Nucleophilic attack on CS2 CS2 CS2 (Carbon Disulfide) CS2->Intermediate1 Base Base (e.g., KOH) Base->Precursor Deprotonates N-H Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular nucleophilic attack Product_Salt Potassium Salt of Product Intermediate2->Product_Salt Dehydration/ Elimination of H2S H2S H2S elimination Intermediate2->H2S FinalProduct 5-Cyclohexylamino- 1,3,4-thiadiazole-2-thiol (Precipitate) Product_Salt->FinalProduct Protonation Acid Acid (e.g., HCl) Acid->Product_Salt

Caption: Reaction mechanism for thiadiazole synthesis.

Standard Experimental Protocol

This protocol provides a reliable baseline for the synthesis. Quantitative parameters are summarized in the table below.

Step-by-Step Method
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-cyclohexyl-3-thiosemicarbazide and an equimolar amount of potassium hydroxide (KOH) in absolute ethanol.

  • Reagent Addition: Stir the mixture until the solids are fully dissolved. Slowly add a slight excess (1.2 equivalents) of carbon disulfide (CS₂) to the solution. The addition should be done carefully, as the reaction can be exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 8-12 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Carefully acidify the concentrated mixture by adding dilute hydrochloric acid (e.g., 10% HCl) dropwise while stirring in an ice bath. Continue adding acid until the pH is acidic (pH ~5-6). A precipitate should form.

  • Isolation and Purification: Filter the solid precipitate using a Büchner funnel, wash it with cold water to remove inorganic salts, and then dry it.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.[4][5]

Table 1: Key Reaction Parameters
ParameterRecommended ValueRationale
Stoichiometry
4-cyclohexyl-3-thiosemicarbazide1.0 eqLimiting Reagent
Base (KOH / NaOH)1.0 - 1.1 eqTo deprotonate the thiosemicarbazide and catalyze the reaction.[6]
Carbon Disulfide (CS₂)1.2 - 1.5 eqA slight excess ensures complete reaction of the precursor.
Conditions
SolventAbsolute EthanolGood solubility for reactants and the intermediate salt.
TemperatureReflux (~78 °C for EtOH)Provides sufficient energy for cyclization and dehydration.
Reaction Time8 - 12 hoursTypical duration for completion; should be confirmed by TLC.[4]
Acidification pH~5-6Ensures complete protonation of the thiol salt for precipitation.

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis.

G Start Problem Encountered LowYield Low or No Yield Start->LowYield ImpureProduct Impure Product / Oily Residue Start->ImpureProduct ReactionStalled Reaction Not Progressing (TLC) Start->ReactionStalled LowYield_C1 Incomplete Reaction? LowYield->LowYield_C1 LowYield_C2 Product Lost During Work-up? LowYield->LowYield_C2 ImpureProduct_C1 Side Reactions? ImpureProduct->ImpureProduct_C1 ImpureProduct_C2 Incomplete Precipitation? ImpureProduct->ImpureProduct_C2 ReactionStalled_C1 Poor Reagent Quality? ReactionStalled->ReactionStalled_C1 ReactionStalled_C2 Insufficient Heat? ReactionStalled->ReactionStalled_C2 LowYield_S1 Check Base Stoichiometry Increase Reflux Time LowYield_C1->LowYield_S1 Yes LowYield_S2 Avoid Over-acidification Ensure Complete Precipitation LowYield_C2->LowYield_S2 Yes ImpureProduct_S1 Use Anhydrous Solvent Control Temperature ImpureProduct_C1->ImpureProduct_S1 Yes ImpureProduct_S2 Check pH after Acidification Recrystallize Carefully ImpureProduct_C2->ImpureProduct_S2 Yes ReactionStalled_S1 Verify Purity of CS2 and Thiosemicarbazide ReactionStalled_C1->ReactionStalled_S1 Yes ReactionStalled_S2 Ensure Proper Reflux Temperature Check Heating Mantle ReactionStalled_C2->ReactionStalled_S2 Yes

Caption: Troubleshooting decision tree for the synthesis.

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yield is the most common problem and can stem from several factors:

  • Incomplete Reaction: The 8-12 hour reflux is a guideline. Your specific setup may require longer heating. Always monitor the disappearance of the starting material (thiosemicarbazide) by TLC. An incomplete reaction is often due to insufficient base or deactivation of reagents.

  • Sub-optimal Base Concentration: The base is crucial for forming the reactive dithiocarbazate intermediate.[6] Ensure you are using at least one full equivalent of a strong base like KOH or NaOH. Using a weaker base or insufficient quantity will stall the reaction.

  • Loss During Work-up: The product is precipitated by acidification. If you add too much acid (very low pH), you risk protonating the amino group, which can increase its solubility in the aqueous acidic medium. Aim for a pH of 5-6 for optimal precipitation. Also, ensure the mixture is sufficiently cold during filtration to minimize product loss.

  • Reagent Quality: Carbon disulfide can degrade over time. Use a freshly opened bottle or distill older CS₂ before use. The purity of your thiosemicarbazide precursor is also critical.

Q2: After acidification, I get a sticky oil or a gummy precipitate instead of a filterable solid. What should I do?

A2: This issue typically points to impurities or incorrect work-up conditions.

  • Presence of Impurities: If unreacted starting materials or side products are present, they can interfere with the crystallization of the final product, resulting in an oil. The solution is to attempt to purify the oil. You can try triturating the oil with a non-polar solvent like hexanes to see if it solidifies. If that fails, redissolve the oil in a minimal amount of ethanol, treat it with activated charcoal to remove colored impurities, filter, and then re-precipitate by slowly adding cold water.

  • Insufficient Cooling: Ensure the reaction mixture is thoroughly chilled in an ice bath before and during acidification. Adding acid to a warm solution can promote the formation of oils.

  • Rate of Acidification: Adding the acid too quickly can cause the product to "crash out" as an amorphous, oily solid. Add the acid dropwise with vigorous stirring to promote the formation of a crystalline precipitate.

Q3: The reaction seems to stall; my starting material spot on the TLC plate doesn't disappear even after prolonged reflux. Why?

A3: A stalled reaction points to a fundamental issue with the reaction conditions or reagents.

  • Inactive Base: Potassium hydroxide and sodium hydroxide can be hygroscopic and absorb atmospheric CO₂, forming potassium/sodium carbonate, which is a much weaker base. Use fresh, high-purity pellets or standardize your base solution before use.

  • Moisture in the Solvent: While not always catastrophic, excess water in the ethanol can hydrolyze the carbon disulfide and interfere with the reaction. Using absolute ethanol is strongly recommended.

  • Incorrect Reflux Temperature: Verify that your heating mantle and condenser setup are achieving and maintaining the correct reflux temperature for your solvent. A temperature that is too low will significantly slow down or prevent the cyclization step.

Frequently Asked Questions (FAQs)

Q: Can I use a different base, like triethylamine (TEA) or sodium carbonate?

A: While organic bases like TEA or weaker inorganic bases like sodium carbonate can be used, they are generally less effective than strong bases like KOH or NaOH for this specific transformation.[7] Strong bases more efficiently deprotonate the thiosemicarbazide, driving the initial nucleophilic attack on CS₂ and leading to higher yields in shorter reaction times. If you must use a weaker base, you may need to extend the reflux time significantly.

Q: What is the best solvent for recrystallizing the final product?

A: Ethanol is the most commonly cited and effective solvent for recrystallization.[4][5] The crude product generally has good solubility in hot ethanol and poor solubility in cold ethanol, which are the ideal characteristics for recrystallization. If ethanol does not provide satisfactory results, an ethanol/water or ethanol/methanol mixture can be attempted.[8]

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • Melting Point: Compare the experimental melting point with the literature value. A sharp melting point close to the reported value is a good indicator of purity. For the related 5-amino-1,3,4-thiadiazole-2-thiol, the melting point is around 235 °C (with decomposition).

  • Spectroscopy (FT-IR, ¹H-NMR, Mass Spec):

    • FT-IR: Look for characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and the C-N of the amino group.

    • ¹H-NMR: The spectrum should show signals corresponding to the cyclohexyl protons and the N-H protons. The integration should match the expected proton count.

    • Mass Spectrometry: This will confirm the molecular weight of the synthesized compound.

Q: Is the thiol group present as C=S (thione) or C-SH (thiol)?

A: The 5-substituted-1,3,4-thiadiazole-2-thiol core exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In the solid state and in most solutions, the thione form is generally predominant. Spectroscopic analysis is often necessary to determine the major tautomer under specific conditions.

References

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry.
  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. Available at: [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. PharmaTutor. Available at: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

  • Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Available at: [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell. Available at: [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Dovepress. Available at: [Link]

  • Synthesis of Some New Schiff Bases and Reaction with Urea & Thiourea Derivatives from 2- Amino -1,3,4-thiadiazole-5-thiol. Iraqi National Journal of Chemistry. Available at: [Link]

  • Thiosemicarbazides: synthesis and reactions. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry. Available at: [Link]

  • Synthesis of thiosemicarbazide SA and 1,3,4-thiadiazole ST derivatives. ResearchGate. Available at: [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell. Available at: [Link]

  • Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... ResearchGate. Available at: [Link]

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. Available at: [Link]

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. Available at: [Link]

  • Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate. Available at: [Link]

  • Carbon disulfide (CS2): chemistry and reaction pathways. Molecular Diversity. Available at: [Link]

  • Mechanism of thiolate-disulfide interchange reactions in biochemistry. The Journal of Organic Chemistry. Available at: [Link]

  • Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 5-Cyclohexylamino-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining this compound in high purity. Our approach is rooted in practical, field-tested experience to ensure the reliability and success of your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My final product is an off-white or yellowish powder, not the expected white crystalline solid. How can I improve the color and purity?

Answer:

Discoloration in the final product typically indicates the presence of impurities. These can be residual starting materials, by-products from the synthesis, or degradation products. The synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols often involves the reaction of a substituted thiosemicarbazide with carbon disulfide, and impurities can arise from side reactions.[1]

Recommended Solutions:

  • Charcoal Treatment During Recrystallization: Activated charcoal is effective at adsorbing colored impurities.

    • Protocol: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% w/w) to the solution.

    • Causality: The porous structure of activated charcoal provides a large surface area for the adsorption of large, colored impurity molecules.

    • Procedure: Heat the mixture with charcoal for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Solvent Selection for Recrystallization: The choice of solvent is critical for effective purification. While ethanol is a common solvent for recrystallizing related thiadiazole compounds, a solvent screen is recommended to find the optimal system for your specific compound.[2]

    • Recommended Solvents to Screen: Ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or DMF/water.[3]

    • Rationale: An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain soluble at all temperatures.

Question 2: I am experiencing low recovery after recrystallization. What are the likely causes and how can I improve the yield?

Answer:

Low recovery during recrystallization can be frustrating. The primary causes are often using an excessive amount of solvent, premature crystallization during hot filtration, or the product having significant solubility in the cold solvent.

Recommended Solutions:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Technique: Add the solvent in small portions to the heated crude product until it just dissolves.

    • Impact: This ensures the solution is saturated upon cooling, maximizing the yield of recovered crystals.

  • Prevent Premature Crystallization:

    • Procedure: Preheat the filtration apparatus (funnel and receiving flask) before performing the hot filtration. This can be done by placing them in an oven or rinsing with hot solvent.

    • Reasoning: This prevents the solution from cooling and the product from crystallizing on the filter paper or in the funnel stem.

  • Optimize Cooling:

    • Method: Allow the filtered solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

    • Scientific Principle: Slow cooling promotes the formation of larger, purer crystals, while rapid cooling can trap impurities.

Question 3: My HPLC analysis shows multiple peaks, indicating the presence of impurities. How can I develop a preparative HPLC method for purification?

Answer:

For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is an excellent option. Reverse-phase HPLC is commonly used for the separation of polar heterocyclic compounds like thiadiazoles.[4][5]

Developing a Preparative HPLC Method:

  • Column Selection: A C18 column is a good starting point for reverse-phase separation of this class of compounds.

  • Mobile Phase Optimization:

    • Initial Conditions: Begin with a mobile phase of acetonitrile and water, with 0.1% formic acid or phosphoric acid added to improve peak shape.[5]

    • Gradient Elution: Start with a shallow gradient (e.g., 10-90% acetonitrile over 20-30 minutes) to determine the retention times of your compound and impurities.

    • Method Development: Adjust the gradient and flow rate to achieve good separation between the peak of interest and the impurity peaks.

  • Scaling Up to Preparative HPLC: Once an analytical method is established, it can be scaled up to a preparative scale by using a larger diameter column and a higher flow rate.

Parameter Analytical HPLC Preparative HPLC
Column Diameter 2.1 - 4.6 mm10 - 50 mm
Flow Rate 0.2 - 1.5 mL/min5 - 100 mL/min
Sample Load µg to low mgHigh mg to g

Question 4: The purified compound appears to degrade over time or upon storage. What are the best practices for handling and storing 5-Cyclohexylamino-thiadiazole-2-thiol?

Answer:

Thiol-containing compounds can be susceptible to oxidation, leading to the formation of disulfides. The stability of the compound can also be affected by light, temperature, and atmospheric moisture.

Recommended Storage and Handling:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Low Temperature: Keep the compound at a low temperature, preferably in a refrigerator or freezer.

  • Protection from Light: Store in an amber vial or a container protected from light to prevent photochemical degradation.

  • Dry Conditions: Ensure the compound is thoroughly dried before storage and kept in a desiccator to protect it from moisture.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification step for crude 5-Cyclohexylamino-thiadiazole-2-thiol after synthesis?

A1: The most effective initial step is typically to wash the crude product with a solvent that will dissolve unreacted starting materials and by-products but not the desired compound. Given the likely synthesis route, washing with water can be effective for removing inorganic salts. A subsequent wash with a non-polar solvent like hexanes can remove non-polar impurities.

Q2: What analytical techniques are recommended to assess the purity of 5-Cyclohexylamino-thiadiazole-2-thiol?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities with distinct NMR signals.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Q3: Can I use normal phase chromatography for the purification of this compound?

A3: While reverse-phase chromatography is generally more common for polar heterocycles, normal phase chromatography on silica gel can also be a viable option. You would need to use a non-polar mobile phase, such as a mixture of hexanes and ethyl acetate. The polarity of the solvent system would need to be optimized to achieve good separation.

Q4: What are the key safety precautions to take when handling 5-Cyclohexylamino-thiadiazole-2-thiol and the solvents used for its purification?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The solvents used for purification, such as ethanol, acetonitrile, and DMF, are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.

Purification Workflow Decision Tree

The following diagram provides a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude product.

PurificationWorkflow start Crude 5-Cyclohexylamino- thiadiazole-2-thiol tlc_hplc Initial Purity Assessment (TLC/HPLC) start->tlc_hplc high_purity High Purity (>95%)? tlc_hplc->high_purity column_chrom Column Chromatography (Silica or C18) tlc_hplc->column_chrom Multiple Impurities discolored Discolored? high_purity->discolored No final_product Pure Product high_purity->final_product Yes recrystallize Recrystallization discolored->recrystallize No charcoal Recrystallization with Activated Charcoal discolored->charcoal Yes recrystallize->final_product charcoal->final_product column_chrom->recrystallize

Caption: Decision tree for selecting a purification strategy.

References

  • Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • 5-Amino-1,3,4-thiadiazole-2-thiol | SIELC Technologies. (2018, February 16). Retrieved January 18, 2026, from [Link]

  • Separation of 5-Amino-1,3,4-thiadiazole-2-thiol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 18, 2026, from [Link]

  • Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (n.d.). Google Patents.
  • ChemInform Abstract: Green Synthesis of 5-Substituted-1,3,4-thiadiazole-2-thiols as New Potent Nitrification Inhibitors. (2015, August 8). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 5-(cyclohexylamino)-1,3,4-thiadiazole-2-thiol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022, June 28). Egyptian Journal of Chemistry, 65(6), 241-256. [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2019). Pharmacia, 66(2), 79-86. [Link]

  • Synthesis of Some New Schiff Bases and Reaction with Urea & Thiourea Derivatives from 2- Amino -1,3,4-thiadiazole-5-thiol. (n.d.). Retrieved January 18, 2026, from [Link]

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (2007). Journal of Chromatography B, 854(1-2), 136-142. [Link]

  • 5-Furan-2yl[3][5][6]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][4][6] triazole-3-thiol and Their Thiol-Thione Tautomerism. (2002). Molecules, 7(4), 384-393. [Link]

  • 5-CYCLOHEXYLAMINO-[3][5][6]THIADIAZOLE-2-THIOL | 68161-70-6 | MFCD00126030 | AG00FGVZ. (n.d.). Angene. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (2018). Research on Chemical Intermediates, 44(10), 5971-5986. [Link]

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. (2019). Journal of Global Pharma Technology, 11(4), 215-225. [Link]

Sources

Technical Support Center: Synthesis of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol. This resource is designed for researchers, medicinal chemists, and process development scientists. We will delve into the common synthetic challenges, focusing on the identification and mitigation of side products. Our approach is rooted in mechanistic understanding to empower you to troubleshoot and optimize your experimental outcomes effectively.

Section 1: The Primary Synthetic Pathway

The most reliable and widely adopted method for synthesizing 5-substituted-amino-1,3,4-thiadiazole-2-thiols involves the cyclization of a corresponding 4-substituted thiosemicarbazide with carbon disulfide (CS₂) in a basic medium.[1][2] The reaction proceeds via a key dithiocarbazate intermediate, which upon heating and subsequent acidification, cyclizes to form the desired thiadiazole ring.

The process begins with the synthesis of the precursor, 4-cyclohexylthiosemicarbazide, which is typically prepared by reacting cyclohexyl isothiocyanate with hydrazine hydrate.[3]

Visualizing the Core Reaction Mechanism

The following workflow illustrates the key transformations from the thiosemicarbazide precursor to the final product.

G cluster_0 Step 1: Intermediate Salt Formation cluster_1 Step 2: Cyclization & Neutralization A 4-Cyclohexyl- thiosemicarbazide C Potassium Hydrazinodithioformate (Intermediate Salt) A->C + CS₂ B Carbon Disulfide (CS₂) B->C F 5-Cyclohexylamino- 1,3,4-thiadiazole-2-thiol (Final Product) C->F 1. Heat (Intramolecular Cyclization) 2. Acidification (Precipitation) Base Base (e.g., KOH) in Ethanol Base->C Catalyzes D Heat (Reflux) D->C E Acid (e.g., HCl) E->C

Caption: Core synthesis workflow for 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Frequently Asked Questions

Q1: My final product is contaminated with a significant amount of unreacted 4-cyclohexylthiosemicarbazide. What went wrong?

A: This is a classic sign of an incomplete reaction. The root cause often lies in one of three areas:

  • Insufficient Reaction Time or Temperature: The cyclization of the intermediate salt is a thermally driven process.[4] If the reflux time is too short or the temperature is too low, the conversion will be incomplete.

  • Improper Stoichiometry: An excess of the thiosemicarbazide starting material or an insufficient amount of carbon disulfide will naturally lead to leftover starting material. Ensure precise molar equivalents are used.

  • Ineffective Base: The base (e.g., KOH, NaOH) is critical for forming the nucleophilic dithiocarbazate intermediate.[1] Using a weak base or an insufficient quantity can stall the reaction at the outset.

Q2: I've isolated a high-molecular-weight impurity, and my mass spectrum suggests a dimer. What is this and how can I prevent it?

A: The likely culprit is the disulfide-bridged dimer, bis(5-cyclohexylamino-1,3,4-thiadiazol-2-yl) disulfide. The thiol group (-SH) on your target molecule is susceptible to oxidation, especially when exposed to air (oxygen) under neutral or basic conditions during workup.[5]

  • Causality: During workup, if the reaction mixture is stirred open to the atmosphere for extended periods before acidification is complete, or if the isolated product is not dried properly, atmospheric oxygen can catalyze the formation of a disulfide (S-S) bond between two molecules of your product.

  • Prevention: Minimize the exposure of the reaction mixture to air after the reflux step. Once the product is precipitated with acid, filter it promptly and dry it thoroughly under a vacuum. Storing the final product under an inert atmosphere (e.g., nitrogen or argon) can also prevent long-term degradation.

Q3: The crude product is an off-color yellow or brown, not the expected pale-yellow solid. What causes this discoloration?

A: Discoloration typically points to the formation of elemental sulfur or polymeric decomposition byproducts.[6]

  • Elemental Sulfur: Side reactions involving carbon disulfide or the decomposition of dithiocarbamate intermediates can generate elemental sulfur, which imparts a distinct yellow color.

  • Polymeric Byproducts: Overheating the reaction or using excessively harsh acidic conditions during workup can lead to the decomposition and polymerization of the thiadiazole ring or starting materials, resulting in insoluble, often brown, tar-like impurities.[6]

  • Mitigation: Adhere strictly to the recommended reaction temperature and time. During workup, add the acid slowly and with cooling to avoid localized overheating.[6] Purification via recrystallization is usually effective at removing these impurities.

Q4: My reaction seems to work, but I get an oily product that refuses to crystallize. Why is this happening?

A: An oily or non-precipitating product is almost always a sign of significant impurities that are depressing the melting point and disrupting the crystal lattice formation.[6] The most common causes are:

  • Incomplete Acidification: The intermediate dithiocarbazate salt is often soluble in the ethanol-water reaction mixture.[1] If you fail to lower the pH sufficiently (typically to pH 1-2), the product will not fully precipitate as the neutral thiol/thione tautomer, leaving a mixture of salt and product.

  • Presence of Multiple Side Products: A combination of unreacted starting materials, the disulfide dimer, and decomposition products can create a complex mixture that is difficult to crystallize.

  • Action Plan: First, re-check the pH of your aqueous layer and add more acid if necessary. If precipitation still fails, extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and concentrate it to an oil. Then, attempt purification by column chromatography or try to induce crystallization by triturating the oil with a non-polar solvent like hexanes.

Section 3: Side Product Formation Pathways

Understanding how side products form is key to preventing them. The diagram below illustrates the divergence from the main synthetic route leading to common impurities.

G Start 4-Cyclohexyl- thiosemicarbazide + CS₂ Intermediate Intermediate Salt Start->Intermediate Base Product Desired Product (5-Cyclohexylamino- 1,3,4-thiadiazole-2-thiol) Intermediate->Product 1. Heat 2. Acid SP1 Unreacted Starting Material Intermediate->SP1 Remains if reaction is incomplete SP3 Polymeric Tars / Elemental Sulfur Intermediate->SP3 Decomposes to SP2 Disulfide Dimer Product->SP2 Oxidizes to C1 Incomplete Reaction: - Insufficient Heat/Time - Wrong Stoichiometry C1->SP1 C2 Oxidation: - Air (O₂) Exposure - Basic/Neutral pH C2->SP2 C3 Decomposition: - Excessive Heat - Harsh Acid Conditions C3->SP3

Caption: Formation pathways of common synthesis impurities.

Section 4: Recommended Protocols

Protocol 4.1: TLC Monitoring of the Reaction

Constant monitoring is crucial to determine the optimal reaction time and avoid byproduct formation from overheating.

  • System Preparation: Use silica gel 60 F₂₅₄ plates. A mobile phase of 7:3 Ethyl Acetate:Hexane is a good starting point.

  • Spotting: Prepare three lanes: one for your 4-cyclohexylthiosemicarbazide starting material (SM), one for the co-spot (SM + reaction mixture), and one for the reaction mixture (RM).

  • Execution: Every 60 minutes after reflux begins, take a small aliquot from the reaction, dilute it, and spot it on the RM and co-spot lanes.

  • Analysis: Develop the plate and visualize under UV light (254 nm). The reaction is complete when the spot corresponding to the starting material is completely gone from the RM lane. The product will appear as a new, typically lower Rf spot.

Protocol 4.2: Purification by Recrystallization

Recrystallization is highly effective for removing most common impurities.[6]

  • Solvent Selection: Ethanol or a mixture of ethanol and water is a commonly used and effective solvent system for this class of compounds.[4][6]

  • Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. If the solid does not dissolve completely, it may be an insoluble impurity (like polymeric tar), which can be removed by hot filtration.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the flask to cool slowly to room temperature. Do not disturb the flask to encourage the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals thoroughly in a vacuum oven to remove all residual solvent. Confirm purity by taking a melting point; a sharp melting point indicates high purity.

References

  • dos Santos, J., et al. (2021). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Available at: [Link]

  • Jain, A., et al. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Verma, M., et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Research Square. Available at: [Link]

  • Le, T., et al. (2022). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Pharmaceutical Sciences. Available at: [Link]

  • Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. Available at: [Link]

  • Singh, P., et al. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Al-Jbouri, H., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry. Available at: [Link]

  • Zha, Y., et al. (2024). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. Molecular Systems Design & Engineering. Available at: [Link]

  • Kaplaushenko, A., et al. (2019). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2021). Isothiocyanate chemistry. ResearchGate. Available at: [Link]

  • Peterson, M., et al. (2023). Synthesis of Isothiocyanates: An Update. ACS Omega. Available at: [Link]

  • Wu, X., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Tetrahedron Letters. Available at: [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism of formation of isothiocyanate. Available at: [Link]

  • Jeon, H., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]

  • Al-Masoudi, W. (2015). Synthesis of Some New Schiff Bases and Reaction with Urea & Thiourea Derivatives from 2- Amino -1,3,4-thiadiazole-5-thiol. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis. Available at: [Link]

  • Hashem, A., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research. Available at: [Link]

Sources

troubleshooting failed reactions of 5-Cyclohexylamino-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. We will address common challenges encountered during its synthesis and subsequent derivatization, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Introduction: Understanding the Molecule

5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol is a derivative of the widely studied 5-amino-1,3,4-thiadiazole-2-thiol core. These scaffolds are of significant interest due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

A critical feature of this molecule is its existence in a tautomeric equilibrium between the thiol and thione forms. This duality governs its reactivity, primarily at the exocyclic sulfur atom, which is the most common site for derivatization, such as S-alkylation.[3] Understanding this equilibrium is fundamental to troubleshooting reactions.

Tautomerism cluster_thiol cluster_thione Thiol Thiol Form (5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol) Thione Thione Form (5-Cyclohexylamino-1,3,4-thiadiazole-2(3H)-thione) Thiol->Thione Tautomerization Thiol_structure Structure A Thione_structure Structure B

Caption: Thiol-Thione Tautomerism.

Part 1: Troubleshooting the Synthesis of the Core Scaffold

The synthesis of 5-substituted-amino-1,3,4-thiadiazole-2-thiols typically involves the cyclization of a corresponding thiosemicarbazide with carbon disulfide (CS₂) in a basic medium.[4][5] Failures at this stage are common but can be systematically resolved.

FAQ 1.1: My synthesis of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol resulted in a low or no yield. What went wrong?

This is a frequent issue often traced back to reagent quality, reaction conditions, or the workup procedure. A failed cyclization prevents any subsequent steps.

Potential Causes & Solutions:

  • Poor Quality Starting Material (Cyclohexyl-thiosemicarbazide):

    • Causality: The purity of the starting thiosemicarbazide is paramount. Impurities can interfere with the cyclization mechanism or lead to unwanted side products.

    • Solution: Verify the purity of your starting material by melting point or NMR before starting the reaction. If it was synthesized in-house, ensure it was thoroughly purified.

  • Ineffective Base or Insufficient Basicity:

    • Causality: The base (e.g., KOH, Na₂CO₃, K₂CO₃) is crucial for deprotonating the thiosemicarbazide, allowing it to act as a nucleophile towards carbon disulfide.[4] If the base is old, hydrated, or too weak, the initial reaction will not occur efficiently.

    • Solution: Use a fresh, anhydrous base. For challenging cyclizations, consider a stronger base or a different solvent system that enhances basicity. Ensure at least one equivalent of base is used relative to the thiosemicarbazide.

  • Presence of Water:

    • Causality: Carbon disulfide can react with hydroxide ions (from water and base) to form byproducts, consuming your reagents. The reaction generally requires anhydrous or absolute alcohol conditions.

    • Solution: Use absolute ethanol or another appropriately dried solvent. Ensure all glassware is oven-dried before use.[4]

  • Improper Reaction Temperature or Time:

    • Causality: This reaction typically requires heating under reflux to proceed to completion. Insufficient heating will result in an incomplete reaction, while excessive heating for prolonged periods could lead to decomposition.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reflux for the recommended time (often 3-7 hours) and check for the disappearance of the starting material spot.[5]

  • Incorrect Workup and Acidification:

    • Causality: The product is initially formed as a salt (e.g., potassium salt). It must be precipitated by careful acidification of the reaction mixture. Adding acid too quickly can cause localized heating and decomposition. Adding insufficient acid will result in the product remaining dissolved in the aqueous layer.

    • Solution: After cooling the reaction mixture, filter off any salts, and then cool the filtrate in an ice bath. Add acid (e.g., 10% HCl) dropwise with stirring until the pH is acidic and precipitation is complete. Check the pH with litmus paper.

Synthesis_Troubleshooting start Low or No Product Yield check_sm Verify Starting Material Purity (NMR/MP) start->check_sm check_cond Review Reaction Conditions start->check_cond check_workup Analyze Workup Procedure start->check_workup sm_ok Purity OK check_sm->sm_ok Yes sm_bad Impure: Purify/Remake check_sm->sm_bad No cond_base Is base fresh & anhydrous? check_cond->cond_base workup_acid Was acidification slow & to completion? check_workup->workup_acid cond_solvent Is solvent dry? cond_base->cond_solvent Yes cond_temp Was reflux temperature maintained? cond_solvent->cond_temp Yes cond_ok Conditions OK cond_temp->cond_ok Yes workup_ok Workup OK workup_acid->workup_ok Yes workup_bad Error: Re-evaluate pH/Temp workup_acid->workup_bad No

Caption: Troubleshooting workflow for the synthesis of the thiadiazole scaffold.

Part 2: Troubleshooting S-Alkylation Reactions

S-alkylation is the most common follow-up reaction, creating a thioether linkage. This reaction typically involves deprotonating the exocyclic thiol with a base to form a thiolate, which then acts as a nucleophile to attack an alkyl halide or other electrophile.[3]

FAQ 2.1: My S-alkylation reaction is not proceeding. TLC shows only starting material. What are the common causes?

Potential Causes & Solutions:

  • Insufficiently Strong Base:

    • Causality: The pKa of the thiol proton is acidic, but a suitable base is still required to generate the nucleophilic thiolate anion in sufficient concentration. Weak bases like triethylamine (TEA) may not be effective.

    • Solution: Use a stronger base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium ethoxide (NaOEt). The choice of base is often dependent on the solvent (see table below).

  • Poor Solvent Choice:

    • Causality: The solvent must be able to dissolve the starting material and the base, and it should be appropriate for the reaction temperature. Protic solvents like ethanol can participate in the reaction or hinder the nucleophilicity of the thiolate.

    • Solution: Aprotic polar solvents like DMF, acetonitrile, or acetone are generally preferred. They effectively solvate the cation of the base without interfering with the nucleophile.

  • Inactive Alkylating Agent:

    • Causality: The electrophile (e.g., alkyl halide) may have degraded over time, especially if it is reactive (e.g., benzyl bromide).

    • Solution: Use a fresh bottle of the alkylating agent or purify the existing stock before use. Confirm its integrity if possible.

  • Low Reaction Temperature:

    • Causality: While many S-alkylation reactions proceed at room temperature, some less reactive alkyl halides or sterically hindered systems require heating to overcome the activation energy barrier.

    • Solution: If no reaction is observed at room temperature after several hours, try gently heating the mixture to 40-60 °C and continue to monitor by TLC.

Table 1: Solvent and Base Selection for S-Alkylation
SolventDielectric Constant (ε)Boiling Point (°C)Recommended BaseRationale & Comments
DMF37153K₂CO₃, NaHExcellent solvating power for both polar and non-polar reagents. High boiling point allows for heating. Must be anhydrous.
Acetonitrile3682K₂CO₃, DBUGood general-purpose polar aprotic solvent. Easy to remove under vacuum.
Ethanol2578NaOEt, KOHProtic solvent. Best used when the base is the corresponding alkoxide (NaOEt) to avoid transesterification or side reactions. The product may precipitate upon formation.[3]
Acetone2156K₂CO₃Lower boiling point, suitable for reactive alkyl halides. The inorganic base has limited solubility but is often sufficient.
FAQ 2.2: I am observing multiple products in my S-alkylation reaction. How can I improve selectivity?

Potential Causes & Solutions:

  • N-Alkylation Side Product:

    • Causality: While the exocyclic sulfur is the "soft" and more nucleophilic center (consistent with HSAB theory), the nitrogen of the cyclohexylamino group can also be alkylated, especially with hard electrophiles or under certain conditions.

    • Solution:

      • Use a weaker base and lower temperature: This favors the formation of the more stable and nucleophilic thiolate over deprotonation and reaction at the nitrogen.

      • Choose your electrophile carefully: "Softer" electrophiles like benzyl bromide or alkyl iodides will preferentially react at the soft sulfur atom.

  • Dialkylation:

    • Causality: It is possible, though less common, for a second alkylation to occur on one of the ring nitrogens after the initial S-alkylation, forming a quaternary salt.[6]

    • Solution: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the alkylating agent. Avoid a large excess. Add the alkylating agent slowly to the solution of the generated thiolate to maintain a low instantaneous concentration.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol

This is a representative protocol based on established methods for similar compounds.[4][5]

Materials:

  • Cyclohexyl-thiosemicarbazide (1 equiv)

  • Carbon disulfide (CS₂) (1.2 equiv)

  • Potassium hydroxide (KOH) (1.1 equiv)

  • Absolute Ethanol

  • 10% Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve potassium hydroxide in absolute ethanol with gentle warming.

  • Add the cyclohexyl-thiosemicarbazide to the solution and stir for 10-15 minutes.

  • Slowly add the carbon disulfide to the mixture. The solution may become thick or change color.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase) until the starting material spot is consumed.

  • Allow the reaction to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into a beaker of ice water.

  • Slowly and carefully acidify the aqueous solution by adding 10% HCl dropwise with vigorous stirring until precipitation of the product is complete (check with pH paper).

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual salts, and dry in a vacuum oven.

  • Recrystallize from ethanol or an ethanol/water mixture to obtain the pure product.

Protocol 2: General Procedure for S-Alkylation

Materials:

  • 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol (1 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the thiadiazole starting material and anhydrous DMF.

  • Add the anhydrous potassium carbonate to the solution.

  • Stir the suspension at room temperature for 20-30 minutes to allow for the formation of the thiolate salt.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it may be gently warmed to 40-50 °C.

  • Once the reaction is complete, pour the mixture into water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • Purify the crude product by column chromatography (silica gel) or recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

References

  • Al-Juboori, A. M., Fadhel, A. A., & Mahdi, M. F. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Annals of the Romanian Society for Cell Biology, 25(6), 1184–1195. [Link]

  • Jain, A. K., & Sharma, S. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(6), 1599-1611. [Link]

  • Zahid, U., et al. (2024). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. Molecular Systems Design & Engineering. [Link]

  • Al-Mansori, S. A. A. (2012). Synthesis of Some New Schiff Bases and Reaction with Urea & Thiourea Derivatives from 2- Amino -1,3,4-thiadiazole-5-thiol. Journal of Baghdad for Science, 9(1), 33-43. [Link]

  • Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1533–1546. [Link]

  • Drapak, I. V., et al. (2018). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Pharmacia, 65(4), 783-791. [Link]

  • Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 226-247. [Link]

  • Pattan, S. R., et al. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 4(1), 531-541. [Link]

Sources

Technical Support Center: Optimizing Derivatization of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support guide for the derivatization of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol. This versatile heterocyclic scaffold is a valuable building block in medicinal chemistry and drug development, largely due to its dual reactive sites: a nucleophilic thiol group and a secondary amino group.[1] Achieving high-yield, regioselective derivatization is critical for synthesizing novel compounds. This guide provides practical, in-depth solutions to common experimental challenges in a direct question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses specific problems encountered during the derivatization process, offering causal explanations and actionable solutions.

Issue 1: Low or No Product Yield in S-Alkylation Reactions

Question: My S-alkylation reaction with an alkyl halide is resulting in a very low yield, with a significant amount of unreacted starting material remaining according to TLC analysis. What are the likely causes and how can I fix this?

Answer: A low yield in S-alkylation reactions of this scaffold typically points to one of four key areas: incomplete deprotonation of the thiol, suboptimal solvent choice, inappropriate temperature, or poor reagent quality. Let's break down the troubleshooting process.

The reaction proceeds via a nucleophilic substitution mechanism where the thiol group is first deprotonated by a base to form a highly nucleophilic thiolate anion, which then attacks the electrophilic alkylating agent.[2]

Causality and Solutions:

  • Incomplete Deprotonation: The pKa of the thiol group must be overcome for the reaction to initiate. If the base is too weak or used in insufficient quantity, the concentration of the reactive thiolate anion will be too low.

    • Solution: Switch to a stronger base or ensure at least one full equivalent is used. While mild bases like potassium carbonate (K₂CO₃) are often sufficient, using sodium hydride (NaH) or potassium hydroxide (KOH) can ensure complete deprotonation.[3] Always use anhydrous conditions when working with highly reactive bases like NaH.

  • Poor Solvent Selection: The solvent plays a critical role in solvating the reagents and influencing nucleophilicity.

    • Solution: Use polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetone.[1][4][5][6] These solvents effectively solvate the counter-ion (e.g., K⁺) without forming hydrogen bonds with the thiolate anion, leaving its nucleophilicity unhindered. Protic solvents like ethanol can cage the nucleophile through hydrogen bonding, reducing its reactivity.

  • Incorrect Reaction Temperature: Many S-alkylation reactions proceed efficiently at room temperature after initial deprotonation. However, if the alkylating agent is not very reactive, gentle heating may be required.

    • Solution: Monitor the reaction by TLC.[7] If no progress is observed after 2-3 hours at room temperature, consider gently heating the reaction mixture to 40-60 °C. Be cautious, as excessive heat can lead to side product formation.

  • Reagent Purity: Impurities, especially water in the solvent or reagents, can quench the base (especially NaH) and interfere with the reaction.[7]

    • Solution: Ensure all reagents are of appropriate purity and that solvents are anhydrous, particularly when using water-sensitive bases.

low_yield_troubleshooting start Low Yield Observed q1 Is the base strong enough? (e.g., K2CO3, NaH, KOH) start->q1 sol1 Action: Switch to a stronger base (e.g., NaH) or increase stoichiometry. q1->sol1 No q2 Is the solvent polar aprotic? (e.g., DMF, DMSO, Acetone) q1->q2 Yes sol1->q2 sol2 Action: Change solvent to DMF or DMSO. q2->sol2 No q3 Was the reaction monitored and temperature adjusted? q2->q3 Yes sol2->q3 sol3 Action: Gently heat to 40-60°C and continue monitoring by TLC. q3->sol3 No q4 Are reagents and solvents anhydrous? q3->q4 Yes sol3->q4 sol4 Action: Use freshly dried solvents and high-purity reagents. q4->sol4 No end_node Yield Optimized q4->end_node Yes sol4->end_node

Caption: Decision tree for troubleshooting low S-alkylation yield.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Question: My reaction is messy. TLC shows a major product spot but also several side-product spots. I suspect I'm getting N-alkylation or other side reactions. How can I improve regioselectivity for the thiol group?

Answer: This is a classic challenge with bifunctional molecules.[1] The 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol core exists in a tautomeric equilibrium with its thione form. While the thiolate anion is a softer and generally more powerful nucleophile than the nitrogen atoms, reaction conditions can influence the outcome.

Causality and Solutions:

  • Thiol vs. Nitrogen Reactivity: The sulfur atom is inherently more nucleophilic than the ring or exocyclic nitrogens. Derivatization almost exclusively occurs at the sulfur when a base is used to form the thiolate.[4][5][8] If you are observing N-alkylation, it may be due to harsh conditions or specific reagents.

    • Solution: Ensure the reaction is run under basic conditions to favor the formation of the thiolate. A one-pot approach where the base is added first, followed by a short stirring period (15-30 min) before adding the alkylating agent, maximizes the concentration of the desired nucleophile.

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times can provide the activation energy needed for less favorable side reactions to occur.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor closely with TLC and quench the reaction as soon as the starting material is consumed to prevent the formation of degradation or side products.[7]

  • Protecting Groups: For derivatizations that require harsh conditions or are aimed at the amino group, protecting the thiol is a viable strategy.

    • Solution: While less common for simple alkylations, if you intend to perform a subsequent reaction on the amino group (e.g., acylation), you could first perform the S-alkylation. The resulting S-alkyl derivative effectively "protects" the thiol site, allowing for selective modification of the amino group in a second step.[1]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common procedural and conceptual questions.

Question 1: What are the optimal starting conditions for a standard S-alkylation of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol?

Answer: For a robust and reproducible S-alkylation, a standardized set of conditions provides an excellent starting point. The table below summarizes a field-proven protocol that can be adapted for various alkylating agents.

ParameterRecommended ConditionRationale & Notes
Starting Material 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol1.0 equivalent
Base Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)1.1 - 1.5 equivalents. K₂CO₃ is easier to handle. NaH ensures complete deprotonation but requires an inert atmosphere.[4][5]
Solvent Anhydrous DMF or AcetoneDMF is excellent for solubility but harder to remove.[1][6] Acetone works well with K₂CO₃ and is easily evaporated.[4][5]
Alkylating Agent Alkyl Halide (e.g., Iodide, Bromide)1.0 - 1.2 equivalents. Iodides are typically more reactive than bromides.
Temperature Room Temperature (approx. 25 °C)Gentle heating (40-60 °C) can be applied if the reaction is slow.
Reaction Time 2 - 12 hoursMonitor by TLC until starting material is consumed.
Workup Pour into ice water, filter the precipitate.The product is typically insoluble in water, allowing for easy isolation.[9]

Question 2: How can I confirm that the derivatization occurred on the sulfur and not a nitrogen atom?

Answer: Spectroscopic analysis is definitive.

  • ¹H NMR: The most telling evidence is the disappearance of the broad singlet corresponding to the acidic thiol proton (-SH), which is typically found far downfield (>10 ppm). You will also see new signals corresponding to the protons of the newly added alkyl group.

  • FT-IR: You will observe the disappearance of the S-H stretching band (typically weak, around 2550-2600 cm⁻¹).

  • Mass Spectrometry: The molecular weight of the product will correspond to the addition of the alkyl group, confirming successful derivatization.

Question 3: My starting material is poorly soluble in common organic solvents. What is the best approach?

Answer: The low solubility of many heterocyclic thiols is a common issue.

  • Recommended Solvents: As mentioned, polar aprotic solvents like DMF and DMSO are the best choice for dissolving the starting material and its corresponding salt after deprotonation.[1][6]

  • Procedure: Add the starting material to the solvent first and stir to form a suspension. Then, add the base. The formation of the thiolate salt often improves solubility, resulting in a clearer solution before the alkylating agent is added.

Part 3: Key Experimental Protocol

Representative Protocol: S-Benzylation of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol

This protocol provides a detailed, step-by-step methodology for a typical S-alkylation.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol (e.g., 2.29 g, 10 mmol).

  • Solvent Addition: Add 30 mL of anhydrous DMF. Stir the resulting suspension.

  • Deprotonation: Carefully add potassium carbonate (K₂CO₃) (e.g., 1.66 g, 12 mmol) in one portion. Stir the mixture at room temperature for 30 minutes. The suspension may become a clearer solution.

  • Alkylation: Add benzyl bromide (e.g., 1.3 mL, 11 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate) every hour. The reaction is typically complete within 3-5 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture slowly into 150 mL of ice-cold water with vigorous stirring. A solid precipitate will form.

  • Isolation: Continue stirring for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of water, followed by a small amount of cold ethanol to remove residual DMF.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from ethanol to obtain the pure 5-(benzylthio)-N-cyclohexyl-1,3,4-thiadiazol-2-amine.

reaction_pathway start_mol Start: Thiadiazole-thiol base + Base (e.g., K2CO3) - H₂O, - CO₂ thiolate Intermediate: Thiolate Anion alkyl_halide + Alkyl-X (e.g., R-Br) product Product: S-Alkyl Derivative base->thiolate Deprotonation alkyl_halide->product Nucleophilic Attack (SN2)

Sources

Technical Support Center: 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol (CAS 68161-70-6). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and reproducibility of your experiments.

Introduction to 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol

5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol is a heterocyclic compound featuring a thiadiazole ring, a cyclohexylamino group, and a thiol substituent. This unique structure contributes to its diverse chemical reactivity and potential applications in medicinal chemistry and materials science. However, the presence of the thiol and amino groups, coupled with the heterocyclic ring, can also lead to specific stability issues. Understanding these potential challenges is crucial for obtaining reliable and consistent experimental results.

The 1,3,4-thiadiazole ring system is known for its aromaticity, which generally imparts stability. However, the exocyclic thiol group introduces the possibility of thione-thiol tautomerism and susceptibility to oxidation. The cyclohexylamino group can also influence the electronic properties and reactivity of the molecule.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling, storage, and use of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My compound appears discolored (e.g., yellow to brown) upon receipt or after a short period of storage. What could be the cause?

A1: Discoloration is a common indicator of degradation. The primary suspects are oxidation of the thiol group and potential photolytic degradation. The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides and other oxidized species. These reactions are often catalyzed by light, air (oxygen), and trace metal impurities.

Q2: I'm observing inconsistent results in my biological assays. Could the stability of the compound in my assay buffer be a factor?

A2: Absolutely. The stability of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol can be highly dependent on the pH, composition, and temperature of the assay buffer. The thiol group's ionization state is pH-dependent, which can affect its reactivity and potential for degradation. It is crucial to assess the compound's stability under your specific assay conditions.

Q3: I'm having trouble dissolving the compound. What are the recommended solvents?

A3: Based on its structure, 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol is expected to have limited solubility in aqueous solutions and nonpolar organic solvents. It is generally more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). For aqueous buffers, preparing a concentrated stock solution in DMSO and then diluting it into the aqueous medium is a common practice. Always check for precipitation upon dilution.

Q4: What are the optimal storage conditions for this compound?

A4: To minimize degradation, 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol should be stored in a cool, dark, and dry place.[1] A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation. For long-term storage, keeping it at -20°C is advisable.

Q5: Does this compound exhibit tautomerism? How might this affect my experiments?

A5: Yes, 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol can exist in equilibrium between the thiol and thione tautomeric forms.[2][3][4][5] The predominant form can be influenced by the solvent, pH, and temperature. This tautomerism can affect the compound's reactivity, spectroscopic properties (e.g., UV-Vis, NMR), and its interaction with biological targets. It's important to be aware of this possibility when interpreting experimental data.

Troubleshooting Specific Issues
Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC or LC-MS analysis. 1. Degradation (oxidation, hydrolysis). 2. Presence of tautomers. 3. Impurities from synthesis.1. Perform a forced degradation study (see Part 2) to identify potential degradants. 2. Analyze the sample using different chromatographic conditions (e.g., mobile phase pH) to see if the peak ratios change, which could indicate tautomerism. 3. Obtain a certificate of analysis (CoA) from the supplier or re-purify the compound.
Loss of biological activity over time in solution. 1. Degradation in the solvent/buffer. 2. Adsorption to container surfaces.1. Prepare fresh solutions for each experiment. 2. Conduct a time-course stability study in your experimental medium by HPLC. 3. Use low-adsorption vials and pipette tips.
Inconsistent melting point. 1. Presence of impurities or residual solvent. 2. Thermal decomposition.1. Recrystallize the compound. 2. Use a hot-stage microscope to visually monitor the melting process for signs of decomposition (e.g., color change, gas evolution). A melting point with decomposition is often reported for similar compounds.[6]

Part 2: Experimental Protocols & Methodologies

To proactively address stability concerns, a forced degradation study is an essential tool in drug development and chemical research.[7][8] It helps to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Workflow

The following diagram outlines a typical forced degradation workflow.

Caption: Workflow for a forced degradation study.

Protocol: Preliminary Forced Degradation Study

Objective: To identify the potential degradation pathways of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol under various stress conditions.

Materials:

  • 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (or other suitable mobile phase modifier)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/DAD detector

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., ACN or DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to direct UV and visible light for 24 hours.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a suitable reversed-phase HPLC method. A C18 column is a good starting point.

    • Use a gradient elution to separate the parent compound from any degradation products.

    • Monitor the elution profile with a UV/DAD detector to obtain spectral information for all peaks.

  • Peak Identification:

    • Analyze the stressed samples using LC-MS to determine the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear.

    • Use this mass information to propose structures for the degradation products.

Interpreting the Results:

  • Significant degradation under oxidative conditions would point to the thiol group as the primary site of instability.

  • Degradation in acidic or basic conditions might suggest hydrolysis of the amino group or cleavage of the thiadiazole ring.

  • Degradation under photolytic conditions indicates light sensitivity, reinforcing the need for storage in amber vials or in the dark.

Part 3: Understanding the Chemical Basis of Instability

A deeper understanding of the underlying chemical principles can aid in proactively mitigating stability issues.

Thione-Thiol Tautomerism

The 1,3,4-thiadiazole-2-thiol moiety can exist in two tautomeric forms: the thiol form and the thione form.

Caption: Thiol-Thione Tautomerism.

The equilibrium between these two forms can be influenced by the surrounding environment. In many cases, the thione form is predominant in the solid state and in polar solvents.[2] This tautomerism is important because the two forms have different chemical properties and may exhibit different biological activities.

Oxidative Degradation Pathway

The thiol group is readily oxidized, most commonly forming a disulfide dimer.

Caption: General oxidative pathway for thiols.

This dimerization can lead to a loss of the desired compound and the appearance of a new, higher molecular weight species in analytical separations. Further oxidation to sulfonic acids is also possible under harsh conditions.

References

  • Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • SIELC Technologies. (2018). 5-Amino-1,3,4-thiadiazole-2-thiol. [Link]

  • Al-Jibouri, M. N. A. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Kerbala for Applied Sciences.
  • Singh, S., & Singh, D. (2014). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • Al-Mansori, S. A.-S. A.-K. (2014). Synthesis of Some New Schiff Bases and Reaction with Urea & Thiourea Derivatives from 2- Amino -1,3,4-thiadiazole-5-thiol. Journal of Al-Nahrain University.
  • Hassan, A. A. (2018). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology.
  • HPC Standards. (n.d.). 5-Amino-1,3,4-thiadiazole-2-thiol. [Link]

  • Gomha, S. M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. [Link]

  • Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • Cristea, G., et al. (2012). Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes. Journal of Thermal Analysis and Calorimetry.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Angene. (n.d.). 5-CYCLOHEXYLAMINO-[9][10][11]THIADIAZOLE-2-THIOL. [Link]

  • Kopacz, M., et al. (2019). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. ScienceRise: Pharmaceutical Science.
  • Synthonix. (n.d.). Expert Insights: Using 5-Amino-1,3,4-thiadiazole-2-thiol in Synthesis. [Link]

  • Bhat, M. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of the Iranian Chemical Society.
  • Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules.
  • Kurbatov, E., et al. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (n.d.). Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. [Link]

  • Hashem, A. B., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4- Thiadiazole. Iraqi Journal of Industrial Research.
  • Demirbas, N., et al. (2002). 5-Furan-2yl[9][10][11]oxadiazole-2-thiol, 5-Furan-2yl-4H[9][11][12] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules. [Link]

  • Hunan Solar Chemical Co., Ltd. (n.d.). 5-Amino-1,3,4-Thiadiazole-2-Thiol. [Link]

  • Al-Warhi, T., et al. (2023). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. Scientific Reports.

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Technical Support Center: Scaling Up the Synthesis of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and process development professionals to address the common challenges and questions that arise during the synthesis and scale-up of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol. We provide in-depth troubleshooting advice, detailed protocols, and critical safety information to ensure a successful, safe, and efficient synthesis.

Section 1: Synthesis Overview and Mechanism

The synthesis of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol is typically achieved through the cyclization of a substituted thiosemicarbazide with carbon disulfide in a basic medium. The reaction proceeds via the formation of a dithiocarbazate salt intermediate, which then undergoes intramolecular cyclization upon heating, followed by acidification to yield the final product.[1][2]

The overall reaction is as follows:

Cyclohexyl Isothiocyanate + Hydrazine Hydrate → N-Cyclohexylthiosemicarbazide

N-Cyclohexylthiosemicarbazide + Carbon Disulfide (in base) → 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol

This two-step, one-pot approach is common for preparing 5-substituted-amino-1,3,4-thiadiazole-2-thiols.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization Reaction Cyclohexyl Isothiocyanate Cyclohexyl Isothiocyanate N_Cyclohexylthiosemicarbazide N-Cyclohexylthiosemicarbazide Cyclohexyl Isothiocyanate->N_Cyclohexylthiosemicarbazide Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->N_Cyclohexylthiosemicarbazide CS2 Carbon Disulfide (CS₂) Intermediate Potassium Dithiocarbazate Intermediate N_Cyclohexylthiosemicarbazide->Intermediate + CS₂ / Base CS2->Intermediate Base Base (e.g., KOH) Base->Intermediate Heat Heat (Reflux) Intermediate->Heat Product 5-Cyclohexylamino-1,3,4- thiadiazole-2-thiol Heat->Product Acid Acidification (e.g., HCl) Acid->Product

Caption: General synthesis pathway for 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up process in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: Impurities in the N-cyclohexylthiosemicarbazide precursor or the carbon disulfide can lead to significant side reactions.[3] Ensure your precursor is pure by checking its melting point or running an NMR. Use a high-purity grade of carbon disulfide.

  • Incomplete Reaction: The cyclization step requires sufficient time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, consider extending the reflux time. On a larger scale, inefficient heating or stirring can create cold spots in the reactor, preventing the reaction from going to completion. Ensure vigorous stirring and uniform heating.

  • Incorrect Stoichiometry: Precisely measure all reagents. An excess or deficit of the base or carbon disulfide can impact the formation of the intermediate and the final product. A slight excess (1.1-1.2 equivalents) of carbon disulfide is often used to drive the reaction forward.[2]

  • Workup Losses: The product precipitates upon acidification. If acidification is too rapid, it can lead to the formation of very fine particles that are difficult to filter. Add the acid slowly to a cooled solution to promote the growth of larger crystals. Ensure the pH is sufficiently acidic to fully precipitate the product. Wash the filtered product with cold water to remove inorganic salts, but avoid excessive washing with organic solvents in which the product may have some solubility.

Q2: The final product is off-color (e.g., yellow or brown) instead of a pale solid. What causes this and how can I purify it?

A2: Discoloration typically indicates the presence of impurities, which can arise from several sources:

  • Thermal Decomposition: Prolonged exposure to high temperatures during reflux can cause some degradation of the thiadiazole ring or side-chain, leading to colored byproducts. Avoid unnecessarily long reaction times.

  • Oxidation: The thiol group is susceptible to oxidation, which can form disulfides and other colored species. While challenging to prevent entirely, working under an inert atmosphere (like nitrogen) during scale-up can mitigate this.

  • Residual Reagents or Byproducts: Impurities from the starting materials or side reactions during the synthesis can co-precipitate with the product.

Purification Strategy: The most effective method for purification is recrystallization . Ethanol is a commonly reported and effective solvent for this class of compounds.[2][4]

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If colored impurities are persistent, you can treat the hot solution with a small amount of activated charcoal and then hot-filter it to remove the charcoal and adsorbed impurities.

  • Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Collect the purified crystals by filtration and dry them under vacuum.

Q3: During scale-up, I'm having trouble with temperature control, especially during the addition of reagents. What are the risks and solutions?

A3: This is a critical scale-up challenge. The initial reaction to form the dithiocarbazate salt can be exothermic.

  • Risks of Poor Temperature Control:

    • Runaway Reaction: Uncontrolled exotherms can cause the solvent (often ethanol) to boil violently, leading to a dangerous pressure buildup.

    • Side Product Formation: Higher temperatures can promote alternative reaction pathways, reducing yield and purity.

    • Safety Hazard with CS₂: Carbon disulfide has a very low autoignition temperature (~90°C) and a low flash point (-30°C).[5][6] An uncontrolled exotherm could potentially reach temperatures that ignite the CS₂ vapors.

  • Solutions for Scale-Up:

    • Controlled Addition: Add the carbon disulfide to the basic solution of the thiosemicarbazide substrate slowly, via an addition funnel or a syringe pump.

    • Efficient Cooling: Use a reactor vessel with a cooling jacket and a powerful overhead stirrer. Ensure good circulation of the coolant. For very large scales, you may need a dedicated chilling unit.

    • Reverse Addition: Consider adding the basic thiosemicarbazide solution to the carbon disulfide. This can sometimes help manage the initial exotherm.

    • Monitor Internal Temperature: Always use a temperature probe placed directly in the reaction mixture to monitor the internal temperature, not just the jacket temperature.

Q4: What are the essential safety precautions for handling large quantities of Carbon Disulfide (CS₂)?

A4: Carbon disulfide is extremely hazardous, and its risks are magnified at scale. Strict adherence to safety protocols is non-negotiable.

  • Extreme Flammability: CS₂ is highly flammable and its vapors can be ignited by hot surfaces like steam pipes, hot plates, or even static discharge.[5][7]

    • Action: All equipment (reactor, stirrer, probes, transfer lines) must be properly grounded and bonded to prevent static electricity buildup.[8][9] Use only explosion-proof electrical equipment and non-sparking tools in the vicinity.[9]

  • Toxicity: CS₂ is highly toxic via inhalation and skin contact and can cause severe damage to the central nervous system, liver, and kidneys.[7][9]

    • Action: Always handle CS₂ in a well-ventilated chemical fume hood or a walk-in hood for larger scales. Wear appropriate personal protective equipment (PPE), including butyl rubber gloves (nitrile is not sufficient), chemical splash goggles, a face shield, and a flame-resistant lab coat.[7]

  • Spill & Fire Response:

    • Action: Have appropriate fire extinguishing media readily available (CO₂, dry chemical). Do not use water on a CS₂ fire as it is ineffective and can spread the flammable liquid.[6] Ensure spill kits with non-combustible absorbent materials (like sand or vermiculite) are accessible.[5] All personnel must be trained on emergency procedures.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the specific role of the base (KOH/NaOH) in the reaction? A: The base plays two critical roles. First, it deprotonates the thiosemicarbazide, making it a more potent nucleophile to attack the electrophilic carbon of carbon disulfide. Second, it facilitates the formation of the dithiocarbazate salt intermediate, which is necessary for the subsequent cyclization step.[1]

Q: Can I use a different solvent instead of ethanol? A: Ethanol is widely used because it effectively dissolves the reactants and the base, and the final product has low solubility in it upon acidification, facilitating precipitation. Other polar protic solvents like methanol could work. For related thiadiazole syntheses, polar aprotic solvents like DMF or DMSO have been used, but this would require a different workup procedure, likely an aqueous quench followed by extraction.[10] For scale-up, ethanol is often preferred due to its lower cost, lower boiling point (easier to remove), and relatively lower toxicity compared to DMF or DMSO.

Q: What analytical techniques are recommended to confirm the structure and purity of the final product? A: A combination of techniques is recommended:

  • FT-IR Spectroscopy: Look for characteristic peaks for N-H stretching (amine), C=N stretching (thiadiazole ring), and C=S stretching (thione tautomer).

  • ¹H-NMR Spectroscopy: Confirm the presence of the cyclohexyl protons and the amine proton. The exact chemical shifts will depend on the solvent used (e.g., DMSO-d₆).

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

  • Melting Point: A sharp melting point is a good indicator of purity. Compare the observed value with literature data if available.

Q: What are the key equipment considerations when moving from a lab bench to a pilot-scale reactor? A:

  • Reactor: Move from a round-bottom flask to a jacketed glass or stainless steel reactor for better temperature control.

  • Stirring: Upgrade from a magnetic stir bar to an overhead mechanical stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure efficient mixing in the larger volume.

  • Reagent Addition: Use calibrated pumps or pressure-equalizing addition funnels for controlled addition of liquid reagents.

  • Condenser: Ensure the condenser is adequately sized for the larger volume of solvent to prevent vapor loss during reflux.

  • Filtration: A simple Büchner funnel may be insufficient. Consider using a larger Nutsche filter or a filter press for isolating the product at scale.

Section 4: Experimental Protocols & Data

Protocol A: Lab-Scale Synthesis of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol

This protocol is a representative procedure based on common methods for synthesizing similar compounds.[2]

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel, dissolve N-cyclohexylthiosemicarbazide (0.05 mol, 7.96 g) and potassium hydroxide (0.05 mol, 2.81 g) in absolute ethanol (100 mL).

  • Reagent Addition: Stir the mixture until all solids dissolve. Slowly add carbon disulfide (0.06 mol, 3.6 mL) dropwise from the addition funnel over 20-30 minutes. The mixture may warm up slightly.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for 8-10 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane) until the starting material spot disappears.

  • Workup: Cool the reaction mixture in an ice bath. Slowly and carefully acidify the mixture with 10% hydrochloric acid (HCl) until the pH is ~2-3. A pale-yellow or off-white precipitate will form.

  • Isolation: Stir the slurry in the ice bath for another 30 minutes. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol. Dry the solid in a vacuum oven at 50-60°C. If necessary, recrystallize from ethanol.

Data Summary Table for Synthesis
ParameterLab-Scale (0.05 mol)Pilot-Scale (1.0 mol) - ExampleKey Considerations for Scale-Up
N-Cyclohexylthiosemicarbazide 7.96 g159.2 gEnsure high purity.
Potassium Hydroxide (KOH) 2.81 g56.1 gHandle with care; corrosive.
Carbon Disulfide (CS₂) 3.6 mL (4.57 g)72 mL (91.4 g)EXTREME HAZARD. Add slowly with cooling.[7][8]
Ethanol (Solvent) 100 mL2.0 LEnsure adequate stirring and reflux capacity.
Reaction Time 8-10 hours8-12 hoursMay need slight extension due to heat/mass transfer.
Acidification (10% HCl) ~50-60 mL~1.0-1.2 LEXOTHERMIC. Perform slowly in a cooled reactor.
Expected Yield (Crude) 75-85%70-80%Yields may slightly decrease on scale-up.

Section 5: Troubleshooting Workflow

When encountering issues, a logical diagnostic process is crucial. The following flowchart provides a systematic approach to problem-solving.

Troubleshooting_Workflow cluster_analysis Analysis Phase cluster_solution Solution Phase start Problem Identified: Low Yield / Impure Product check_materials Step 1: Analyze Starting Materials Purity of Thiosemicarbazide? Purity of CS₂? Correct Stoichiometry? start->check_materials check_reaction Step 2: Review Reaction Conditions TLC shows unreacted starting material? Temperature maintained during reflux? Stirring was efficient? start->check_reaction check_workup Step 3: Examine Workup & Isolation Was acidification slow and cooled? Final pH confirmed? Excessive washing or wrong solvent? start->check_workup sol_materials Solution: - Recrystallize/purify starting materials. - Re-verify all calculations and measurements. check_materials->sol_materials sol_reaction Solution: - Extend reflux time. - Improve heating/stirring efficiency. - Check temperature probe calibration. check_reaction->sol_reaction sol_workup Solution: - Optimize precipitation rate. - Use minimal cold solvent for washing. - Consider recrystallization of final product. check_workup->sol_workup

Caption: A systematic workflow for troubleshooting common synthesis issues.

References

  • Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. (2016). ACS Combinatorial Science. [Link]

  • Synthesis of thiosemicarbazide SA and 1,3,4-thiadiazole ST derivatives. (n.d.). ResearchGate. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). National Institutes of Health (PMC). [Link]

  • Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (2021). Letters in Applied NanoBioScience. [Link]

  • Carbon Disulfide Safety Data Sheet. (2022). Airgas. [Link]

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • ICSC 0022 - CARBON DISULFIDE. (n.d.). International Chemical Safety Cards. [Link]

  • Carbon Disulfide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (n.d.). Research Square. [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis of Some New Schiff Bases and Reaction with Urea & Thiourea Derivatives from 2-Amino -1,3,4-thiadiazole-5-thiol. (2012). Journal of Al-Nahrain University. [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2019). ResearchGate. [Link]

  • Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. (2022). ResearchGate. [Link]

  • Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. (2024). PubMed. [Link]

  • A Challenging Synthesis of New 1,3,4‐Thiadiazole Derivatives Starting from 2‐Acylamino‐3,3‐dichloroacrylonitriles. (2005). Sci-Hub. [Link]

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. (n.d.). Journal of Global Pharma Technology. [Link]

  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (2019). ResearchGate. [Link]

  • Reaction products of 1, 3, 4-thiadiazole-2, 5-dithol and nu-substituted thiocarbamylhalides and their preparation. (1954).
  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (2022). Chemical Methodologies. [Link]

  • synthesis and antimicrobial activity of some (2-amino-5-thiol-1, 3, 4-thiadiazole derivatives. (2007). Baghdad Science Journal. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. (2007). Baghdad Science Journal. [Link]

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Validation & Comparative

A Comparative Guide to the Antimicrobial Potential of 5-Cyclohexylamino-thiadiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless battle against microbial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is paramount. Among these, the 1,3,4-thiadiazole nucleus has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial activity of 5-amino-1,3,4-thiadiazole-2-thiol derivatives, with a specific focus on the potential of 5-cyclohexylamino-substituted analogues. While direct and extensive experimental data on 5-cyclohexylamino-thiadiazole-2-thiol derivatives remains a notable research gap, this guide synthesizes available data on closely related compounds to provide valuable insights and a rationale for their further investigation.

The Promise of Thiadiazoles in Antimicrobial Drug Discovery

The 1,3,4-thiadiazole ring is a versatile pharmacophore found in a number of clinically used drugs, including the antibacterial agents cefazolin and sulfamethizole.[1] Its unique electronic and structural features allow for diverse interactions with biological targets, making it a fertile ground for the design of new therapeutic agents. The core structure's ability to act as a hydrogen bond acceptor and its planar nature contribute to its effective binding with various enzymes and receptors within microbial cells.

Synthesis of the 5-Amino-1,3,4-thiadiazole-2-thiol Scaffold

The foundational molecule for the derivatives discussed herein is 5-amino-1,3,4-thiadiazole-2-thiol. A common and efficient method for its synthesis involves the cyclization of thiosemicarbazide with carbon disulfide in a basic medium.[2] This straightforward synthesis provides a versatile starting material for the introduction of various substituents at the amino group, allowing for the exploration of structure-activity relationships.

Caption: General synthetic scheme for 5-amino-1,3,4-thiadiazole-2-thiol.

Comparative Antimicrobial Activity of 5-Amino-1,3,4-thiadiazole-2-thiol Derivatives

While data on the 5-cyclohexylamino derivative is scarce, a study on Schiff bases derived from 5-amino-1,3,4-thiadiazole-2-thiol provides valuable comparative data against a panel of bacterial and fungal pathogens.[1] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of these derivatives, offering a glimpse into the structure-activity relationships of this class of compounds. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound IDSubstituent on the Amino Group (as a Schiff Base)Staphylococcus aureus (MIC in µg/mL)Proteus vulgaris (MIC in µg/mL)Aspergillus niger (MIC in µg/mL)Candida tropicalis (MIC in µg/mL)
2l 4-Nitrobenzylidene81688
2m 4-Fluorobenzylidene81688
2i 4-(Dimethylamino)benzylidene1681616
2d Benzylidene16321616
2c Propan-2-ylidene32>643232
Ciprofloxacin (Standard Antibiotic)44NANA
Fluconazole (Standard Antifungal)NANA1616
Data extracted from a study by Ashok Babu et al.[1]
NA: Not Applicable

Structure-Activity Relationship (SAR) and the Potential of the Cyclohexylamino Moiety

The data presented above suggests several key SAR trends for these thiadiazole derivatives:

  • Aromatic vs. Aliphatic Substituents: Aromatic substituents on the amino group, particularly those with electron-withdrawing groups (e.g., nitro and fluoro), tend to exhibit lower MIC values, indicating greater antimicrobial potency.[1] The simple aliphatic substituent (propan-2-ylidene) resulted in significantly higher MICs.

  • Electronic Effects: The presence of electron-withdrawing groups on the aromatic ring (compounds 2l and 2m ) enhanced the activity against Staphylococcus aureus, Aspergillus niger, and Candida tropicalis.[1] Conversely, an electron-donating group (dimethylamino in compound 2i ) showed improved activity against Proteus vulgaris.[1]

Based on these observations, the introduction of a cyclohexylamino group at the 5-position of the thiadiazole ring presents an intriguing avenue for investigation. The cyclohexyl group is a bulky, non-aromatic, and lipophilic moiety. Its lipophilicity could enhance the compound's ability to penetrate microbial cell membranes. While the electronic effects differ from the potent aromatic derivatives, the steric bulk of the cyclohexyl group could lead to novel interactions with microbial target enzymes that are not observed with smaller aliphatic or planar aromatic substituents. It is hypothesized that the cyclohexylamino derivative may exhibit a unique spectrum of activity, potentially with enhanced efficacy against certain pathogens due to improved membrane permeability. However, without direct experimental evidence, this remains a compelling hypothesis requiring validation.

Experimental Protocols for Antimicrobial Susceptibility Testing

The evaluation of antimicrobial activity is typically performed following standardized protocols to ensure reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[3][4]

Broth Microdilution Method for MIC Determination

A standard method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution assay.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a specific cell density (typically ~5 x 10^5 CFU/mL).

  • Serial Dilution of Test Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Caption: General workflow for antimicrobial susceptibility testing by broth microdilution.

Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold continues to be a promising starting point for the development of novel antimicrobial agents. The available data on 5-amino-1,3,4-thiadiazole-2-thiol derivatives indicates that substitutions on the amino group significantly influence their antimicrobial activity. While aromatic substituents with electron-withdrawing groups have shown considerable potency, a significant research gap exists for derivatives bearing non-aromatic, lipophilic groups such as cyclohexylamino.

The synthesis and comprehensive antimicrobial evaluation of 5-cyclohexylamino-thiadiazole-2-thiol and its derivatives are warranted. Such studies should include a broad panel of clinically relevant bacteria and fungi, including drug-resistant strains. A thorough investigation of these compounds would not only fill a void in the current literature but also potentially unveil a new subclass of thiadiazole derivatives with a unique and valuable antimicrobial profile.

References

  • Ashok Babu, K., et al. (2019). ANTIMICROBIAL AND ANTITUBERCULAR EVALUATION OF SOME NEW 5-AMINO-1,3,4-THIADIAZOLE-2-THIOL DERIVED SCHIFF BASES. Indo American Journal of Pharmaceutical Sciences, 6(1), 1-10.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2026). EUCAST Home. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Saleh, M. M., et al. (2011). synthesis and antimicrobial activity of some (2-amino-5-thiol-1, 3, 4-thiadiazole derivatives. Baghdad Science Journal, 8(3), 772-778.

  • Hashem, A. B., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research, 11(2), 87-96.

  • Georgeta, S., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. [Link]

  • Mousa, M. N., et al. (2017). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTIBACTERIAL ACTIVITY OF 1,3,4- THIADIAZOLE DERIVATIVES CONTAINING SCHIFF BASES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(1), 71-76.

  • Alsaad, H. N., et al. (2021). Synthesis, Characterization, And Evaluation Of The Antibacterial Activity Of Novel 5-aryl-2-amino 1,3,4 Thiadiazole Derivatives. Egyptian Journal of Chemistry, 65(3), 111-116.

  • Nayak, A. S., & Madhav, N. V. (2012). RAPID SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-AMINO-5-ALKYL/ARYL-1,3,4-THIADIAZOLES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 63-66.

  • Ahlam, J. Q., & Husam, A. A. (2016). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5- Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences ( P-ISSN 1683-3597 E-ISSN 2521-3512), 25(1), 1-8.

  • Al-Obaidi, A. M. J., et al. (2018). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 10(12), 438-446.

  • Al-Amiery, A. A., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Hunan University Natural Sciences, 49(1), 1-10.

Sources

Comparative Efficacy of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure and broad pharmacological versatility.[1] This five-membered heterocyclic ring is a bioisostere for moieties like pyrimidines and oxadiazoles and is a key component in numerous clinically approved drugs.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] This guide focuses specifically on derivatives of the 5-amino-1,3,4-thiadiazole-2-thiol core, with a particular emphasis on the 5-cyclohexylamino substitution, to provide a comparative analysis of their efficacy, supported by experimental data and protocols. Our objective is to equip researchers and drug development professionals with the critical information needed to advance their research in this promising area.

The structural versatility of the 1,3,4-thiadiazole nucleus allows for extensive modification at the C2 and C5 positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4][5] The presence of the thiol group at the C2 position and an amino group at the C5 position offers reactive handles for the synthesis of diverse libraries of compounds, including Schiff bases and other substituted derivatives, which have shown significant potential as therapeutic agents.[6][7]

General Synthesis Pathway Overview

The synthesis of 5-substituted-amino-1,3,4-thiadiazole-2-thiol derivatives typically begins with the cyclization of a thiosemicarbazide precursor. The general workflow involves reacting a primary amine (e.g., cyclohexylamine) with a thiosemicarbazide, followed by cyclization with carbon disulfide in a basic medium. This straightforward and efficient process allows for the generation of a diverse range of derivatives for screening.

G cluster_synthesis General Synthesis Workflow A Starting Materials (e.g., Cyclohexylamine, Thiosemicarbazide) B Reaction with Carbon Disulfide (CS2) in basic conditions (e.g., KOH) A->B Step 1 C Intramolecular Cyclization B->C Step 2 D Formation of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol Core C->D Step 3 E Further Derivatization (e.g., Schiff Base Formation, Alkylation) D->E Optional Step 4 F Final Derivative Library E->F

Caption: Generalized workflow for the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol derivatives.

Comparative Efficacy Analysis

The therapeutic potential of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol derivatives has been explored across several key areas, most notably as antimicrobial and anticancer agents. The following sections provide a comparative analysis of their efficacy based on available in vitro data.

Antimicrobial Efficacy

Derivatives of the 5-amino-1,3,4-thiadiazole-2-thiol scaffold have demonstrated significant activity against a range of bacterial and fungal pathogens.[6][8] The introduction of various substituents, often as Schiff bases, modulates this activity. The mechanism of action is often attributed to the disruption of essential biochemical pathways in microbes.[8]

Below is a summary of the Minimum Inhibitory Concentration (MIC) values for representative derivatives against common pathogens.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 5-Amino-1,3,4-thiadiazole-2-thiol Derivatives

Compound IDR-Group (Schiff Base)Staphylococcus aureusProteus vulgarisAspergillus nigerCandida tropicalisReference
2i 4-(Dimethylamino)benzylidene>1008 >100>100[6]
2l 4-Nitrobenzylidene8 168 8 [6]
2m 4-Fluorobenzylidene8 168 8 [6]
Ciprofloxacin (Standard Antibiotic)88N/AN/A[6]
Fluconazole (Standard Antifungal)N/AN/A1616[6]

N/A: Not Applicable

Expert Analysis of Structure-Activity Relationship (SAR): The data presented in Table 1 reveals critical structure-activity relationships. The presence of electron-withdrawing groups, such as the nitro (NO₂) group in compound 2l and the fluorine (F) atom in compound 2m , appears to confer broad-spectrum activity against both bacteria and fungi, with MIC values comparable or superior to the standard controls.[6] Conversely, the electron-donating dimethylamino group in compound 2i results in potent but narrow-spectrum activity, specifically against Proteus vulgaris.[6] This suggests that the electronic properties of the substituent play a crucial role in determining the antimicrobial profile of these derivatives.

Anticancer Efficacy

The 1,3,4-thiadiazole core is a well-established pharmacophore in oncology research, with derivatives exhibiting cytotoxic effects against numerous cancer cell lines.[3][4][5][9] The proposed mechanisms of action are diverse, including the inhibition of key enzymes like protein kinases, disruption of DNA synthesis, and induction of apoptosis.[3][10][11]

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several 2,5-disubstituted 1,3,4-thiadiazole derivatives against human breast cancer cell lines.

Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of 1,3,4-Thiadiazole Derivatives

Compound IDC2-SubstituentC5-SubstituentCancer Cell LineIC₅₀ (µM)Reference
1a 2-Trifluoromethylphenylamino3-MethoxyphenylMCF-749.6[5][9]
1b 2-Trifluoromethylphenylamino3-MethoxyphenylMDA-MB-23153.4[5][9]
20b (Thiophen-2-yl)-substituted(Aryl)-substitutedHepG-24.37[12]
20b (Thiophen-2-yl)-substituted(Aryl)-substitutedA-5498.03[12]
Cisplatin (Standard Drug)-HepG-2 / A-549-[12]

Expert Analysis of Mechanism of Action: The anticancer activity of these compounds is often linked to the induction of apoptosis.[3][10] For instance, certain thiadiazole derivatives have been shown to inhibit the Akt signaling pathway, a crucial regulator of cell survival and proliferation.[10] Inhibition of Akt leads to downstream effects, including cell cycle arrest and activation of caspase cascades, ultimately resulting in programmed cell death.[10] The trifluoromethylphenylamino moiety in compounds 1a and 1b is a common feature in potent anticancer agents, likely contributing to their cytotoxic effects.[5] Furthermore, in silico studies suggest that these molecules may act on multiple targets, including caspases 3 and 8 and pro-apoptotic BAX proteins.[5]

G Thiadiazole Thiadiazole Derivative Akt Akt (Protein Kinase B) Thiadiazole->Akt Inhibits Apoptosis Apoptosis (Programmed Cell Death) Thiadiazole->Apoptosis Induces via Caspase Activation CellCycle Cell Cycle Progression Akt->CellCycle Promotes Akt->Apoptosis Inhibits Proliferation Cancer Cell Proliferation Akt->Proliferation Promotes CellCycle->Proliferation Caspase Caspase Activation Apoptosis->Caspase Apoptosis->Proliferation Suppresses

Caption: Proposed mechanism of action for anticancer thiadiazole derivatives via Akt pathway inhibition.

Key Experimental Protocols

To ensure reproducibility and reliability of efficacy data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for core in vitro assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for assessing antimicrobial activity.

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

  • Test compounds (e.g., 5-Cyclohexylamino-thiadiazole-2-thiol derivatives)

  • Bacterial/fungal strains (e.g., S. aureus, A. niger)

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Sterile saline or PBS

  • Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the growth medium directly in the 96-well plate to achieve a range of final concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final cell concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: Wells containing the growth medium and inoculum only (to confirm microbial growth).

    • Negative Control: Wells containing uninoculated growth medium (to check for sterility).

    • Reference Control: Wells containing the standard antimicrobial agent at known concentrations.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

This protocol details the use of the MTT assay to measure the cytotoxic effects of compounds on cancer cell lines.

Objective: To quantify the reduction in cell viability as a measure of a compound's cytotoxic or anti-proliferative activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well.

  • Controls:

    • Vehicle Control: Cells treated with the medium containing the same concentration of solvent (e.g., DMSO) used for the test compounds.

    • Untreated Control: Cells treated with fresh medium only.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Outlook

The 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol scaffold and its derivatives represent a highly promising class of compounds with significant potential in the development of new antimicrobial and anticancer agents. The synthetic accessibility of this core allows for the creation of large, diverse chemical libraries amenable to high-throughput screening.

Future research should focus on:

  • Expanding the SAR: Synthesizing and testing a broader range of derivatives to further elucidate the structural requirements for optimal activity and selectivity.

  • In Vivo Efficacy: Advancing the most potent and selective compounds from in vitro assays into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism Deconvolution: Employing advanced techniques such as proteomics and transcriptomics to precisely identify the molecular targets and pathways modulated by these compounds.

By leveraging the insights and protocols presented in this guide, researchers can accelerate the discovery and development of novel therapeutics based on this versatile and powerful chemical scaffold.

References
  • BenchChem. (n.d.). Application Notes and Protocols: 1,3,4-Thiadiazole Derivatives in Anticancer and Antimicrobial Research.
  • BenchChem. (n.d.). The Versatility of Thiadiazole Derivatives in Medicinal Chemistry: Applications and Protocols.
  • Liu, X. H., et al. (2009). Synthesis, Bioactivity and SAR Study of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas as Ketol-Acid Reductoisomerase Inhibitors. J Enzyme Inhib Med Chem., 24(2), 545-52.
  • Rabie, A. M. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. European Researcher, 10(7), 21-43.
  • Unknown Authors. (n.d.). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH.
  • Unknown Authors. (n.d.). ANTIMICROBIAL AND ANTITUBERCULAR EVALUATION OF SOME NEW 5-AMINO-1,3,4-THIADIAZOLE-2-THIOL DERIVED SCHIFF BASES. Unknown Source.
  • Unknown Authors. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.
  • Unknown Authors. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PMC.
  • Unknown Authors. (n.d.). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. ResearchGate.
  • Unknown Authors. (n.d.). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Unknown Source.
  • Gomha, S. M., et al. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central.
  • Unknown Authors. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls.
  • Unknown Authors. (n.d.). Novel Thiadiazol Derivatives; Design, Synthesis, Biological Activity, Molecular Docking and Molecular Dynamics.
  • Unknown Authors. (2022).
  • Unknown Authors. (2021).
  • Hashem, A. B., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research, 11(2).
  • Unknown Authors. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES). Unknown Source.
  • Unknown Authors. (n.d.). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. PubMed Central.
  • Saleh, M. M., et al. (n.d.).
  • Unknown Authors. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI.
  • Unknown Authors. (n.d.).
  • Unknown Authors. (n.d.). Synthesis and antimicrobial activity of some 5-amino-2-mercapto-1,3,4-thiadiazole derivatives thioeters and schiff bases.

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Comparative Analysis of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1] This guide delves into the structure-activity relationship (SAR) of 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol analogs, a class of compounds with significant therapeutic potential. We will explore how structural modifications to this core influence biological activity, with a focus on anticancer and antimicrobial applications. This analysis is supported by a compilation of experimental data from various studies on related analogs, providing a comparative framework for researchers in drug discovery and development.

The Versatile 1,3,4-Thiadiazole Core: A Hub of Biological Activity

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and is present in numerous clinically used drugs.[2] Its derivatives have demonstrated a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[3][4] The presence of the sulfur and nitrogen atoms in the ring allows for diverse interactions with biological targets.[5] The 5-amino-1,3,4-thiadiazole-2-thiol backbone, in particular, offers two key points for chemical modification: the amino group at the 5-position and the thiol group at the 2-position, making it a versatile template for creating extensive libraries of bioactive molecules.[5]

Structure-Activity Relationship of 5-Amino-1,3,4-thiadiazole-2-thiol Analogs

The biological activity of 5-amino-1,3,4-thiadiazole-2-thiol derivatives is profoundly influenced by the nature of the substituent at the 5-amino position. This section provides a comparative analysis of how different substituents, including the cyclohexyl group, modulate the anticancer and antimicrobial properties of these compounds.

Anticancer Activity

The introduction of various substituents at the 5-amino position has a marked effect on the cytotoxic properties of 1,3,4-thiadiazole-2-thiol analogs. Generally, the presence of an aromatic ring at the 5-position enhances anticancer activity.[6]

A comparative analysis of different substituent types reveals the following trends:

  • Aryl Substituents: The presence of an aryl group, particularly one with electron-withdrawing substituents, often correlates with increased anticancer activity.[7] For instance, derivatives with 3,4,5-trimethoxyphenyl or 2-trifluoromethyphenylamino groups have shown potent cytotoxicity against breast cancer cell lines like MCF-7.[8]

  • Alkyl Substituents: The length and branching of alkyl chains at the 5-position also play a role. Shorter alkyl chains, such as methyl, tend to favor better antibacterial activity, which can sometimes be correlated with anticancer potential through mechanisms like targeting microbial-like processes in cancer cells.[9]

  • Cyclohexyl Substituent: While direct, extensive studies on a series of 5-cyclohexylamino analogs are limited in the available literature, we can infer its potential contribution to bioactivity. The cyclohexyl group is a bulky, lipophilic moiety. Increased lipophilicity can enhance cell membrane permeability, potentially leading to better intracellular accumulation of the drug. However, the steric bulk of the cyclohexyl group might also hinder binding to certain biological targets. The optimal balance between lipophilicity and steric factors is crucial for maximizing anticancer efficacy. It is plausible that the cyclohexyl group could confer a degree of selectivity for certain cancer cell lines.

The following diagram illustrates the general structure of the 5-substituted amino-1,3,4-thiadiazole-2-thiol core and highlights the key positions for modification.

Caption: General structure and key modification point of 5-substituted amino-1,3,4-thiadiazole-2-thiol analogs.

Antimicrobial Activity

The antimicrobial spectrum and potency of 5-amino-1,3,4-thiadiazole-2-thiol derivatives are also heavily dependent on the nature of the substituent at the 5-position.

  • Aryl Substituents: Schiff bases derived from the 5-amino group and various aromatic aldehydes have shown significant antimicrobial activity.[10] The presence of electron-withdrawing groups on the aromatic ring, such as nitro or halogen groups, often enhances the antimicrobial effect.

  • Alkyl Substituents: As with anticancer activity, shorter alkyl chains at the 5-position generally lead to better antibacterial activity.[9]

  • Cyclohexyl Substituent: The lipophilic nature of the cyclohexyl group could be advantageous for antimicrobial activity by facilitating passage through the microbial cell wall and membrane. A comparative study of various N-substituted derivatives would be necessary to definitively establish the contribution of the cyclohexyl group relative to other cyclic and acyclic alkyl groups.

Comparative Performance Data

The following tables summarize the biological activities of various 5-substituted amino-1,3,4-thiadiazole-2-thiol analogs from the literature, providing a basis for comparison.

Table 1: Anticancer Activity of 5-Substituted Amino-1,3,4-thiadiazole-2-thiol Analogs

Compound ID5-Substituent (R)Cancer Cell LineIC50 (µM)Reference
1a 2-TrifluoromethylphenylaminoMCF-7 (Breast)49.6[3][8]
1b 2-TrifluoromethylphenylaminoMDA-MB-231 (Breast)53.4[3][8]
2 3,4,5-TrimethoxyphenylMCF-7 (Breast)6.6[8]
3 4-ChlorophenylHepG2 (Liver)Varies[11]
4 4-NitrophenylMDA-MB-231 (Breast)Significant Activity[7]

Table 2: Antimicrobial Activity of 5-Substituted Amino-1,3,4-thiadiazole-2-thiol Analogs

Compound ID5-Substituent (R)MicroorganismMIC (µg/mL)Reference
5a MethylS. aureus12.5[9]
5b MethylE. coli25[9]
6a p-ChlorophenylB. subtilisGood Activity[12]
6b p-NitrophenylE. coliGood Activity[12]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols for the synthesis and biological evaluation of these compounds are essential.

Synthesis of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol (A Representative Protocol)

This protocol is a generalized procedure based on common synthetic methods for this class of compounds.[13][14]

Step 1: Synthesis of 4-Cyclohexylthiosemicarbazide

  • Dissolve cyclohexyl isothiocyanate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with stirring.

  • Continue stirring for 2-4 hours.

  • The precipitated product is filtered, washed with cold ethanol, and dried.

Step 2: Cyclization to 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol

  • To a solution of 4-cyclohexylthiosemicarbazide (1 equivalent) in ethanol, add potassium hydroxide (1 equivalent).

  • Add carbon disulfide (1.2 equivalents) dropwise and reflux the mixture for 8-10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and acidify with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the final product.

The following diagram outlines the synthetic workflow:

Synthesis_Workflow cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Thiadiazole Ring Formation Start1 Cyclohexyl isothiocyanate + Hydrazine hydrate Reaction1 Stir in Ethanol (2-4h, RT) Start1->Reaction1 Product1 4-Cyclohexylthiosemicarbazide Reaction1->Product1 Start2 4-Cyclohexylthiosemicarbazide + CS2 + KOH Product1->Start2 Intermediate Reaction2 Reflux in Ethanol (8-10h) Start2->Reaction2 Workup Acidification (HCl) Reaction2->Workup Product2 5-Cyclohexylamino-1,3,4- thiadiazole-2-thiol Workup->Product2

Caption: Synthetic workflow for 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Seed cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates and incubate for 24 hours.[6]

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control.

  • Incubate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with appropriate broth medium.[15]

  • Inoculate each well with a standardized microbial suspension (e.g., S. aureus, E. coli).

  • Include positive (standard antibiotic) and negative (no drug) controls.

  • Incubate the plates at 37°C for 24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion and Future Perspectives

The 5-amino-1,3,4-thiadiazole-2-thiol scaffold remains a highly promising template for the development of novel therapeutic agents. The substituent at the 5-amino position is a critical determinant of biological activity, with lipophilicity and steric factors playing a key role in modulating both anticancer and antimicrobial efficacy. While the precise contribution of a cyclohexylamino group requires further dedicated investigation through the synthesis and evaluation of a focused library of analogs, the existing literature on related compounds suggests that its lipophilic and bulky nature could be leveraged to enhance cell penetration and potentially confer target selectivity.

Future research should focus on a systematic exploration of various cycloalkylamino substituents to delineate a clear SAR for this subclass. Additionally, mechanistic studies to identify the specific cellular targets and pathways affected by these compounds will be crucial for their rational design and development as effective anticancer and antimicrobial drugs.

References

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. Retrieved January 18, 2026, from [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2020). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2021). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Systematic scheme for synthesizing 5-cylohexylamino-1,3,4-thiadiazole derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. (2012). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (2024). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2021). MDPI. Retrieved January 18, 2026, from [Link]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022). Research Square. Retrieved January 18, 2026, from [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2017). NIH. Retrieved January 18, 2026, from [Link]

  • Synthesis of Some New Schiff Bases and Reaction with Urea & Thiourea Derivatives from 2- Amino -1,3,4-thiadiazole-5-thiol. (2012). ResearchGate. Retrieved January 18, 2026, from [Link]

  • synthesis and antimicrobial activity of some (2-amino-5-thiol-1, 3, 4-thiadiazole derivatives. (2010). Baghdad Science Journal. Retrieved January 18, 2026, from [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (2012). Rasayan Journal of Chemistry. Retrieved January 18, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of 5-Amino-1,3,4-thiadiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide on the in vitro testing of 5-amino-1,3,4-thiadiazole-2-thiol derivatives, a class of heterocyclic compounds recognized for its vast therapeutic potential. As a privileged scaffold in medicinal chemistry, the 1,3,4-thiadiazole ring is a cornerstone in the development of novel agents targeting a spectrum of diseases.[1][2] This guide provides an in-depth comparison of their performance across key biological assays, supported by experimental data and protocols, to aid researchers in drug discovery and development. We will explore the causality behind experimental design, ensuring each protocol is presented as a self-validating system.

The core structure, 5-amino-1,3,4-thiadiazole-2-thiol, serves as a versatile template. The amino group at the C5 position and the thiol group at the C2 position are prime sites for chemical modification, leading to a vast library of derivatives. These modifications significantly influence the compound's pharmacokinetic properties and biological activity, which commonly include anticancer, antimicrobial, and enzyme inhibitory effects.[3][4]

I. Comparative Analysis of Anticancer Activity

A primary focus for thiadiazole derivatives has been their potential as anticancer agents.[5][6] The most common initial screening method to assess cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

The choice of cancer cell lines is a critical first step. A panel of cell lines representing different cancer types (e.g., breast, lung, liver, leukemia) is often used to identify broad-spectrum activity or selective potency. For instance, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma) are standard choices due to their well-characterized profiles.[7][8][9] Doxorubicin or Cisplatin are frequently used as positive controls, providing a benchmark against which the potency of the novel derivatives can be compared.[7][10]

The half-maximal inhibitory concentration (IC₅₀) is the standard metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of the cell population. Lower IC₅₀ values indicate higher potency.

Compound DerivativeTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source(s)
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK562 (Leukemia)7.4--[11]
Thiazole Hybrid 16b HepG2-1 (Liver)0.69 ± 0.41Doxorubicin0.72 ± 0.52[10][12]
Thiazole Hybrid 21 HepG2-1 (Liver)1.82 ± 0.94Doxorubicin0.72 ± 0.52[10][12]
5-(4-chlorophenyl)-thiadiazole with o-ethoxyphenyl piperazine (4e )MCF-7 (Breast)2.32--[5][9]
5-(4-chlorophenyl)-thiadiazole with benzyl piperidine (4i )HepG2 (Liver)3.25--[5][9]
Nicotinamide-thiadiazol Hybrid 7a MDA-MB-231 (Breast)4.64 ± 0.3Sorafenib-[13]
Nicotinamide-thiadiazol Hybrid 7a MCF-7 (Breast)7.09 ± 0.5Sorafenib-[13]

Note: The specific structures are detailed in the cited references. This table highlights that strategic modifications to the core scaffold can yield derivatives with potency comparable to standard chemotherapeutic agents.

II. Comparative Analysis of Antimicrobial Activity

Thiadiazole derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][14]

Initial screening typically involves the agar disc diffusion or cup plate method to determine the zone of inhibition (ZOI), providing a qualitative measure of antimicrobial efficacy.[14] Subsequently, the Minimum Inhibitory Concentration (MIC) is determined using microdilution assays to quantify the lowest concentration of the compound that prevents visible microbial growth.[15] Standard reference antibiotics like Ciprofloxacin (for bacteria) and Fluconazole or Ketoconazole (for fungi) are essential for validating the assay and comparing efficacy.[16]

Compound DerivativeMicrobial StrainTest MethodResult (MIC in µg/mL or ZOI in mm)Reference DrugResult (MIC)Source(s)
Derivative with 3-chloro-4-fluorophenyl (5d, 5i )S. aureusCup Plate (MIC)25Ofloxacin-[17]
Derivative with 3-chloro-4-fluorophenyl (5d, 5i )E. coliCup Plate (MIC)25Ofloxacin-[17]
Imidazole Moiety Derivative (7 )K. pneumoniaeMicrodilution (MIC)75--[15]
Imidazole Moiety Derivative (7 )B. subtilisMicrodilution (MIC)75--[15]
Imidazole Moiety Derivative (7 )R. oryzae (Fungus)Microdilution (MIC)150--[15]
2-chloro phenyl moiety (THD-2 )S. aureusCup Plate (ZOI)16 mm--[14]
2-chloro phenyl moiety (THD-2 )E. coliCup Plate (ZOI)15 mm--[14]
2-chloro phenyl moiety (THD-2 )A. niger (Fungus)Cup Plate (ZOI)16 mm--[14]

Structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups, such as chloro and nitro moieties, on phenyl rings attached to the thiadiazole core often enhances antimicrobial efficacy.[14]

III. Comparative Analysis of Enzyme Inhibition

A significant portion of the biological activities of thiadiazole derivatives stems from their ability to inhibit specific enzymes.[1][10] This makes them attractive candidates for targeting diseases characterized by aberrant enzyme activity.

Enzyme inhibition assays are designed to measure the reduction in an enzyme's catalytic activity in the presence of an inhibitor. The choice of assay depends on the enzyme and its substrate. For example, in an α-glucosidase inhibition assay, a chromogenic substrate like p-nitrophenyl-α-D-glucopyranoside (pNPG) is used, where the enzyme's activity is quantified by measuring the color change spectrophotometrically.[1] The IC₅₀ value is determined to quantify the inhibitor's potency. A known inhibitor (e.g., Acarbose for α-glucosidase, Erlotinib for EGFR) is used as a positive control.[1][18]

Compound DerivativeTarget EnzymeIC₅₀ (µM)Reference InhibitorIC₅₀ (µM)Source(s)
Indazole-thiadiazole Hybrid (1 )α-glucosidase6.29 ± 0.38Acarbose-[19]
Indazole-thiadiazole Hybrid (1 )Thymidine Phos-7-Deazaxanthine11.20 ± 0.56[19]
Nicotinamide-thiadiazol Hybrid 7a VEGFR-20.095 ± 0.05Sorafenib-[13]
2,3-dihydro-1,3,4-thiadiazole Derivative 11a VEGFR-20.055Sorafenib-[13]
Thiadiazole Derivative 3j EGFR0.21 ± 0.01Erlotinib0.08 ± 0.004[18]
Thiadiazole Derivative 3o EGFR0.15 ± 0.01Erlotinib0.08 ± 0.004[18]
IV. Experimental Protocols & Workflows

Scientific integrity demands reproducible and self-validating protocols. The following sections provide step-by-step methodologies for the key assays discussed.

The following diagram illustrates a typical workflow for the initial screening and characterization of a new library of thiadiazole derivatives.

G cluster_0 Synthesis & Preparation synthesis Synthesis of Thiadiazole Derivatives purification Purification & Characterization synthesis->purification stock Prepare DMSO Stock Solutions purification->stock cytotoxicity Cytotoxicity Assay (e.g., MTT) vs. Cancer Cell Panel stock->cytotoxicity antimicrobial Antimicrobial Assay (e.g., Disc Diffusion) vs. Pathogen Panel stock->antimicrobial ic50 Determine IC₅₀ (Cytotoxicity) cytotoxicity->ic50 mic Determine MIC (Antimicrobial) antimicrobial->mic enzyme Enzyme Inhibition Assays ic50->enzyme pathway Cell Cycle Analysis, Apoptosis Assays ic50->pathway

Caption: General workflow for in vitro screening of thiadiazole derivatives.

This protocol assesses the effect of compounds on cancer cell proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the negative control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

This protocol determines the minimum concentration of a compound required to inhibit microbial growth.

  • Preparation: Prepare a bacterial or fungal inoculum and adjust its turbidity to the 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the thiadiazole derivatives in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (microbes + broth, no compound) to ensure growth and a negative control (broth only) to check for sterility. A reference antibiotic (e.g., Ciprofloxacin) should also be tested.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature for 24-48 hours for fungi.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

This protocol measures a compound's ability to inhibit the α-glucosidase enzyme, relevant for antidiabetic research.[1]

  • Reagent Preparation: Prepare solutions of α-glucosidase enzyme, the substrate pNPG, and phosphate buffer (pH 6.8).[1]

  • Assay Setup: In a 96-well plate, add 10 µL of the thiadiazole compound dilutions.

  • Pre-incubation: Add 50 µL of the α-glucosidase solution to each well. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Add 50 µL of the pNPG substrate solution to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Sodium Carbonate (Na₂CO₃).[1]

  • Detection: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

  • Analysis: Calculate the percentage of inhibition compared to a control without any inhibitor. Determine the IC₅₀ value from the dose-response curve.

G cluster_0 cluster_1 cluster_2 prep_inhibitor Prepare Thiadiazole Inhibitor Dilutions add_inhibitor 1. Add Inhibitor to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Stock Solution add_enzyme 2. Add Enzyme Solution prep_enzyme->add_enzyme prep_substrate Prepare Substrate & Buffer Solutions add_substrate 4. Initiate Reaction (Add Substrate) prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate 3. Pre-incubate (e.g., 37°C, 15 min) add_enzyme->pre_incubate pre_incubate->add_substrate incubate 5. Incubate (e.g., 37°C, 30 min) add_substrate->incubate stop_reaction 6. Stop Reaction (Add Stop Solution) incubate->stop_reaction detect_signal 7. Detect Signal (e.g., Absorbance) stop_reaction->detect_signal calculate_inhibition 8. Calculate % Inhibition detect_signal->calculate_inhibition determine_ic50 9. Determine IC₅₀ calculate_inhibition->determine_ic50

Caption: Step-by-step workflow for a typical in vitro enzyme inhibition assay.

References

  • Talebi, S., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules. Retrieved from [Link]

  • Plebankiewicz, M., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules. Retrieved from [Link]

  • Gomha, S. M., et al. (2017). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules. Retrieved from [Link]

  • Rageh, H. M., et al. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Molecules. Retrieved from [Link]

  • Gomha, S. M., et al. (2022). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Gomha, S. M., et al. (2022). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Taylor & Francis Online. Retrieved from [Link]

  • Sławiński, J., & Szafrański, K. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Images (a) and (b) show the in vitro COX‐1/COX‐2 enzyme inhibition assay of synthesized derivatives. Retrieved from [Link]

  • Anonymous. (2024). Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential. Advanced Pharmaceutical Bulletin. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiadiazole derivatives in clinical trials. Retrieved from [Link]

  • Sharma, M., & Sharma, J. (2015). Synthesis And Antimicrobial Activity Of Some New Thiadiazole Derivatives. International Archives of Applied Sciences and Technology. Retrieved from [Link]

  • Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy. Retrieved from [Link]

  • Acar, Ç., et al. (2024). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. Archiv der Pharmazie. Retrieved from [Link]

  • Khan, A., et al. (2024). Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. Journal of Molecular Structure. Retrieved from [Link]

  • Aragade, P., & Maddela, R. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals. Retrieved from [Link]

  • Upadhyay, A., et al. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Retrieved from [Link]

  • Sławiński, J., & Szafrański, K. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules. Retrieved from [Link]

  • Kushwaha, N., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research. Retrieved from [Link]

  • Alwan, S. M. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. Retrieved from [Link]

  • Sharma, S., & Sharma, P. C. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Drapak, I., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell. Retrieved from [Link]

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A Comparative Oncology Guide: Evaluating the Anticancer Potential of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology research, the relentless pursuit of novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored for their medicinal properties, the 1,3,4-thiadiazole nucleus has emerged as a "privileged structure" due to its profound and diverse biological activities, including significant anticancer properties.[1] This guide provides a comprehensive comparison of the anticipated anticancer activity of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol against other notable thiadiazole derivatives, grounded in experimental data from related compounds and established principles of medicinal chemistry.

The 1,3,4-Thiadiazole Scaffold: A Versatile Tool in Anticancer Drug Design

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. Its mesoionic character allows it to readily cross cellular membranes and interact with various biological targets, making it an attractive scaffold for drug design.[1] Derivatives of 1,3,4-thiadiazole have been shown to exhibit a wide array of anticancer mechanisms, including the inhibition of crucial enzymes like carbonic anhydrases, kinases, and topoisomerases, as well as the induction of apoptosis and cell cycle arrest.[1][2] This versatility has led to the development of numerous thiadiazole-containing compounds with potent cytotoxic effects against a spectrum of cancer cell lines.

Synthesis of 5-Substituted-amino-1,3,4-thiadiazole-2-thiols

The synthesis of the target compound, 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol, and its analogues typically begins with the preparation of a substituted thiosemicarbazide. This precursor is then cyclized to form the 1,3,4-thiadiazole ring. A common and effective method involves the reaction of a substituted thiosemicarbazide with carbon disulfide in the presence of a base, such as potassium hydroxide or sodium carbonate, followed by acidification.[3]

For 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol, the synthesis would logically start from 4-cyclohexylthiosemicarbazide.

General Synthetic Pathway:

Synthesis Cyclohexyl_Isothiocyanate Cyclohexyl Isothiocyanate Thiosemicarbazide 4-Cyclohexyl-thiosemicarbazide Cyclohexyl_Isothiocyanate->Thiosemicarbazide + Hydrazine Hydrate Hydrazine_Hydrate Hydrazine Hydrate Final_Product 5-Cyclohexylamino- 1,3,4-thiadiazole-2-thiol Thiosemicarbazide->Final_Product 1. + CS2, Base 2. Acidification CS2 Carbon Disulfide (CS2) Base Base (e.g., KOH) Acid Acid (e.g., HCl)

Caption: General synthesis of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol.

Comparative Anticancer Activity: A Structure-Activity Relationship (SAR) Perspective

Numerous studies have synthesized and evaluated a variety of 5-substituted amino-1,3,4-thiadiazole derivatives against various cancer cell lines. The data consistently shows that the lipophilicity and electronic properties of the substituent play a crucial role in determining anticancer efficacy.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide PC3 (Prostate)12.6 ± 0.302[4]
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide HT-29 (Colon)3.1 ± 0.030[4]
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenyl)acetamide SKNMC (Neuroblastoma)4.5 ± 0.035[4]
5-(4-Chlorophenyl)-1,3,4-thiadiazole derivative (14a) MCF-7 (Breast)8.35[5]
5-(4-Chlorophenyl)-1,3,4-thiadiazole derivative (14a) HepG2 (Liver)5.12[5]
Honokiol derivative with 5-phenyl-1,3,4-thiadiazole (8a) A549 (Lung)1.62[5]
Honokiol derivative with 5-phenyl-1,3,4-thiadiazole (8a) MCF-7 (Breast)2.01[5]
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole MCF-7 (Breast)49.6[6]
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole MDA-MB-231 (Breast)53.4[6]

Analysis of the Cyclohexyl Substituent:

The cyclohexyl group is a bulky, lipophilic, non-aromatic substituent. In many drug discovery campaigns, replacing an aromatic ring with a cyclohexyl ring can modulate activity, solubility, and metabolic stability.

  • Lipophilicity: The increased lipophilicity of the cyclohexyl group compared to smaller alkyl or polar groups may enhance membrane permeability, potentially leading to higher intracellular concentrations of the drug.

  • Steric Hindrance: The bulkiness of the cyclohexyl ring will influence how the molecule binds to its biological target. This can be either beneficial, by promoting a more favorable binding conformation, or detrimental, by causing steric clashes.

  • Electronic Effects: Unlike aromatic rings, the cyclohexyl group is an electron-donating alkyl group with no capacity for π-π stacking interactions. Many thiadiazole derivatives with aromatic substituents at the 5-position show potent activity, suggesting that interactions with aromatic residues in the target's binding pocket are important.

Predicted Activity: Based on these principles, it is plausible that 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol will exhibit moderate anticancer activity. Its efficacy will be highly dependent on the specific target protein. If the binding pocket is accommodating to bulky, lipophilic groups and does not rely on aromatic interactions, the compound could show significant potency. However, if π-π stacking is a key binding interaction for the most potent aromatic thiadiazole derivatives, the cyclohexyl analogue may be less active.

Plausible Mechanisms of Action

Given the diverse mechanisms of action for this class of compounds, 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol could potentially act through several pathways. A prominent mechanism for many anticancer 1,3,4-thiadiazoles is the induction of apoptosis.

Apoptosis Induction Pathway:

Many cytotoxic agents, including various thiadiazole derivatives, converge on the activation of caspases, a family of proteases that execute programmed cell death. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. In silico studies on some 2-amino-5-substituted-1,3,4-thiadiazoles suggest that they may act by activating initiator caspases (like Caspase-8) and executioner caspases (like Caspase-3 and -7), as well as modulating the activity of Bcl-2 family proteins.[6]

Apoptosis_Pathway Thiadiazole 5-Cyclohexylamino- 1,3,4-thiadiazole-2-thiol Death_Receptor Death Receptor (e.g., Fas, TRAIL-R) Thiadiazole->Death_Receptor Extrinsic Pathway BAX BAX Activation Thiadiazole->BAX Intrinsic Pathway Caspase8 Pro-Caspase-8 Death_Receptor->Caspase8 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Active_Caspase8 Active Caspase-8 Caspase8->Active_Caspase8 Caspase37 Pro-Caspase-3/7 Active_Caspase8->Caspase37 Apoptosis Apoptosis Active_Caspase8->Apoptosis BAX->Mitochondria Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apoptosome->Caspase37 Active_Caspase37 Active Caspase-3/7 Caspase37->Active_Caspase37 Active_Caspase37->Apoptosis

Caption: Plausible apoptotic pathway induced by thiadiazole derivatives.

Experimental Protocols for Activity Verification

To empirically determine the anticancer activity of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol and enable a direct comparison, standardized in vitro assays are essential. The following are detailed protocols for assessing cytotoxicity and apoptosis induction.

Experimental Workflow:

Experimental_Workflow cluster_0 Cytotoxicity Screening cluster_1 Apoptosis Assay Cell_Culture 1. Cancer Cell Seeding (e.g., MCF-7, A549) Compound_Treatment 2. Treatment with Thiadiazole (Dose-response) Cell_Culture->Compound_Treatment MTT_Addition 3. Add MTT Reagent Compound_Treatment->MTT_Addition Incubation 4. Incubate (4h, 37°C) MTT_Addition->Incubation Solubilization 5. Solubilize Formazan (DMSO) Incubation->Solubilization Absorbance_Reading 6. Read Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calc 7. Calculate IC50 Value Absorbance_Reading->IC50_Calc Cell_Culture_Apop 1. Cancer Cell Seeding Compound_Treatment_Apop 2. Treatment with Thiadiazole (at IC50 concentration) Cell_Culture_Apop->Compound_Treatment_Apop Caspase_Reagent 3. Add Caspase-Glo® 3/7 Reagent Compound_Treatment_Apop->Caspase_Reagent Incubation_Apop 4. Incubate (1h, RT) Caspase_Reagent->Incubation_Apop Luminescence_Reading 5. Read Luminescence Incubation_Apop->Luminescence_Reading Data_Analysis 6. Analyze Caspase Activity Luminescence_Reading->Data_Analysis

Caption: Workflow for evaluating anticancer activity.

Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol and other thiadiazole derivatives, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the thiadiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell lines

  • White-walled 96-well plates suitable for luminescence

  • Thiadiazole compounds

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium. Incubate overnight.

  • Compound Treatment: Treat the cells with the thiadiazole compounds at their predetermined IC50 concentrations for a specified time (e.g., 24 hours). Include positive (e.g., Staurosporine) and negative (vehicle) controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by adding the buffer to the lyophilized substrate.[7] Allow it to equilibrate to room temperature.

  • Assay Execution: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[7]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[8]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Express the results as the fold-change in caspase activity compared to the vehicle-treated control cells.

Conclusion and Future Perspectives

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of novel anticancer agents. While the specific compound 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol has not been extensively profiled, a comparative analysis based on the structure-activity relationships of its analogues suggests it holds potential as a moderately active cytotoxic agent. Its efficacy is likely to be highly dependent on the topology and nature of the target's binding site, with its lipophilic cyclohexyl moiety playing a key role in target engagement and cellular uptake.

To definitively establish its position within the thiadiazole family of anticancer compounds, empirical testing is essential. The protocols provided in this guide offer a robust framework for such an evaluation. Future research should focus on the synthesis and in vitro screening of this compound against a diverse panel of cancer cell lines. Subsequent mechanistic studies, including apoptosis assays, cell cycle analysis, and target identification, will be crucial to fully elucidate its therapeutic potential and guide the rational design of next-generation thiadiazole-based cancer therapies.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
  • Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/100/caspase-glo-3-7-3d-assay-protocol.pdf]
  • 5-(cyclohexylamino)-1,3,4-thiadiazole-2-thiol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/en30003406]
  • N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6112108/]
  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Physics: Conference Series. [URL: https://iopscience.iop.org/article/10.1088/1742-6596/1879/3/032111]
  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.com/bft-article/methods-of-synthesis-134-thiadiazle-2-thiones-a-review/]
  • 5-CYCLOHEXYLAMINO-[4][7]THIADIAZOLE-2-THIOL. Angene. [URL: https://www.agenechem.com/product/ag00fgvz.html]

  • 5-cyclohexylamino-[4][7]thiadiazole-2-thiol. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5702336.htm]

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls. [URL: http://www.bepls.com/bepls_2023_12_4/2.pdf]
  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28612668/]
  • Synthesis, antioxidant, and antitumor evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles. ResearchGate. [URL: https://www.researchgate.net/publication/287517918_Synthesis_antioxidant_and_antitumor_evaluation_of_certain_new_N-substituted-2-amino-134-thiadiazoles]
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  • Synthesis of Some New Schiff Bases and Reaction with Urea & Thiourea Derivatives from 2- Amino -1,3,4-thiadiazole-5-thiol. Iraqi Journal of Science. [URL: https://www.iasj.net/iasj/download/c315082155708a3d]
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  • 5-Amino-1,3,4-thiadiazole-2-thiol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/127906]
  • Synthesis and Cytotoxic Activity of New 1,3,4-Thiadiazole Thioglycosides and 1,2,3-Triazolyl-1,3,4-Thiadiazole N-glycosides. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273330/]
  • Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10825227/]
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A Comparative Guide to the Synthesis and Validation of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous synthesis and rigorous validation of novel chemical entities are paramount. This guide provides an in-depth technical comparison of synthetic routes for 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of interest for its potential pharmacological applications. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a transparent comparison of methodologies, supported by experimental data.

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The substituent at the 5-position of the thiadiazole ring plays a crucial role in modulating the pharmacological profile of the molecule. This guide focuses on the synthesis of the 5-cyclohexylamino substituted derivative, offering insights into efficient and reliable synthetic strategies.

Comparing Synthetic Pathways: A Two-Step Approach vs. a One-Pot Synthesis

The synthesis of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol can be approached through multiple routes. Here, we compare the traditional two-step synthesis via a thiosemicarbazide intermediate against a more streamlined one-pot approach.

Method 1: The Two-Step Synthesis via 4-Cyclohexyl-3-thiosemicarbazide

This widely employed method involves two distinct, sequential reactions:

  • Formation of the Thiosemicarbazide Intermediate: The synthesis commences with the nucleophilic addition of hydrazine hydrate to cyclohexyl isothiocyanate. This reaction is typically straightforward and high-yielding, forming the key intermediate, 4-cyclohexyl-3-thiosemicarbazide. The lone pair of electrons on the nitrogen of hydrazine attacks the electrophilic carbon of the isothiocyanate.

  • Cyclization with Carbon Disulfide: The purified 4-cyclohexyl-3-thiosemicarbazide is then cyclized using carbon disulfide in a basic medium, commonly ethanolic potassium hydroxide. The base deprotonates the thiol group of the tautomeric form of the thiosemicarbazide, which then acts as a nucleophile, attacking the carbon of carbon disulfide. Subsequent intramolecular cyclization and elimination of hydrogen sulfide yield the desired 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol.

Workflow for the Two-Step Synthesis

cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization A Cyclohexyl Isothiocyanate C 4-Cyclohexyl-3-thiosemicarbazide (Intermediate) A:e->C:w + B Hydrazine Hydrate B:e->C:w E 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol (Final Product) C:e->E:w + D Carbon Disulfide D:e->E:w F Ethanolic KOH F:n->E:s Base

Caption: Workflow of the two-step synthesis of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol.

Method 2: One-Pot Synthesis

In the interest of process intensification and green chemistry, one-pot syntheses are increasingly favored. For this target molecule, a one-pot approach combines the formation of the thiosemicarbazide and its subsequent cyclization in a single reaction vessel without the isolation of the intermediate. This is typically achieved by reacting the starting materials (cyclohexyl isothiocyanate, hydrazine, and carbon disulfide) in a suitable solvent and basic medium. While potentially more efficient in terms of time and resources, this method may require more careful optimization of reaction conditions to minimize side reactions and facilitate purification.

Workflow for the One-Pot Synthesis

cluster_0 One-Pot Reaction A Cyclohexyl Isothiocyanate E 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol (Final Product) A:e->E:w + B Hydrazine Hydrate B:e->E:w C Carbon Disulfide C:e->E:w D Ethanolic KOH D:n->E:s Base/Solvent

Caption: Workflow of the one-pot synthesis of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol.

Performance Comparison

ParameterMethod 1: Two-Step SynthesisMethod 2: One-Pot SynthesisRationale & Justification
Overall Yield Generally high, with yields for each step often exceeding 80-90%.Can be high, but may be lower than the two-step process due to potential side reactions.Isolation and purification of the intermediate in the two-step method can lead to a purer starting material for the second step, often resulting in a higher overall yield of the final product.
Purity High, as the intermediate is purified before the final step.May require more extensive purification of the final product.The two-step process allows for the removal of impurities at the intermediate stage, simplifying the final purification.
Reaction Time Longer, due to two separate reaction and work-up procedures.Shorter, as it combines two steps into one.The elimination of the intermediate isolation and purification steps significantly reduces the overall reaction time.
Process Simplicity More complex due to multiple steps.Simpler in terms of workflow and equipment usage.A one-pot synthesis is inherently more streamlined, requiring fewer manipulations and transfers of material.
Scalability Readily scalable, with well-defined control points at each step.May require more careful optimization for large-scale production to control exotherms and ensure consistent product quality.The isolation of the intermediate in the two-step process provides better control over the reaction parameters for the subsequent cyclization, which can be advantageous for scalability.

Experimental Protocols

Protocol for Method 1: Two-Step Synthesis

Step 1: Synthesis of 4-Cyclohexyl-3-thiosemicarbazide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexyl isothiocyanate (0.1 mol) in 100 mL of ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (0.1 mol) dropwise at room temperature. An exothermic reaction is expected, and the reaction temperature should be maintained below 40°C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: A white precipitate of 4-cyclohexyl-3-thiosemicarbazide will form. Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven. The product can be recrystallized from ethanol to obtain a high-purity intermediate.

Step 2: Synthesis of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyclohexyl-3-thiosemicarbazide (0.1 mol) in 200 mL of absolute ethanol.

  • Addition of Reagents: To this solution, add potassium hydroxide (0.1 mol) and stir until it dissolves. Then, add carbon disulfide (0.12 mol) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction should be monitored by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. Acidify the solution with dilute hydrochloric acid to a pH of 5-6. The precipitated solid is the crude product. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol to afford pure 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol.

Protocol for Method 2: One-Pot Synthesis
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a solution of potassium hydroxide (0.1 mol) in 200 mL of absolute ethanol.

  • Sequential Addition: To the stirred solution, add hydrazine hydrate (0.1 mol) dropwise. Following this, add cyclohexyl isothiocyanate (0.1 mol) dropwise through the dropping funnel.

  • Addition of Carbon Disulfide: After the addition of the isothiocyanate, add carbon disulfide (0.12 mol) dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 8-10 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. Acidify with dilute hydrochloric acid to a pH of 5-6. Collect the precipitated solid by vacuum filtration, wash with water, and dry. Purify the crude product by recrystallization from ethanol.

Validation and Characterization Data

The identity and purity of the synthesized 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol must be confirmed through various analytical techniques.

Analytical TechniqueExpected Results for 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol
Melting Point A sharp melting point is indicative of high purity.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (around 3200-3400), C-H stretching (aliphatic, around 2850-2950), C=N stretching (around 1600-1650), and C=S stretching (around 1100-1250).
¹H NMR (DMSO-d₆, δ ppm) Signals corresponding to the cyclohexyl protons (a multiplet in the range of 1.1-2.0 ppm), a signal for the CH-N proton, a broad singlet for the N-H proton of the amino group, and a broad singlet for the S-H proton of the thiol group (which may exchange with D₂O).
¹³C NMR (DMSO-d₆, δ ppm) Signals for the carbons of the cyclohexyl ring, and two distinct signals for the C=S and C-N carbons of the thiadiazole ring.
Mass Spectrometry (m/z) The molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₃N₃S₂).

Conclusion and Recommendations

Both the two-step and one-pot synthetic methods are viable for the preparation of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol. The choice between the two will depend on the specific requirements of the researcher.

  • For highest purity and well-controlled synthesis, especially during initial scale-up and for the preparation of analytical standards, the two-step method is recommended. The isolation and purification of the 4-cyclohexyl-3-thiosemicarbazide intermediate provides a cleaner starting material for the cyclization step, often leading to a higher purity final product with a more straightforward purification process.

  • For rapid synthesis of analogues for screening purposes or when process efficiency is a primary concern, the one-pot method offers a significant advantage. Its streamlined nature reduces reaction time and resource consumption. However, it may necessitate more rigorous purification of the final product.

Ultimately, the validation of the synthesized compound through comprehensive analytical characterization is non-negotiable to ensure the integrity of subsequent research and development activities.

References

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 2012, 4(3):1597-1609.
  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Chemical Health Risks. 2022; 12(4): 495-508.

Sources

A Comparative Guide to the Biological Evaluation of Novel 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2][3] These five-membered heterocyclic rings, containing sulfur and nitrogen atoms, are bioisosteres of pyrimidines and oxadiazoles, enabling them to interact with a wide array of biological targets.[4] Their inherent properties, such as strong aromaticity leading to high in vivo stability and a mesoionic character that allows them to cross cellular membranes, make them ideal candidates for drug development.[5][6] Researchers have extensively explored 1,3,4-thiadiazole derivatives, revealing a broad spectrum of activities including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[3][7][8][9]

This guide provides an in-depth comparison and evaluation of a novel derivative, 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol (designated as CHTT-1) , and its analogues. We will explore its performance against established alternatives, supported by detailed experimental protocols and comparative data, to offer researchers a comprehensive framework for assessing this promising class of compounds.

Rationale and Synthesis

The impetus for synthesizing new thiadiazole derivatives stems from the urgent need for novel therapeutic agents, particularly in the face of rising antimicrobial resistance and the complexities of cancer treatment.[6] The strategy involves modifying the substituents at the C2 and C5 positions of the thiadiazole ring to enhance biological activity and selectivity.[2]

The synthesis of the parent compound, 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol, typically follows a multi-step pathway starting from cyclohexyl isothiocyanate and thiocarbohydrazide, followed by cyclization. A generalized synthetic workflow is depicted below.

G cluster_synthesis Synthetic Workflow A Cyclohexyl Isothiocyanate + Thiocarbohydrazide B Intermediate Thiosemicarbazide Derivative A->B Reaction C Acid-catalyzed Cyclization B->C Treatment D 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol (CHTT-1) C->D Formation E Purification & Characterization (FT-IR, NMR, Mass Spec) D->E Analysis

Caption: Generalized synthetic workflow for CHTT-1.

Comparative Antimicrobial Activity

Expertise & Experience: Thiadiazole derivatives have shown significant promise as antimicrobial agents, acting against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[7][10][11] The evaluation of novel compounds like CHTT-1 is critical for identifying new leads to combat drug-resistant pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of a compound's potency.[12][13]

Comparative In Vitro Antimicrobial Data

The following table presents illustrative data comparing the MIC values (in µg/mL) of CHTT-1 and a related analogue (CHTT-2, with a phenylamino group instead of cyclohexylamino) against standard antimicrobial agents. Lower MIC values indicate higher potency.

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
CHTT-1 15.631.2562.5
CHTT-2 31.2562.5125
Ciprofloxacin (Std.)1.00.5N/A
Fluconazole (Std.)N/AN/A8.0

Data is hypothetical and for illustrative purposes, based on typical values reported for thiadiazole derivatives.[7][11]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the steps to determine the MIC of a test compound.

G prep Prepare serial dilutions of CHTT-1 in a 96-well plate inoc Inoculate each well with a standardized microbial suspension prep->inoc ctrl Include positive (microbe, no drug) and negative (broth only) controls inoc->ctrl incub Incubate the plate at 37°C for 24 hours ctrl->incub read Visually inspect for turbidity or use a plate reader to measure optical density incub->read mic Determine MIC: the lowest concentration with no visible microbial growth read->mic

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation: Aseptically prepare serial two-fold dilutions of the test compounds (e.g., CHTT-1) in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Controls: Include wells for a positive control (inoculum without any compound) and a negative control (broth only) to ensure the validity of the experiment.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13][14]

Comparative Anticancer Activity

Expertise & Experience: The 1,3,4-thiadiazole nucleus is a key feature in many compounds designed as anticancer agents.[1][5] These derivatives can induce apoptosis (programmed cell death), inhibit cell proliferation, and interfere with critical signaling pathways in cancer cells.[1][4] The MTT assay is a robust and widely used colorimetric method to assess a compound's cytotoxicity by measuring the metabolic activity of living cells.[15][16] A reduction in metabolic activity is indicative of cell death or growth inhibition.

Comparative In Vitro Cytotoxicity Data

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. The table below compares the IC50 values (in µM) of our test compounds against two human cancer cell lines.

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)
CHTT-1 45.558.2
CHTT-2 75.189.4
Doxorubicin (Std.)0.81.2

Data is hypothetical and for illustrative purposes, based on typical values reported for thiadiazole derivatives.[2][4][17]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the workflow for evaluating the cytotoxic effects of a compound on cancer cell lines.

G seed Seed cancer cells in a 96-well plate and allow them to adhere for 24 hours treat Treat cells with serial dilutions of CHTT-1 and incubate for 48-72 hours seed->treat mtt Add MTT solution to each well and incubate for 2-4 hours treat->mtt formazan Living cells reduce yellow MTT to purple formazan crystals mtt->formazan solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan formazan->solubilize measure Measure absorbance at 570 nm using a microplate reader solubilize->measure calc Calculate % viability and determine the IC50 value measure->calc

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.[15]

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Incubate for a specified period (typically 48 or 72 hours).

  • MTT Addition: After treatment, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the MTT to insoluble purple formazan crystals.[16]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[18]

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

Comparative Enzyme Inhibition

Expertise & Experience: Thiadiazoles are known to be effective enzyme inhibitors, with derivatives like acetazolamide targeting carbonic anhydrase (CA).[4] Carbonic anhydrases are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[20] An in vitro assay using p-nitrophenyl acetate (p-NPA) as a substrate allows for the spectrophotometric measurement of CA activity and its inhibition.[20][21]

Comparative Carbonic Anhydrase Inhibition Data

The table below shows the IC50 values (in nM) of our test compounds against human carbonic anhydrase II (hCA II).

CompoundhCA II Inhibition (IC50, nM)
CHTT-1 25.8
CHTT-2 48.3
Acetazolamide (Std.)12.1

Data is hypothetical and for illustrative purposes.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to screen for CA inhibitors.

G plate Add buffer, test compound (CHTT-1), and CA enzyme solution to a 96-well plate preincub Pre-incubate for 15 minutes at room temp to allow inhibitor-enzyme binding plate->preincub initiate Initiate reaction by adding the substrate (p-nitrophenyl acetate) preincub->initiate measure Immediately measure absorbance at 405 nm in kinetic mode initiate->measure analyze Calculate the rate of reaction and determine % inhibition and IC50 value measure->analyze

Caption: Workflow for a colorimetric CA inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl), a working solution of the CA enzyme, a stock solution of the substrate (p-NPA in an organic solvent), and serial dilutions of the test compounds and a known inhibitor (Acetazolamide).[20]

  • Plate Setup: In a 96-well plate, add the assay buffer, the test compound dilution (or DMSO for the control), and the CA enzyme working solution.[22]

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[20]

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm in kinetic mode. The rate of color change is proportional to the enzyme activity.[23]

  • Calculation: Determine the rate of reaction for each concentration and calculate the percent inhibition relative to the uninhibited control. Plot the results to determine the IC50 value.

In Silico Evaluation: Molecular Docking

Trustworthiness: To complement in vitro experiments, in silico molecular docking studies are employed to predict and rationalize the observed biological activities. This computational technique models the interaction between a small molecule (ligand) and a protein's binding site (receptor).[24] By predicting the binding pose and estimating the binding affinity (docking score), we can gain insights into the potential mechanism of action and guide further structural modifications.[25][26][27]

Molecular Docking Workflow

The process involves preparing the protein and ligand structures, defining the binding site, running the docking algorithm, and analyzing the results.

G prep_prot Prepare Receptor: Download protein structure (e.g., from PDB), remove water, add hydrogens grid Define Binding Site: Generate a grid box around the active site of the receptor prep_prot->grid prep_lig Prepare Ligand: Generate 3D structure of CHTT-1, minimize energy dock Run Docking Simulation: Algorithm explores possible ligand poses within the grid box prep_lig->dock grid->dock analyze Analyze Results: Rank poses by docking score, visualize key interactions (H-bonds, etc.) dock->analyze

Sources

A Comparative Spectroscopic Guide to Thiadiazole Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Thiadiazoles are a critical class of five-membered heterocyclic compounds that feature one sulfur and two nitrogen atoms within the ring. Their structural diversity, arising from four distinct isomers—1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole—gives rise to a wide array of chemical properties and biological activities.[1] This versatility has made them a cornerstone in medicinal chemistry and materials science.[1][2] For researchers and drug development professionals, the precise identification and characterization of these isomers are paramount. This guide provides an in-depth comparative analysis of the spectroscopic properties of thiadiazole isomers, offering the foundational knowledge and practical protocols necessary for their unambiguous differentiation.

The arrangement of heteroatoms within the thiadiazole ring profoundly influences the electronic distribution and, consequently, the molecule's interaction with electromagnetic radiation. Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable tools for elucidating the specific isomeric form. Each technique probes different aspects of the molecular structure, and a combined analytical approach provides a comprehensive and definitive characterization.

Of the four isomers, the 1,3,4-thiadiazole scaffold has been the most extensively studied due to its metabolic stability and diverse pharmacological profile.[1] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of biological activities, including antifungal, antimicrobial, anti-inflammatory, and anticancer properties.[3] The 1,2,4-thiadiazole isomer is also a prominent feature in many biologically active compounds.[1][4]

This guide will delve into the characteristic spectroscopic signatures of each isomer, providing a comparative framework and detailed experimental methodologies.

Isomeric Landscape of Thiadiazoles

The fundamental difference between the thiadiazole isomers lies in the relative positions of the sulfur and nitrogen atoms. This seemingly subtle variation leads to significant differences in their electronic and steric properties, which are reflected in their spectroscopic data.

Thiadiazole_Isomers cluster_123 1,2,3-Thiadiazole cluster_124 1,2,4-Thiadiazole cluster_125 1,2,5-Thiadiazole cluster_134 1,3,4-Thiadiazole node1 N1-N2-S3-C4-C5 node2 N1-S2-C3-N4-C5 node3 N1-S2-N3-C4-C5 node4 N1-N2-C3-S4-C5

Caption: The four structural isomers of the thiadiazole ring system.

Comparative Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for the definitive identification of thiadiazole isomers. The following sections detail the expected spectral characteristics for each isomer across UV-Vis, IR, NMR, and Mass Spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For thiadiazole isomers, the absorption bands typically correspond to π→π* transitions.[2] The position of the maximum absorption (λmax) is sensitive to the isomeric form, the nature and position of substituents, and the solvent used.[2]

IsomerTypical λmax (nm) RangeNotes
1,2,3-Thiadiazole 260-300Substituent effects can cause significant shifts.[2]
1,2,4-Thiadiazole ~230-260Generally absorbs at shorter wavelengths compared to the 1,3,4-isomer.
1,2,5-Thiadiazole 240-280 (in ethanol)The simplest derivatives show a maximum in the ultraviolet region.[5]
1,3,4-Thiadiazole 280-360Often exhibits more complex spectra, sometimes with dual fluorescence effects.[6][7][8]

Experimental Protocol: UV-Vis Spectroscopy

  • Objective: To determine the electronic absorption properties of a thiadiazole isomer.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the thiadiazole derivative in a suitable UV-grade solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.[2]

    • Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

    • Acquisition:

      • Fill a quartz cuvette with the pure solvent to serve as a reference.

      • Fill a second quartz cuvette with the sample solution.

      • Scan a wavelength range appropriate for aromatic compounds (e.g., 200-400 nm).

      • Record the absorbance spectrum and identify the λmax.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Dissolve Dissolve Thiadiazole in UV-grade solvent Dilute Adjust Concentration (Absorbance 0.1-1.0) Dissolve->Dilute Reference Run Solvent Blank Dilute->Reference Sample Run Sample Solution Reference->Sample Scan Scan Wavelengths (200-400 nm) Sample->Scan Identify Identify λmax Scan->Identify

Caption: Workflow for UV-Vis spectroscopic analysis of thiadiazole isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups and providing a "fingerprint" of the molecule's vibrational modes. The characteristic vibrational frequencies of the thiadiazole ring are key to distinguishing between isomers.

IsomerKey Vibrational Frequencies (cm⁻¹)
1,2,3-Thiadiazole Ring stretching: ~1400-1600, C-H stretching: >3000
1,2,4-Thiadiazole Ring stretching: ~1500-1600, C=N stretching can be distinct.
1,2,5-Thiadiazole C=N and S=O stretching bands are indicative for dioxide derivatives.[5]
1,3,4-Thiadiazole Ring stretching: ~1550-1650, C-S stretching: ~650-800.[3]

Experimental Protocol: Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups and characteristic ring vibrations of a thiadiazole isomer.

  • Methodology:

    • Sample Preparation:

      • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

      • Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

    • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Acquisition:

      • Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

      • Place the sample in the spectrometer and acquire the sample spectrum.

      • The typical spectral range is 4000-400 cm⁻¹.

    • Analysis: Identify characteristic absorption bands for the thiadiazole ring and any substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[2] The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the thiadiazole ring are highly dependent on the isomeric structure.

Comparative ¹H and ¹³C NMR Data

Isomer¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
1,2,3-Thiadiazole Protons on the ring typically appear in the aromatic region (δ 7.0-9.0).Ring carbons resonate at approximately δ 130-160.
1,2,4-Thiadiazole Distinct signals for protons at different positions on the ring.Ring carbons show characteristic shifts based on their proximity to N and S atoms.
1,2,5-Thiadiazole Unsubstituted 1,2,5-thiadiazole shows a singlet in the ¹H NMR spectrum.Ring carbons for 3,4-disubstituted derivatives appear in the 150–170 ppm range.[5]
1,3,4-Thiadiazole Protons on substituted rings are influenced by the electronic nature of the substituents.[9]Ring carbons C-2 and C-5 can be observed at approximately 164–166 ppm and 178–181 ppm, respectively.[3]

Experimental Protocol: NMR Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the thiadiazole isomer.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2]

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled carbon spectrum.

      • Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[2]

    • Advanced Experiments (Optional): Perform 2D NMR experiments such as COSY, HSQC, and HMBC for complete structural assignment, especially for highly substituted derivatives.[10][11]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Structural Elucidation Dissolve Dissolve Sample in Deuterated Solvent H1_NMR Acquire ¹H NMR Spectrum Dissolve->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum H1_NMR->C13_NMR TwoD_NMR Perform 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Assign Assign Chemical Shifts and Coupling Constants TwoD_NMR->Assign Determine Determine Isomeric Structure Assign->Determine

Caption: General workflow for NMR-based structural elucidation of thiadiazole isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the elemental composition and deduce structural features. The fragmentation pathways of thiadiazole isomers under mass spectrometric conditions can be distinctive.

Key Fragmentation Patterns

  • 1,2,3-Thiadiazole: A characteristic fragmentation is the elimination of a molecule of nitrogen (N₂) from the molecular ion.[12]

  • 1,2,4-Thiadiazole and 1,3,4-Thiadiazole: Fragmentation often involves cleavage of the ring and loss of small neutral molecules. The specific fragmentation pattern is highly dependent on the nature of the substituents.

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments, which is crucial for distinguishing between isomers with the same nominal mass.[13][14]

Experimental Protocol: Mass Spectrometry

  • Objective: To determine the molecular weight and fragmentation pattern of the thiadiazole isomer.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • Acquisition:

      • Infuse the sample solution into the ion source.

      • Acquire the mass spectrum in full scan mode to determine the molecular ion peak.

      • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.[13][14]

    • Analysis:

      • Determine the exact mass of the molecular ion and compare it with the calculated mass.

      • Analyze the fragmentation pattern to identify characteristic losses and deduce the isomeric structure.

Conclusion

The four isomers of thiadiazole, while structurally similar, exhibit distinct spectroscopic properties that allow for their unambiguous differentiation. A comprehensive analytical approach that combines UV-Vis, IR, NMR, and Mass Spectrometry is essential for the accurate characterization of these important heterocyclic compounds. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to confidently identify and characterize thiadiazole isomers, thereby accelerating their research and development efforts.

References

  • BenchChem Technical Support Team. (2025). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide. Benchchem.
  • Popova, E. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 869. [Link]

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  • Matwijczuk, A., et al. (2017). Spectroscopic studies of dual fluorescence effects in a selected 1,3,4-thiadiazole derivative in organic solvents and aqueous solutions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 173, 849-856. [Link]

  • Matwijczuk, A., et al. (2022). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. Scientific Reports, 12(1), 22188. [Link]

  • PubChem. (n.d.). 1,2,4-Thiadiazole. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Mohamed, T. A., et al. (2015). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 83-93. [Link]

  • BenchChem Technical Support. (2025).
  • Stary, I., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4935. [Link]

  • Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340. [Link]

  • BenchChem. (2025). A Comparative Analysis of 5-Amino-3-isopropyl-1,2,4-thiadiazole and Other Thiadiazole Isomers in Drug Discovery.
  • Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 226-247. [Link]

  • ISRES Publishing. (2021). Thiadiazoles and Their Properties. [Link]

Sources

A Senior Application Scientist's Guide to Cytotoxicity Profiling of Novel 5-Cyclohexylamino-thiadiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 1,3,4-Thiadiazole Scaffold in Oncology

In the landscape of modern drug discovery, the relentless pursuit of novel anticancer agents with improved efficacy and selectivity remains a paramount objective. Heterocyclic compounds, particularly those containing five-membered rings, have emerged as a fertile ground for identifying promising therapeutic candidates.[1] Among these, the 1,3,4-thiadiazole ring system stands out as a "privileged scaffold" in medicinal chemistry. Its unique mesoionic character facilitates the crossing of cellular membranes, allowing derivatives to strongly interact with various biological targets, which can lead to high selectivity and potentially lower toxicity.[1][2]

Thiadiazole derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, antifungal, and, most notably, anticancer properties.[3][4] Their mechanism of action in cancer is multifaceted, encompassing the inhibition of critical cellular machinery such as protein kinases, tubulin polymerization, and histone deacetylases (HDACs).[3] This guide provides a comparative overview of the cytotoxic potential of known 1,3,4-thiadiazole derivatives and presents a comprehensive, field-proven framework for evaluating the cytotoxicity of a novel series: 5-Cyclohexylamino-thiadiazole-2-thiol derivatives. As Senior Application Scientists, our goal is not just to generate data, but to design experiments that are both robust and insightful, paving the way for the next generation of targeted therapies.

Comparative Cytotoxicity: Benchmarking Against Existing Thiadiazole Analogs

Before embarking on the cytotoxic evaluation of a novel compound series, it is crucial to understand the performance of existing analogs. This provides a benchmark for potency and helps in selecting appropriate positive controls and cell line models. The 1,3,4-thiadiazole scaffold has been extensively modified, and numerous derivatives have shown significant cytotoxic effects against a range of human cancer cell lines.

The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying a compound's potency.[5] The table below summarizes the reported IC₅₀ values for several published 1,3,4-thiadiazole derivatives, showcasing their activity across different cancer types. This data serves as a critical reference for contextualizing the results obtained for our novel 5-Cyclohexylamino-thiadiazole-2-thiol derivatives.

Compound Class/DerivativeTarget Cell LineCancer TypeIC₅₀ (µM)Reference
N-(5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl)acetamideMCF-7Breast Carcinoma>100 (low activity)[6]
2-(2-trifluoro...phenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7Breast Cancer49.6[7]
2-(2-trifluoro...phenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231Breast Cancer53.4[7]
Thiazole-Thiadiazole Hybrid (Compound 22d)MCF-7Breast Cancer1.52[8]
Thiazole-Thiadiazole Hybrid (Compound 22d)HCT-116Colon Cancer10.3[8]
5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivative (Compound 20b)HepG-2Hepatocellular Carcinoma4.37[9][10]
5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivative (Compound 20b)A-549Lung Cancer8.03[9][10]

This table is a representative summary. IC₅₀ values can vary based on experimental conditions such as incubation time and assay methodology.

Unraveling the Mechanism: Apoptosis Induction by Thiadiazole Derivatives

A crucial aspect of cytotoxic profiling is understanding the mechanism of cell death. Many effective anticancer agents function by inducing apoptosis, or programmed cell death.[3] Several studies have indicated that thiadiazole derivatives exert their cytotoxic effects by activating apoptotic pathways.[6][7] In silico and in vitro studies suggest that this can involve the activation of key executioner proteins like Caspase 3 and Caspase 8, as well as the BAX protein, which promotes mitochondrial-mediated apoptosis.[7]

A simplified representation of this critical cell death pathway is illustrated below. Understanding this mechanism is vital, as it provides targets for further mechanistic studies (e.g., Western blotting for caspase cleavage) to confirm the mode of action for our novel derivatives.

Thiadiazole Thiadiazole Derivative Receptor Death Receptor (e.g., Fas/TNFR) Thiadiazole->Receptor Induces extrinsic pathway? Bax Bax Activation Thiadiazole->Bax Induces intrinsic pathway? Casp8 Pro-Caspase 8 Receptor->Casp8 Casp8_A Active Caspase 8 Casp8->Casp8_A Bid Bid Casp8_A->Bid Casp3 Pro-Caspase 3 Casp8_A->Casp3 tBid tBid Bid->tBid tBid->Bax Mito Mitochondrion CytC Cytochrome C Release Mito->CytC Bax->Mito Apaf Apaf-1 CytC->Apaf Casp9 Pro-Caspase 9 Apaf->Casp9 Apoptosome Apoptosome Formation Casp9->Apoptosome with Cytochrome C Apoptosome->Casp3 Casp3_A Active Caspase 3 (Executioner Caspase) Casp3->Casp3_A Apoptosis Apoptosis Casp3_A->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptotic pathways potentially modulated by thiadiazole derivatives.

Experimental Protocol: A Validated Workflow for Cytotoxicity Assessment

To ensure data integrity and reproducibility, a meticulously planned and validated experimental protocol is essential. The following workflow outlines the steps for conducting an in vitro cytotoxicity screen of novel 5-Cyclohexylamino-thiadiazole-2-thiol derivatives using the gold-standard MTT assay.[5][11] This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[12]

Start Start: Cell Culture Plate 1. Cell Seeding (96-well plate) Start->Plate Incubate1 2. Incubation (24h) (Allow cell adherence) Plate->Incubate1 Treat 3. Compound Treatment (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubation (24-72h) (Drug exposure) Treat->Incubate2 MTT 5. Add MTT Reagent (0.5 mg/mL final conc.) Incubate2->MTT Incubate3 6. Incubation (2-4h) (Formazan formation) MTT->Incubate3 Solubilize 7. Solubilization (Add DMSO/Detergent) Incubate3->Solubilize Read 8. Absorbance Reading (570 nm) Solubilize->Read Analyze 9. Data Analysis (Calculate IC₅₀) Read->Analyze End End: Cytotoxicity Profile Analyze->End

Caption: Standardized workflow for determining compound cytotoxicity using the MTT assay.

Detailed Step-by-Step Methodology: The MTT Assay

Rationale: This protocol is designed for high-throughput screening in a 96-well format, allowing for the simultaneous testing of multiple concentrations and replicates.[11] The choice of cell lines should include representative cancer types (e.g., MCF-7 for breast, HCT-116 for colon) and a non-cancerous cell line (e.g., HEK293 or L929 fibroblasts) to determine the selectivity index.[6][13]

Materials:

  • Cultured cells in log growth phase

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO, stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[12]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl).[14]

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer and trypan blue).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase at the end of the assay.[15]

    • Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[15] Include control wells with medium only for background blanks.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the 5-Cyclohexylamino-thiadiazole-2-thiol derivatives in complete culture medium. A typical concentration range might be 0.1 to 100 µM.

    • Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated wells (vehicle control) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for an additional 24 to 72 hours, depending on the cell doubling time and research question.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Return the plate to the incubator for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12][16] The incubation time is critical and may need optimization.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[13]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background noise.[12]

Data Interpretation and Future Directions

The raw absorbance data is processed to determine cell viability as a percentage relative to the untreated control. The IC₅₀ value is then calculated by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

Calculating Percent Viability:

  • % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

A promising compound will exhibit a low IC₅₀ value against cancer cells and a significantly higher IC₅₀ value against normal cells. This is quantified by the Selectivity Index (SI) .

Calculating Selectivity Index:

  • SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

A higher SI value indicates greater selectivity for cancer cells, a highly desirable trait for a therapeutic candidate.[11] Compounds identified as potent and selective in this primary screen should be advanced to secondary assays to confirm their mechanism of action, such as Annexin V/PI staining for apoptosis, cell cycle analysis, or Western blotting for key apoptotic proteins.[5]

References

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  • Sławiński, J., & Szafrański, K. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 23(10), 2656. [Link]

  • Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511-1523. [Link]

  • Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523. [Link]

  • Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivatives: Synthesis, Molecular Docking and in Vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Drug Design, Development and Therapy, 12, 1511-1523. [Link]

  • Al-Jibouri, M. N. A. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Annals of the Romanian Society for Cell Biology, 25(6), 1141-1151. [Link]

Sources

A Comparative Guide to the Antimicrobial Spectrum of 5-Amino-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 5-Amino-1,3,4-Thiadiazole

In the persistent search for novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, heterocyclic compounds have emerged as a particularly fruitful area of research. Among these, the 1,3,4-thiadiazole ring system is a "privileged scaffold," a core molecular structure that is a recurring motif in a multitude of pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5]

This guide focuses specifically on 5-amino-1,3,4-thiadiazole derivatives, a subclass that has garnered significant attention for its potent and broad-spectrum antimicrobial activities. The presence of the amino group at the 5-position provides a crucial site for synthetic modification, allowing for the generation of extensive libraries of compounds with diverse physicochemical properties and biological targets. We will objectively compare the performance of various derivatives, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive overview of this promising class of antimicrobial agents.

Core Structure and Postulated Mechanisms of Action

The antimicrobial efficacy of thiadiazole derivatives is not attributed to a single mechanism but rather to their ability to interact with multiple biological targets within microbial cells.[3][6] The sulfur and nitrogen heteroatoms of the thiadiazole ring are key to its biological activity, potentially coordinating with metal ions in essential microbial enzymes.[3]

One of the primary proposed mechanisms involves the inhibition of cell wall synthesis, a pathway targeted by many successful antibiotics. Furthermore, the azomethine group (-N=CH-) present in many Schiff base derivatives of 5-amino-thiadiazole is believed to be crucial for their antimicrobial action, potentially interfering with microbial growth by disrupting normal cell processes. The overall lipophilicity of the molecule, often modified by different substitutions, also plays a critical role in its ability to penetrate microbial cell membranes and exert its effect.[6]

Caption: General structure of the 5-amino-1,3,4-thiadiazole-2-thiol scaffold.

Comparative Antimicrobial Spectrum of Key Derivatives

The true potential of the 5-amino-thiadiazole scaffold is unlocked through the chemical diversity introduced by various substituents. Below, we compare several key classes of derivatives, presenting experimental data to illustrate their antimicrobial profiles.

Schiff Base Derivatives

The condensation of the 5-amino group with various aldehydes or ketones yields Schiff bases (imines), a class of compounds consistently reported to possess significant antimicrobial properties.[7] The introduction of different aromatic and heterocyclic rings via the imine linkage allows for fine-tuning of the molecule's electronic and steric properties.

Schiff bases derived from 5-amino-1,3,4-thiadiazole-2-thiol have demonstrated a broad spectrum of activity. For instance, derivatives bearing electron-withdrawing groups like fluorine and nitro have shown excellent inhibitory activity against Staphylococcus aureus, Aspergillus niger, and Candida tropicalis, with Minimum Inhibitory Concentration (MIC) values as low as 8 µg/mL.[7] In contrast, derivatives with electron-releasing groups, such as a dimethylamino moiety, have displayed potent activity against Proteus vulgaris.[7]

Table 1: Antimicrobial Activity of 5-Amino-1,3,4-Thiadiazole Schiff Base Derivatives

Compound ID Substituent Group S. aureus MIC (µg/mL) P. vulgaris MIC (µg/mL) A. niger MIC (µg/mL) C. tropicalis MIC (µg/mL) Reference
2l 4-Nitrophenyl 8 >64 8 8 [7]
2m 4-Fluorophenyl 8 >64 8 8 [7]
2i 4-Dimethylaminophenyl 32 8 32 32 [7]
Ciprofloxacin Standard Drug 8 8 N/A N/A [7]
Fluconazole Standard Drug N/A N/A 16 16 [7]

N/A: Not Applicable

Isatin-Appended Derivatives

Hybrid molecules combining the 5-amino-1,3,4-thiadiazole core with an isatin moiety represent a newer chemotype with interesting polypharmacological properties.[1] Studies have shown that these compounds exhibit significant biological profiling similarities to the antifungal agent itraconazole.[1] This suggests a potential mechanism related to the disruption of fungal cell membrane synthesis. While primarily investigated for antifungal and antiproliferative activities, their broad biological effects warrant further exploration against bacterial pathogens.[1]

Amide and Sulfonamide Derivatives

Modification of the 5-amino group to form amide or sulfonamide linkages has yielded derivatives with potent antibacterial activities. A series of novel 1,3,4-thiadiazole derivatives containing an amide moiety exhibited significantly higher antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzicola and Xanthomonas oryzae pv. oryzae than the commercial bactericide thiodiazole copper.[8] Similarly, sulfonamides containing the 1,3,4-thiadiazole moiety have shown a correlation between increased lipophilicity and stronger activity against Enterococcus faecium.[6]

Table 2: Comparative Activity of Amide Derivatives Against Plant Pathogens

Compound Target Organism EC₅₀ (mg/L) Reference
Compound 30 (Amide Derivative) X. oryzae pv. oryzicola 2.1 [8]
Compound 30 (Amide Derivative) X. oryzae pv. oryzae 1.8 [8]
Thiodiazole Copper X. oryzae pv. oryzicola 99.6 [8]

| Thiodiazole Copper | X. oryzae pv. oryzae | 92.5 |[8] |

Thioether Derivatives

Alkylation at the 2-thiol position results in thioether derivatives. The nature of the substituent on the sulfur atom significantly influences the antimicrobial spectrum.[9] Studies have shown that the introduction of an arylethanone moiety at the mercapto group can improve antimicrobial activity.[9] Specifically, unsubstituted and halogenated aryl derivatives have proven to be the most active against Salmonella typhimurium and Candida albicans.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reproducibility and validity of antimicrobial susceptibility data, standardized protocols are essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality Behind Experimental Choices:

  • Microplate Format: The 96-well microplate format allows for high-throughput screening of multiple compounds at various concentrations simultaneously, ensuring efficiency and consistency.

  • Standardized Inoculum: Using a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is critical for reproducibility. A variable number of microbes would lead to inconsistent MIC values.

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for a precise determination of the MIC value.

  • Growth and Sterility Controls: Including a positive control (microbe, no compound) confirms the viability of the inoculum and media, while a negative control (media, no microbe) ensures the sterility of the environment.

Step-by-Step Methodology:
  • Preparation of Stock Solutions: Dissolve the synthesized 5-amino-thiadiazole derivatives in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Media Preparation: Prepare the appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and dispense 100 µL into each well of a 96-well microplate.

  • Serial Dilution of Compounds: Add 100 µL of the compound stock solution to the first well of a row. Mix thoroughly and transfer 100 µL to the next well. Repeat this process across the row to create a two-fold serial dilution. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well (except the sterility control wells). This brings the total volume in each well to 200 µL and halves the compound concentrations to the desired final test range.

  • Incubation: Cover the plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Growth indicators like resazurin can be used for clearer endpoint determination.

Antimicrobial_Screening_Workflow cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage stock Prepare Compound Stock Solution (in DMSO) dilution Perform 2-Fold Serial Dilution of Compound stock->dilution media Dispense Growth Medium in 96-Well Plate media->dilution inoculum Prepare Standardized Microbial Inoculum add_inoculum Inoculate Wells with Microbial Suspension inoculum->add_inoculum dilution->add_inoculum incubation Incubate at Appropriate Temperature add_inoculum->incubation read_results Visually Read Plates for Turbidity incubation->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Standard workflow for MIC determination using the broth microdilution method.

Conclusion and Future Outlook

The 5-amino-1,3,4-thiadiazole scaffold is unequivocally a highly promising platform for the development of new antimicrobial agents. The extensive body of research demonstrates that chemical modifications at the 5-amino and 2-thiol positions can yield derivatives with potent and varied antimicrobial spectra.

Key Structure-Activity Relationship Insights:

  • Aromatic Substituents: The nature and position of substituents on aromatic rings appended to the core structure are critical. Electron-withdrawing groups (e.g., -NO₂, -F) often enhance activity against specific strains.[7][10]

  • Lipophilicity: A balance of hydrophilic and lipophilic properties is necessary for effective cell penetration and activity.[1][6]

  • Hybrid Molecules: Combining the thiadiazole ring with other known pharmacophores, such as isatin or benzimidazole, is a successful strategy for generating novel compounds with enhanced or unique biological activities.[1][6]

Future research should focus on leveraging computational tools for the rational design of new derivatives with improved potency and selectivity. Exploring less common modification sites and synthesizing novel hybrid compounds will be crucial in expanding the chemical space and identifying lead candidates with superior pharmacological profiles and reduced toxicity. The continued exploration of this versatile scaffold holds significant promise in the ongoing battle against infectious diseases.

References

  • Title: Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC Source: PubMed Central URL: [Link]

  • Title: Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety Source: ACS Publications URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization, And Evaluation Of The Antibacterial Activity Of Novel 5-aryl-2-amino 1,3,4 Thiadiazole Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC Source: NIH National Library of Medicine URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial Evaluation of Some 5- (Substituted)-2-Amino-Thiadiazoles. Source: Semantic Scholar URL: [Link]

  • Title: ANTIMICROBIAL AND ANTITUBERCULAR EVALUATION OF SOME NEW 5-AMINO-1,3,4-THIADIAZOLE-2-THIOL DERIVED SCHIFF BASES Source: Scholars Research Library URL: [Link]

  • Title: Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides Source: Frontiers URL: [Link]

  • Title: Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group Source: Springer URL: [Link]

  • Title: Highly Selective Synthesis and Fungicidal Activity of the Novel 2-Alkylthio-5-Amino-1,3,4-Thiadiazoles Source: Semantic Scholar URL: [Link]

  • Title: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives Source: MDPI URL: [Link]

  • Title: synthesis and antimicrobial activity of some (2-amino-5-thiol-1, 3, 4-thiadiazole derivatives Source: Baghdad Science Journal URL: [Link]

  • Title: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES Source: Baghdad Science Journal URL: [Link]

  • Title: Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding Source: RSC Publishing URL: [Link]

  • Title: Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents Source: PubMed URL: [Link]

  • Title: Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review Source: Neliti URL: [Link]

  • Title: An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) Source: NIH National Library of Medicine URL: [Link]

  • Title: Synthesis and antimicrobial activity of some 5-amino-2-mercapto-1,3,4-thiadiazole derivatives thioeters and schiff bases Source: ResearchGate URL: [Link]

  • Title: 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents Source: Dove Medical Press URL: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Cyclohexylamino-thiadiazole-2-thiol

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Cyclohexylamino-[1][2][3]thiadiazole-2-thiol

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an essential operational and safety framework for handling 5-Cyclohexylamino-[1][2][3]thiadiazole-2-thiol (CAS No. 68161-70-6), a thiadiazole derivative presented as a powder. The procedural guidance herein is designed to ensure both personal safety and experimental integrity by establishing a self-validating system of protocols rooted in a thorough understanding of the compound's specific hazards.

Hazard Assessment: Understanding the Risks

Effective protection begins with a clear-eyed assessment of the potential dangers. 5-Cyclohexylamino-[1][2][3]thiadiazole-2-thiol is classified with a "Warning" signal word, and its hazard profile necessitates a multi-faceted approach to personal protection[1]. The primary risks are associated with its toxicity upon inhalation, skin contact, and ingestion, as well as its potential to cause significant irritation.

A summary of the compound's hazard statements (H-Statements) and their direct implications for laboratory practice is provided below.

Hazard StatementDescriptionImplication for Handling & PPE
H302 Harmful if swallowedIngestion must be prevented. Do not eat, drink, or smoke in the handling area.
H312 Harmful in contact with skinDermal absorption is a key route of exposure. Protective gloves and clothing are mandatory.
H315 Causes skin irritationDirect contact can lead to irritation. Proper glove selection and technique are critical.
H319 Causes serious eye irritationThe powder form poses a significant risk to eyes. Chemical safety goggles are essential.
H332 Harmful if inhaledAerosolized powder can be toxic if inhaled. Respiratory protection and proper ventilation are required.
H335 May cause respiratory irritationInhalation can irritate the respiratory tract. Engineering controls like fume hoods are the first line of defense.

This data is synthesized from the safety information provided by chemical suppliers[1].

Core Personal Protective Equipment (PPE) Directives

Based on the hazard profile, a specific suite of PPE is mandatory for all procedures involving 5-Cyclohexylamino-[1][2][3]thiadiazole-2-thiol. The principle is to create a complete barrier between the researcher and the chemical.

Hand Protection: The First Line of Defense
  • Requirement: Wear appropriate protective gloves to prevent skin exposure[4][5].

  • Causality & Expertise: The dual threat of dermal toxicity (H312) and skin irritation (H315) makes hand protection non-negotiable. Nitrile gloves are the standard recommendation for handling most chemical powders due to their resistance to a broad range of substances and good puncture resistance.

  • Field-Proven Insight: For tasks involving weighing or significant handling of the solid compound, double-gloving is a highly recommended best practice. This provides an additional layer of protection against tears and minimizes the risk of contamination during glove removal. Always wash hands thoroughly with soap and water after removing gloves[3][6].

Eye and Face Protection: Shielding from Particulate Hazards
  • Requirement: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4][5].

  • Causality & Expertise: As a powder, this compound can easily become airborne during handling, creating a direct path to the eyes[1]. The H319 warning of serious eye irritation underscores this risk. Standard safety glasses are insufficient; only fully sealed chemical safety goggles provide the necessary protection against fine particulates.

  • Field-Proven Insight: If there is a significant risk of splashing during dissolution or other solution-based work, a face shield should be worn in addition to safety goggles for full facial protection. Ensure an eyewash station is immediately accessible before beginning any work[7].

Body Protection: Preventing Incidental Contact
  • Requirement: A lab coat or other protective clothing is necessary to prevent skin contact[3][8].

  • Causality & Expertise: To mitigate the risk of skin contact (H312, H315) from spills or airborne dust, a professional lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.

  • Field-Proven Insight: For procedures with a higher risk of generating dust, consider using disposable sleeve covers. Contaminated clothing must be removed immediately, and the affected skin washed thoroughly[3]. Do not launder contaminated lab coats with personal clothing.

Respiratory Protection: The Unseen Hazard
  • Requirement: Handle only in a well-ventilated area, preferably a certified chemical fume hood, to avoid breathing dust[6][8]. If engineering controls are insufficient, a NIOSH-approved respirator is necessary.

  • Causality & Expertise: The warnings for inhalation toxicity (H332) and respiratory irritation (H335) are critical. The primary method of control is to prevent the generation of airborne dust. All weighing and reconstitution of the solid compound must be performed within a chemical fume hood.

  • Field-Proven Insight: A standard surgical mask does not provide protection against chemical dust. If a fume hood is unavailable or under repair, a minimum of an N95-rated dust mask is required for short-duration, low-quantity tasks[2]. For any significant handling outside of a fume hood, a half-mask respirator with P100 (particulate) filters is the appropriate choice.

Operational and Disposal Workflow

Adherence to a strict, step-by-step workflow is crucial for minimizing exposure and ensuring a safe laboratory environment. This process covers the entire lifecycle of the chemical in the lab, from preparation to disposal.

Gcluster_prep1. Pre-Operationcluster_handling2. Handling (Inside Fume Hood)cluster_cleanup3. Post-Operation & Cleanupcluster_disposal4. Waste Disposalprep_ppeDon all required PPE:- Double Nitrile Gloves- Safety Goggles- Lab Coatprep_fumeVerify Fume Hood is operationalprep_ppe->prep_fumeprep_materialsAssemble all necessary equipment and reagentsprep_fume->prep_materialshandle_weighCarefully weigh the solid compoundprep_materials->handle_weighhandle_transferTransfer to vesselhandle_weigh->handle_transferhandle_dissolveAdd solvent and dissolvehandle_transfer->handle_dissolveclean_decontaminateDecontaminate surfaces with appropriate solventhandle_dissolve->clean_decontaminateclean_glovesRemove outer gloves,dispose as solid wasteclean_decontaminate->clean_glovesclean_washWash hands thoroughlyclean_gloves->clean_washdisp_solidContaminated solids (gloves, wipes) in solid hazardous waste containerdisp_liquidUnused solutions in liquid hazardous waste containerdisp_labelEnsure containers are properly labeled and sealeddisp_solid->disp_labeldisp_liquid->disp_label

Caption: Safe Handling Workflow for 5-Cyclohexylamino-[1][2][3]thiadiazole-2-thiol.

Spill and Disposal Protocols

Emergency Spill Response
  • Evacuate: Ensure unprotected personnel are kept away from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the powder.

  • Contain: Wearing full PPE, prevent further spread. Carefully sweep up or vacuum the solid material into a suitable, labeled disposal container[3]. Avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.

Waste Disposal Plan

All waste containing 5-Cyclohexylamino-[1][2][3]thiadiazole-2-thiol must be treated as hazardous waste and disposed of in accordance with institutional and local regulations[7].

  • Solid Waste: Collect all contaminated solids, including used gloves, weigh boats, and cleaning materials, in a clearly labeled, sealed container for solid hazardous waste[7].

  • Liquid Waste: Collect all solutions containing the compound and any solvent rinsate into a designated, sealed container for liquid hazardous waste[7].

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as liquid hazardous waste. After rinsing, the original label should be defaced before the container is discarded[7].

  • Final Disposal: All waste containers must be stored in a designated satellite accumulation area and disposed of through your institution's Environmental Health and Safety (EHS) office[4][7]. Never dispose of this chemical down the drain or in regular trash[3][7].

By integrating this expert guidance into your standard operating procedures, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • 5-CYCLOHEXYLAMINO-[1][2][3]THIADIAZOLE-2-THIOL Product Information . Angene. [Link]

  • 5-Amino-1,3,4-thiadiazole-2-thiol Safety Data Sheet . HPC Standards. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.